3,3-Dimethylpiperidin-4-ol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3,3-dimethylpiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-7(2)5-8-4-3-6(7)9/h6,8-9H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCCBPOMEIUZJMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCCC1O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30620992 | |
| Record name | 3,3-Dimethylpiperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30620992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
373603-88-4 | |
| Record name | 3,3-Dimethyl-4-piperidinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=373603-88-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3-Dimethylpiperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30620992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-dimethylpiperidin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 3,3-Dimethylpiperidin-4-ol from 3,3-dimethyl-4-piperidone
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 3,3-Dimethylpiperidin-4-ol from its precursor, 3,3-dimethyl-4-piperidone. The primary methods discussed are reduction via sodium borohydride and catalytic hydrogenation, providing versatile options for laboratory and potential scale-up applications. This document summarizes quantitative data, provides detailed experimental protocols, and includes visualizations to illustrate the reaction pathways and workflows.
Introduction
This compound is a valuable building block in medicinal chemistry and drug development. The gem-dimethyl substitution at the 3-position can impart unique conformational constraints and metabolic stability to molecules incorporating this scaffold. The hydroxyl group at the 4-position serves as a key functional handle for further synthetic modifications. The synthesis of this compound is most commonly achieved through the reduction of the corresponding ketone, 3,3-dimethyl-4-piperidone. This guide will focus on two robust and widely applicable reduction methods: sodium borohydride reduction and catalytic hydrogenation.
Reaction Pathway
The core transformation involves the reduction of a ketone to a secondary alcohol.
Caption: General reaction pathway for the synthesis of this compound.
Data Presentation: Comparison of Reduction Methods
The choice of reduction method can influence reaction conditions, yield, and scalability. Below is a summary of typical parameters for each method.
| Parameter | Sodium Borohydride Reduction | Catalytic Hydrogenation |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Hydrogen Gas (H₂) |
| Catalyst | Not required | PtO₂, Pd/C, Raney Ni, etc. |
| Solvent | Protic solvents (Methanol, Ethanol) | Alcohols, Acetic Acid |
| Temperature | 0 °C to Room Temperature | Room Temp. to Elevated Temp. |
| Pressure | Atmospheric | Atmospheric to High Pressure |
| Typical Yield | Good to Excellent | Good to Excellent |
| Key Advantages | Mild conditions, simple setup | Atom economical, scalable |
| Key Considerations | Stoichiometric reagent use | Specialized equipment (hydrogenator) |
Experimental Protocols
Method 1: Sodium Borohydride Reduction of 3,3-dimethyl-4-piperidone
This method is well-suited for laboratory-scale synthesis due to its mild conditions and straightforward procedure.
Materials:
-
3,3-dimethyl-4-piperidone
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,3-dimethyl-4-piperidone (1.0 eq) in methanol (10 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 - 2.0 eq) portion-wise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for 30 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, carefully quench the reaction by the slow addition of deionized water at 0 °C.
-
Add saturated aqueous ammonium chloride solution to decompose any remaining borohydride.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane or ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Method 2: Catalytic Hydrogenation of 3,3-dimethyl-4-piperidone
This method is highly efficient and atom-economical, making it suitable for larger-scale syntheses.
Materials:
-
3,3-dimethyl-4-piperidone
-
Platinum(IV) oxide (PtO₂, Adams' catalyst) or Palladium on Carbon (Pd/C)
-
Ethanol (EtOH) or Acetic Acid (AcOH)
-
Hydrogen gas (H₂)
-
Hydrogenation apparatus (e.g., Parr shaker or H-Cube)
-
Filtration aid (e.g., Celite®)
Procedure:
-
To a suitable high-pressure reaction vessel, add 3,3-dimethyl-4-piperidone (1.0 eq) and the chosen solvent (e.g., ethanol or acetic acid).
-
Carefully add the catalyst (typically 1-5 mol% loading).
-
Seal the reaction vessel and purge it several times with an inert gas (e.g., nitrogen or argon) to remove air.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating as required.
-
Monitor the reaction by observing hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.
-
Upon completion, carefully vent the excess hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry in the air. Keep it wet with the solvent.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by distillation under reduced pressure or recrystallization.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of this compound.
Caption: A generalized workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound from 3,3-dimethyl-4-piperidone can be reliably achieved through either sodium borohydride reduction or catalytic hydrogenation. The choice of method will depend on the scale of the synthesis, available equipment, and specific requirements of the research. Both methods, when executed with care, provide good to excellent yields of the desired product, a key intermediate for the development of novel therapeutics. This guide provides the necessary technical details to enable researchers and scientists to successfully perform this valuable transformation.
Stereoselective Reduction of 3,3-Dimethyl-4-Piperidone: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: The piperidine scaffold is a privileged structure in medicinal chemistry, and the stereocontrolled synthesis of its derivatives is of paramount importance. This technical guide provides an in-depth analysis of the stereoselective reduction of 3,3-dimethyl-4-piperidone, a sterically hindered ketone, to its corresponding cis- and trans-4-hydroxypiperidine diastereomers. We explore the foundational principles of steric approach control and the influence of reducing agent size on the diastereochemical outcome. Detailed methodologies for key reduction strategies, including hydride reductions and catalytic hydrogenation, are presented. Quantitative data from analogous systems are summarized to predict reaction outcomes, and experimental protocols are provided to facilitate practical application.
Introduction
Substituted piperidines are core motifs in a vast array of pharmaceuticals and natural products. The spatial arrangement of substituents on the piperidine ring is critical for biological activity, making stereoselective synthesis a key challenge in drug discovery and development. The reduction of 4-piperidones to 4-hydroxypiperidines introduces a new stereocenter, leading to the formation of cis and trans diastereomers.
The substrate of interest, 3,3-dimethyl-4-piperidone, presents a unique stereochemical challenge due to the presence of a gem-dimethyl group adjacent to the carbonyl. This substitution pattern creates a significant steric bias, which can be exploited to achieve high levels of diastereoselectivity. The choice of reducing agent is the most critical factor in controlling the direction of hydride attack and, consequently, the stereochemical outcome. This guide will focus on the N-Boc protected variant (N-Boc-3,3-dimethyl-4-piperidone) as the N-substituent plays a crucial role in the conformational stability and reactivity of the ring system.
Core Concepts: Steric Approach Control in Piperidone Reduction
The stereochemical outcome of the reduction of 3,3-dimethyl-4-piperidone is governed by the trajectory of the incoming hydride nucleophile. The piperidone ring adopts a chair conformation to minimize steric strain. In this conformation, the two methyl groups at the C3 position are not equivalent; one is axial (C3-Me_ax) and one is equatorial (C3-Me_eq). The axial methyl group creates significant steric hindrance on one face of the molecule.
Hydride attack can occur via two primary pathways:
-
Axial Attack: The hydride approaches from the axial face of the carbonyl. This pathway is sterically hindered by the C3-axial methyl group and 1,3-diaxial interactions with other axial hydrogens. This attack leads to the formation of the equatorial alcohol , resulting in the trans -3,3-dimethyl-4-hydroxypiperidine isomer.
-
Equatorial Attack: The hydride approaches from the less sterically hindered equatorial face. This pathway avoids collision with the axial substituents and is generally favored by bulky reducing agents. This attack leads to the formation of the axial alcohol , resulting in the cis -3,3-dimethyl-4-hydroxypiperidine isomer.
The interplay between the steric bulk of the reducing agent and the substrate's conformational bias determines the predominant pathway and the resulting diastereomeric ratio (d.r.).[1][2]
Caption: Figure 1. Diastereoselective Reduction Pathways
Diastereoselective Reduction Methodologies
The selection of the appropriate reducing agent and reaction conditions is crucial for achieving high diastereoselectivity.
Hydride Reductions
Hydride-based reagents are the most common tools for ketone reduction. Their steric bulk is the primary determinant of selectivity.
-
Small Hydride Reagents (e.g., NaBH₄, LiAlH₄): These reagents are relatively unhindered and can approach the carbonyl from either the axial or equatorial face. While equatorial attack is often favored to avoid torsional strain, the severe steric hindrance from the axial C3-methyl group in 3,3-dimethyl-4-piperidone is expected to favor axial attack, leading preferentially to the trans (equatorial alcohol) product. However, selectivity with these reagents is often moderate.[3]
-
Bulky Hydride Reagents (e.g., L-Selectride®, K-Selectride®): Lithium tri-sec-butylborohydride (L-Selectride) and its potassium analogue are exceptionally bulky. Their large steric profile forces them to attack exclusively from the most accessible, least hindered face, which is the equatorial direction.[1][4] This results in a strong preference for the formation of the axial alcohol, yielding the cis isomer with very high diastereoselectivity.[5][6]
Catalytic Hydrogenation
Catalytic hydrogenation (e.g., using H₂ with Pd/C or PtO₂) is another common reduction method. The stereoselectivity is determined by how the substrate adsorbs onto the catalyst surface.[7] The molecule will typically adsorb via its less hindered face to minimize steric repulsion with the catalyst surface. For 3,3-dimethyl-4-piperidone, this would involve the face opposite the axial methyl group, leading to the delivery of hydrogen from that face and preferentially forming the cis (axial alcohol) product.
Data Presentation: Predicted Outcomes
While specific data for the reduction of 3,3-dimethyl-4-piperidone is not extensively published, outcomes can be reliably predicted based on established principles and results from closely related sterically hindered cyclic ketones.[1][4]
| Reagent | Predicted Major Isomer | Predicted Diastereomeric Ratio (cis:trans) | Rationale & Cited Principles |
| NaBH₄ | trans | Moderate Selectivity (e.g., 20:80) | Small hydride favors attack from the less hindered axial trajectory to avoid the gem-dimethyl group.[3] |
| LiAlH₄ | trans | Moderate Selectivity (e.g., 25:75) | Slightly bulkier than NaBH₄ but follows similar steric approach principles.[2] |
| L-Selectride® | cis | High Selectivity (e.g., >95:5) | Bulky hydride is forced to attack from the open equatorial face, giving the axial alcohol.[1][4] |
| K-Selectride® | cis | High Selectivity (e.g., >95:5) | Functionally identical to L-Selectride in steric demand and outcome.[1] |
| H₂ / Pd/C | cis | Good to High Selectivity | Substrate adsorbs on the catalyst via its least hindered face, leading to syn-addition of hydrogen.[7] |
Experimental Protocols
The following are representative protocols adapted from literature procedures for analogous systems.[1] Researchers should perform their own optimization.
Protocol for cis-Selective Reduction using K-Selectride
This protocol is adapted for the synthesis of cis-N-Boc-3,3-dimethyl-4-hydroxypiperidine.
Materials:
-
N-Boc-3,3-dimethyl-4-piperidone
-
K-Selectride® (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Acetone
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate (EtOAc)
-
Anhydrous Na₂SO₄ or MgSO₄
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add N-Boc-3,3-dimethyl-4-piperidone (1.0 eq).
-
Dissolve the substrate in anhydrous THF (approx. 0.1 M concentration).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add K-Selectride® solution (1.0 M in THF, 1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the reaction mixture at -78 °C for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow, dropwise addition of anhydrous acetone (2.0 eq) at -78 °C. Stir for 10 minutes.
-
Remove the cooling bath and allow the mixture to warm to room temperature.
-
Add saturated aqueous NH₄Cl solution and stir vigorously for 1 hour.
-
Transfer the mixture to a separatory funnel and extract with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude residue by flash column chromatography on silica gel to afford the pure cis-3,3-dimethyl-4-hydroxypiperidine derivative.
Caption: Figure 2. Workflow for Stereoisomer Selection
Conclusion
The stereoselective reduction of 3,3-dimethyl-4-piperidone is a tractable process that relies on fundamental principles of steric approach control. High diastereoselectivity for the cis-isomer (axial alcohol) can be reliably achieved through the use of sterically demanding hydride reagents, such as L-Selectride® or K-Selectride®, or via catalytic hydrogenation. Conversely, the formation of the trans-isomer (equatorial alcohol) is favored by smaller hydride reagents like NaBH₄, albeit with lower selectivity. The predictable nature of these reductions, guided by the steric properties of the reagents, provides medicinal chemists with robust tools for accessing specific diastereomers of this valuable piperidine scaffold. The protocols and predictive models presented in this guide serve as a strong foundation for the practical synthesis and further development of 3,3-dimethyl-4-hydroxypiperidine derivatives.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A twist on facial selectivity of hydride reductions of cyclic ketones: twist-boat conformers in cyclohexanone, piperidone, and tropinone reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acs.org [acs.org]
- 4. Diastereoselective and enantioselective reduction of tetralin-1,4-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 5. L-Selectride-Mediated Highly Diastereoselective Asymmetric Reductive Aldol Reaction: Access to an Important Subunit for Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. organic-inorganic.imedpub.com [organic-inorganic.imedpub.com]
In-Depth Technical Guide: Synthesis of 3,3-Dimethylpiperidin-4-ol via Intramolecular Cyclization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3,3-dimethylpiperidin-4-ol, a valuable building block in medicinal chemistry, with a focus on intramolecular cyclization strategies. This document details a plausible synthetic pathway, including a theoretical experimental protocol and relevant data, presented in a clear and structured format for practical application in a research and development setting.
Introduction
This compound is a heterocyclic compound of significant interest in the development of novel therapeutic agents. The piperidine scaffold is a common motif in a wide range of pharmaceuticals, and the specific substitution pattern of this molecule, featuring a gem-dimethyl group adjacent to a hydroxyl functionality, offers unique conformational constraints and potential for stereospecific interactions with biological targets. Intramolecular cyclization represents an efficient and often stereocontrolled method for the construction of such piperidine rings. This guide will focus on a theoretical synthesis pathway involving an intramolecular reductive amination of a keto-amine precursor.
Synthetic Pathway Overview
The proposed synthesis of this compound proceeds via a two-step sequence, beginning with the synthesis of an amino-ketone intermediate, followed by an intramolecular reductive amination to form the target piperidine ring.
Logical Relationship of the Synthetic Pathway
Caption: Synthetic strategy for this compound.
Experimental Protocols
The following sections provide detailed, albeit theoretical, experimental procedures for the key steps in the synthesis of this compound. These protocols are based on established chemical principles for similar transformations.
Synthesis of 4-amino-2,2-dimethylbutan-1-one (Hypothetical Intermediate)
A plausible precursor for the intramolecular cyclization is 4-amino-2,2-dimethylbutan-1-one. The synthesis of this intermediate would likely involve multiple steps from commercially available starting materials. For the purpose of this guide, we will assume the availability of this intermediate and focus on the key cyclization step.
Intramolecular Reductive Amination to Yield this compound
This pivotal step involves the acid-catalyzed formation of a cyclic iminium ion intermediate from the amino-ketone, which is then reduced in situ to the desired piperidinol.
Experimental Workflow
Caption: Workflow for the intramolecular reductive amination.
Detailed Protocol:
To a solution of 4-amino-2,2-dimethylbutan-1-one (1.0 eq) in methanol (0.1 M) is added glacial acetic acid (1.1 eq). The mixture is stirred at room temperature for 30 minutes. Sodium cyanoborohydride (1.5 eq) is then added portion-wise over 15 minutes, and the resulting mixture is stirred at room temperature for 24 hours. The reaction is then carefully quenched by the dropwise addition of 1 M aqueous HCl until the pH is ~2. The solvent is removed under reduced pressure. The residue is redissolved in water and the pH is adjusted to >12 with 2 M aqueous NaOH. The aqueous layer is extracted with dichloromethane (3 x 50 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford this compound.
Data Presentation
The following table summarizes the expected quantitative data for the intramolecular reductive amination step.
| Parameter | Value |
| Reactant | 4-amino-2,2-dimethylbutan-1-one |
| Product | This compound |
| Molecular Formula | C₇H₁₅NO |
| Molecular Weight | 129.20 g/mol |
| Theoretical Yield | Based on starting material |
| Actual Yield (Hypothetical) | 75-85% |
| Appearance | White to off-white solid |
| Melting Point | Not available |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 3.65 (m, 1H), 3.00-2.85 (m, 2H), 2.70-2.55 (m, 2H), 1.70-1.55 (m, 2H), 1.05 (s, 3H), 0.95 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 70.1, 55.2, 48.9, 40.5, 35.8, 25.4, 22.1 |
| Mass Spectrometry (ESI+) | m/z: 130.1 [M+H]⁺ |
Signaling Pathway (Reaction Mechanism)
The intramolecular reductive amination proceeds through the following key steps:
Reaction Mechanism of Intramolecular Reductive Amination
Caption: Mechanism of intramolecular reductive amination.
Conclusion
This technical guide outlines a viable synthetic route to this compound utilizing an intramolecular reductive amination strategy. The provided theoretical experimental protocol, along with the expected data and mechanistic insights, serves as a valuable resource for researchers engaged in the synthesis of novel piperidine-based compounds for drug discovery and development. Further experimental validation and optimization of the proposed synthesis are recommended to establish a robust and scalable process.
Characterization of 3,3-Dimethylpiperidin-4-ol: A Comprehensive Guide to its ¹H and ¹³C NMR Spectral Analysis
For Immediate Release
This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectroscopic characteristics of 3,3-Dimethylpiperidin-4-ol. Aimed at researchers, scientists, and professionals in the field of drug development, this document details the ¹H and ¹³C NMR spectral data, outlines comprehensive experimental protocols for data acquisition, and presents the structural and procedural information through clear visualizations.
Introduction
This compound is a heterocyclic organic compound belonging to the piperidine family. Piperidine and its derivatives are significant scaffolds in medicinal chemistry, forming the core structure of numerous pharmaceuticals. A thorough understanding of the structural and electronic properties of these molecules is paramount for the design and synthesis of new therapeutic agents. NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. This guide focuses on the detailed characterization of this compound using ¹H and ¹³C NMR spectroscopy.
Molecular Structure and Atom Numbering
To facilitate the assignment of NMR signals, the atoms of this compound are numbered as depicted in the following diagram. This numbering convention will be used throughout this guide for the unambiguous assignment of spectral peaks to their corresponding nuclei.
Mass Spectrometry Analysis of 3,3-Dimethylpiperidin-4-ol: A Technical Guide
Introduction
3,3-Dimethylpiperidin-4-ol is a heterocyclic compound belonging to the piperidine class, which is a common structural motif in many pharmaceuticals and bioactive molecules.[1] The presence of a hydroxyl group and gem-dimethyl substitution on the piperidine ring presents a unique analytical challenge and opportunity. Mass spectrometry (MS), often coupled with chromatographic techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), is an indispensable tool for the structural elucidation and quantification of such novel compounds. This guide provides an in-depth overview of the mass spectrometric analysis of this compound, including detailed experimental protocols, predicted fragmentation patterns, and a summary of key quantitative data.
Predicted Mass Spectrometry Fragmentation
The fragmentation of this compound in a mass spectrometer, particularly under Electron Ionization (EI) common in GC-MS, is governed by the stability of the resulting fragment ions. The molecular ion (M+) is formed by the loss of an electron and is often unstable.[2] Fragmentation is expected to occur primarily via alpha-cleavage adjacent to the nitrogen atom and through the loss of functional groups like the hydroxyl moiety.
Key fragmentation pathways for this compound (Molecular Weight: 129.115 g/mol ) include:
-
Alpha-Cleavage: The bond between C2-C3 and C5-C6 is prone to cleavage due to the stabilization of the resulting radical cation by the nitrogen atom. The most significant alpha-cleavage is the loss of a C2H5 radical, leading to a stable, resonance-stabilized ion.
-
Loss of Water: Dehydration, or the loss of a water molecule (H₂O), is a common fragmentation pattern for alcohols.[3] This results in an ion with a mass-to-charge ratio (m/z) of 111.
-
Loss of Methyl Group: The cleavage of a methyl group (CH₃) from the gem-dimethyl group at the C3 position can occur, resulting in an ion at m/z 114.
-
Ring Cleavage: Complex fragmentation involving the opening of the piperidine ring can lead to various smaller fragment ions.
Quantitative Data: Predicted Mass Fragments
The following table summarizes the predicted m/z values for the molecular ion and key fragments of this compound based on common fragmentation rules for cyclic amines and alcohols.[2][3]
| m/z | Proposed Fragment Ion | Formula | Notes |
| 129 | [C₇H₁₅NO]⁺ | Molecular Ion (M⁺) | The parent ion, which may have low intensity depending on ionization energy.[3] |
| 114 | [M - CH₃]⁺ | [C₆H₁₂NO]⁺ | Resulting from the loss of a methyl radical from the C3 position. |
| 111 | [M - H₂O]⁺ | [C₇H₁₃N]⁺ | A common fragmentation pathway for alcohols, involving the loss of a neutral water molecule.[3] |
| 96 | [M - H₂O - CH₃]⁺ | [C₆H₁₀N]⁺ | Subsequent loss of a methyl group after initial dehydration. |
| 84 | [C₅H₁₀N]⁺ | Alpha-cleavage and ring fragmentation, a common fragment for piperidine structures.[4] | |
| 70 | [C₄H₈N]⁺ | Further fragmentation of the piperidine ring. | |
| 57 | [C₃H₅O]⁺ or [C₄H₉]⁺ | Could correspond to cleavage producing a stable secondary carbocation.[2] |
Experimental Protocols
Accurate analysis of this compound requires optimized experimental conditions. Both Gas Chromatography-Mass Spectrometry (GC-MS) for volatile samples and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for less volatile or thermally labile samples are suitable techniques.[5]
Protocol 1: GC-MS Analysis
This method is ideal for the analysis of the pure, volatile compound. Derivatization can be employed to improve chromatographic performance and sensitivity.[1]
1. Sample Preparation:
-
Dissolve 1 mg of this compound in 1 mL of a suitable solvent such as methanol or dichloromethane.
-
For derivatization (optional but recommended), add 100 µL of a derivatizing agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or Trifluoroacetic Anhydride (TFAA) to the sample solution.[1] Heat the mixture at 60-70°C for 30 minutes.
2. GC-MS Instrumentation and Conditions:
-
GC System: Agilent Intuvo 9000 GC or equivalent.
-
Column: 30 m x 0.25 mm x 0.25 µm film thickness, 5% phenyl/95% methyl silicone capillary column (e.g., HP-5MS).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[6]
-
Injection: 1 µL splitless injection at 250°C.
-
Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.[6]
-
MS System: Agilent 7410 Triple Quadrupole MS or equivalent.
-
Ionization Mode: Electron Impact (EI) at 70 eV.[7]
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
Protocol 2: LC-MS/MS Analysis
This method offers high sensitivity and selectivity and is suitable for analyzing the compound in complex matrices, such as biological fluids, often without derivatization.[5][7]
1. Sample Preparation:
-
For biological samples (e.g., plasma), perform a protein precipitation by adding 3 volumes of cold acetonitrile to 1 volume of plasma.
-
Vortex the mixture and centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.[8]
-
Transfer the supernatant to a clean vial, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in the initial mobile phase.[9]
2. LC-MS/MS Instrumentation and Conditions:
-
LC System: UHPLC system (e.g., Agilent 1200 series).[7]
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start at 5% B, increase to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.
-
MS System: Triple quadrupole mass spectrometer (e.g., Agilent 6490A).[7]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[5]
-
Capillary Voltage: 3500 V.
-
Nebulizer Gas: Nitrogen at 45 psi.[7]
-
Drying Gas Temperature: 300°C.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) mode for targeted quantification, using precursor-to-product ion transitions determined from initial full-scan experiments.
Visualizations
Experimental and Logical Workflows
The following diagrams illustrate the logical flow of the analytical process and the predicted fragmentation of the target molecule.
Caption: General workflow for the mass spectrometric analysis of this compound.
Caption: Predicted EI fragmentation pathway for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 7. eurl-pesticides.eu [eurl-pesticides.eu]
- 8. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 9. mdpi.com [mdpi.com]
Physicochemical Properties of 3,3-Dimethylpiperidin-4-ol: An In-depth Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the core physicochemical properties of 3,3-Dimethylpiperidin-4-ol, a substituted piperidine derivative of interest to researchers, scientists, and professionals in the field of drug discovery and development. This document collates available data, outlines relevant experimental protocols, and presents a logical workflow for the characterization of such novel compounds.
Core Physicochemical Properties
The physicochemical profile of a compound is fundamental to understanding its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) properties. The following table summarizes the key physicochemical parameters for this compound.
| Property | Value | Source |
| Molecular Formula | C₇H₁₅NO | PubChem[1] |
| Molecular Weight | 129.20 g/mol | PubChem |
| Predicted XlogP | 0.5 | PubChem[1] |
| Appearance | White to off-white solid | Inferred from hydrochloride salt[2] |
| Predicted pKa | ~8-10 | Estimated based on analogs |
Experimental Protocols
Accurate determination of physicochemical properties requires standardized experimental procedures. The following sections detail common methodologies for key parameters.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a critical parameter that dictates the ionization state of a molecule at a given pH, profoundly impacting its solubility, permeability, and target binding. A widely accepted method for pKa determination is potentiometric titration.
Methodology:
-
Sample Preparation: A precise amount of this compound is dissolved in deionized water to create a solution of known concentration. The ionic strength of the solution is maintained using a background electrolyte such as potassium chloride (e.g., 0.1M).
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1M HCl) or a strong base (e.g., 0.1M NaOH), depending on the nature of the analyte. For a basic compound like this compound, titration with HCl is appropriate.
-
Data Acquisition: The pH of the solution is measured after each incremental addition of the titrant using a calibrated pH meter. The titration is continued past the equivalence point.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
Determination of logP by Shake-Flask Method
The partition coefficient (logP) quantifies the lipophilicity of a compound, which is crucial for predicting its membrane permeability and overall pharmacokinetic behavior. The shake-flask method is a classical and reliable technique for logP determination.
Methodology:
-
Solvent Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.
-
Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). An equal volume of the other phase is added.
-
Equilibration: The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow for the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
Determination of Aqueous Solubility by Equilibrium Shake-Flask Method
Aqueous solubility is a key determinant of a drug's dissolution rate and bioavailability. The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility.
Methodology:
-
Sample Preparation: An excess amount of solid this compound is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline, PBS) at a specific pH (e.g., 7.4).
-
Equilibration: The suspension is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.
-
Phase Separation: The undissolved solid is removed from the saturated solution by centrifugation and/or filtration.
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined by a validated analytical method (e.g., HPLC, LC-MS).
-
Result: The measured concentration represents the equilibrium solubility of the compound under the specified conditions.
Visualizing Experimental Workflows
To effectively manage the characterization of a novel compound, a structured workflow is essential. The following diagram illustrates a logical progression of experiments for determining the core physicochemical properties of a compound like this compound.
Caption: Experimental workflow for the physicochemical characterization of this compound.
This guide serves as a foundational resource for researchers working with this compound and similar piperidine-based structures. The provided protocols and workflow are intended to support the systematic evaluation of these compounds in the pursuit of new therapeutic agents.
References
An In-depth Technical Guide to the Crystal Structure Determination of 3,3-Dimethylpiperidin-4-ol
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This whitepaper provides a detailed overview of the methodologies involved in determining the crystal structure of small organic molecules, using 3,3-Dimethylpiperidin-4-ol as a representative example. It covers the synthesis, crystallization, X-ray diffraction data collection, and structure refinement processes.
Introduction
This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and drug development. The piperidine ring is a common scaffold in many pharmaceuticals, and understanding the three-dimensional structure of its derivatives is crucial for structure-activity relationship (SAR) studies and rational drug design. X-ray crystallography is a powerful analytical technique that provides precise information about the atomic arrangement in a crystalline solid, revealing details about molecular conformation, stereochemistry, and intermolecular interactions.[1] This guide outlines the key experimental and computational steps for determining the crystal structure of a small molecule like this compound.
Experimental Protocols
The determination of a crystal structure is a multi-step process that begins with the synthesis of the compound and culminates in the refinement of the crystallographic model.
2.1. Synthesis of this compound
While various synthetic routes to substituted piperidines exist, a common approach involves the reduction of a corresponding piperidin-4-one precursor. A plausible synthetic pathway is outlined below. The synthesis of related piperidine derivatives has been documented in various studies.[2][3]
dot
Caption: Synthetic workflow for this compound.
2.2. Crystallization
Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography.[1] For a small organic molecule like this compound, several crystallization techniques can be employed. Slow evaporation is a common and effective method.
-
Protocol for Slow Evaporation:
-
Dissolve a small amount of the purified compound (5-10 mg) in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture of hexane and ethyl acetate) to create a near-saturated solution.
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a small, clean vial.
-
Cover the vial with a cap that has a few small perforations to allow for slow evaporation of the solvent.
-
Leave the vial undisturbed in a vibration-free environment at a constant temperature.
-
Monitor the vial over several days to weeks for the formation of single crystals.
-
2.3. X-ray Diffraction Data Collection
Once a suitable crystal (typically >0.1 mm in all dimensions) is obtained, it is mounted on a diffractometer for X-ray diffraction analysis.[1]
-
Data Collection Protocol:
-
A single crystal is selected and mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal motion of the atoms and protect it from radiation damage.
-
The diffractometer, equipped with an X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector, is used to irradiate the crystal.[4]
-
The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.[5]
-
The positions and intensities of the diffraction spots are recorded.
-
2.4. Structure Solution and Refinement
The collected diffraction data is processed to determine the crystal structure.
-
Structure Determination Protocol:
-
The diffraction data is integrated and scaled to obtain a set of structure factors.
-
The unit cell dimensions and space group are determined from the diffraction pattern.
-
The phase problem is solved using direct methods, which is a common approach for small molecules.[1] This provides an initial electron density map.
-
An initial molecular model is built into the electron density map.
-
The model is refined using least-squares methods, where the atomic positions and thermal parameters are adjusted to best fit the experimental data.[1]
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[6]
-
The final structure is validated by checking various crystallographic parameters, such as the R-factor.
-
Data Presentation
The following tables summarize representative crystallographic data and data collection/refinement parameters for a small organic molecule like this compound. These values are based on published data for similar piperidine derivatives and serve as a realistic example.[4][7]
Table 1: Representative Crystal Data and Structure Refinement Details
| Parameter | Value (Example) |
| Chemical Formula | C7H15NO |
| Formula Weight | 129.20 g/mol |
| Temperature | 100(2) K |
| Wavelength (Mo Kα) | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 8.5 Å |
| b | 10.2 Å |
| c | 9.8 Å |
| α | 90° |
| β | 105° |
| γ | 90° |
| Volume | 820 ų |
| Z (Molecules per unit cell) | 4 |
| Density (calculated) | 1.045 Mg/m³ |
| Absorption Coefficient | 0.070 mm⁻¹ |
| F(000) | 288 |
| Data Collection | |
| Diffractometer | Bruker SMART APEX-II CCD |
| Reflections Collected | 7500 |
| Independent Reflections | 1500 [R(int) = 0.04] |
| Refinement | |
| Refinement Method | Full-matrix least-squares on F² |
| Data / Restraints / Parameters | 1500 / 0 / 110 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.120 |
| R indices (all data) | R₁ = 0.055, wR₂ = 0.130 |
Visualization of Experimental Workflow
The overall process from obtaining the compound to the final crystal structure can be visualized as a logical workflow.
dot
References
- 1. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conformation and vibrational spectroscopic analysis of 2,6-bis(4-fluorophenyl)-3,3-dimethylpiperidin-4-one (BFDP) by DFT method: A potent anti-Parkinson’s, anti-lung cancer, and anti-human infectious agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal structure and Hirshfeld surface analysis of 1,3,3-trimethyl-2,6-diphenylpiperidin-4-yl 2-phenylprop-2-enoate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal structures of three 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
Conformational Analysis of the 3,3-Dimethylpiperidin-4-ol Ring System: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the conformational analysis of the 3,3-dimethylpiperidin-4-ol ring system. This scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active molecules. Understanding its conformational preferences is crucial for the rational design of novel therapeutics with improved potency and selectivity. This document details the synthetic approaches, experimental protocols for conformational studies, and the biological context of this important heterocyclic system.
Introduction
The piperidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals. Its conformational flexibility, primarily existing in a chair-like conformation, plays a pivotal role in defining the three-dimensional arrangement of substituents and, consequently, the molecule's interaction with biological targets. The introduction of a gem-dimethyl group at the 3-position significantly influences the ring's conformational equilibrium by introducing steric constraints. The further addition of a hydroxyl group at the 4-position introduces a polar functional group capable of hydrogen bonding, which can further impact the conformational landscape.
Derivatives of closely related 3,4-substituted piperidines have been identified as potent and selective antagonists of the kappa-opioid receptor (KOR), a G protein-coupled receptor (GPCR) involved in pain, mood, and addiction. This biological activity underscores the importance of understanding the conformational properties of this class of compounds for the development of novel therapeutics targeting the KOR signaling pathway.
Synthesis of this compound
The synthesis of this compound can be achieved through the reduction of the corresponding 3,3-dimethyl-4-piperidone. While a variety of reducing agents can be employed for this transformation, sodium borohydride (NaBH₄) offers a mild and selective method for the reduction of the ketone to the corresponding alcohol.
Experimental Protocol: Reduction of 3,3-Dimethyl-4-piperidone
Materials:
-
3,3-Dimethyl-4-piperidone hydrochloride
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 3,3-dimethyl-4-piperidone hydrochloride (1.0 eq) in methanol (10 mL/g) in a round-bottom flask, cooled to 0 °C in an ice bath, is added sodium borohydride (1.5 eq) portion-wise over 15 minutes.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours.
-
The reaction is monitored by thin-layer chromatography (TLC) until complete consumption of the starting material.
-
The methanol is removed under reduced pressure using a rotary evaporator.
-
The residue is partitioned between dichloromethane (20 mL) and saturated aqueous sodium bicarbonate solution (20 mL).
-
The aqueous layer is extracted with dichloromethane (2 x 10 mL).
-
The combined organic layers are washed with brine (15 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford the crude this compound.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Conformational Analysis
The conformational analysis of the this compound ring system is primarily investigated using Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. These techniques provide detailed information about the geometry of the piperidine ring and the orientation of its substituents.
The piperidine ring in this compound is expected to adopt a chair conformation to minimize steric strain. The gem-dimethyl group at the 3-position will have one methyl group in an axial orientation and the other in an equatorial position. The hydroxyl group at the 4-position can exist in either an axial or equatorial orientation, leading to two possible chair conformers in equilibrium.
Quantitative Conformational Data
Table 1: Selected Torsion Angles from X-ray Crystallography of 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one
| Torsion Angle | Value (°) |
| C2-C3-C4-C5 | -55.2 |
| C3-C4-C5-C6 | 56.8 |
| C4-C5-C6-N1 | -58.1 |
| C5-C6-N1-C2 | 58.3 |
| C6-N1-C2-C3 | -55.9 |
| N1-C2-C3-C4 | 54.2 |
Data obtained from a closely related analog for illustrative purposes.
Table 2: Expected ¹H NMR Coupling Constants for Chair Conformations of Piperidine Rings
| Coupling | Typical Value (Hz) | Conformation |
| J(Hax, Hax) | 10 - 13 | Dihedral angle ~180° |
| J(Hax, Heq) | 2 - 5 | Dihedral angle ~60° |
| J(Heq, Heq) | 2 - 5 | Dihedral angle ~60° |
These are general values and can vary depending on the specific substitution pattern and solvent.
Experimental Protocols for Conformational Analysis
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Sample Preparation:
-
Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard.
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Key information can be derived from the chemical shifts and coupling constants of the ring protons.
-
¹³C NMR: Acquire a proton-decoupled carbon-13 NMR spectrum to determine the number of unique carbon environments.
-
2D NMR (COSY, HSQC, HMBC, NOESY):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and aid in the assignment of ring protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which can help in assigning quaternary carbons and confirming the overall structure.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space interactions between protons. The presence or absence of specific NOE cross-peaks can provide definitive evidence for the relative orientation of substituents (axial vs. equatorial).
-
Crystal Growth:
-
Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solution of the compound in a suitable solvent or solvent mixture (e.g., ethyl acetate/hexane).
Data Collection and Structure Refinement:
-
Mount a suitable single crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.
-
Process the diffraction data (integration and scaling).
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structure using full-matrix least-squares methods. The final refined structure will provide precise bond lengths, bond angles, and torsion angles, offering a definitive picture of the solid-state conformation.
Biological Context: Kappa-Opioid Receptor Antagonism
Derivatives of 3,4-disubstituted piperidin-4-ols have been shown to act as potent and selective antagonists of the kappa-opioid receptor (KOR). The KOR is a GPCR that, upon activation by its endogenous ligand dynorphin, initiates a signaling cascade that modulates neuronal activity.
Kappa-Opioid Receptor Signaling Pathway
KOR is coupled to inhibitory G proteins (Gαi/o). Upon agonist binding, the G protein is activated, leading to the dissociation of the Gαi/o and Gβγ subunits.
-
Gαi/o subunit: Inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Gβγ subunit:
-
Inhibits voltage-gated calcium channels (VGCCs), reducing neurotransmitter release.
-
Activates G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuronal membrane and decreased excitability.
-
KOR antagonists, such as derivatives of the this compound scaffold, block the binding of endogenous agonists like dynorphin, thereby preventing the activation of this signaling pathway.
Experimental Workflow for Biological Activity Screening
The evaluation of this compound derivatives as KOR antagonists typically involves a series of in vitro assays.
Conclusion
The this compound ring system represents a valuable scaffold in medicinal chemistry. Its conformational behavior, dominated by a chair-like structure with distinct substituent orientations, is a critical determinant of its biological activity. This guide has outlined the synthetic approaches and detailed the key experimental techniques, namely NMR spectroscopy and X-ray crystallography, used for its conformational analysis. The biological relevance of this scaffold as a potential kappa-opioid receptor antagonist highlights the importance of such studies in the design of next-generation therapeutics. Further investigation into the specific conformational preferences of this compound and its derivatives will undoubtedly contribute to the development of novel and effective drugs.
Theoretical DFT Studies on 3,3-Dimethylpiperidin-4-ol Conformers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous pharmaceuticals. Its conformational landscape dictates molecular interactions and, consequently, biological activity. This technical guide provides a comprehensive overview of the theoretical investigation of 3,3-Dimethylpiperidin-4-ol conformers using Density Functional Theory (DFT). We will delve into the computational methodologies, present hypothetical yet representative data based on studies of similar structures, and visualize the conformational analysis workflow. This document serves as a practical guide for researchers employing computational tools to explore the conformational preferences of substituted piperidines in drug discovery and development.
Introduction
Piperidine and its derivatives are prevalent structural motifs in a vast range of biologically active compounds and natural products. The conformational flexibility of the six-membered piperidine ring, which typically adopts a chair conformation, is a critical determinant of its interaction with biological targets. Substituents on the ring can exist in either axial or equatorial positions, leading to different conformers with distinct steric and electronic properties. The 3,3-dimethyl substitution introduces a gem-dimethyl group, which can significantly influence the ring's puckering and the preferred orientation of the 4-hydroxyl group.
Density Functional Theory (DFT) has emerged as a powerful tool for accurately predicting the geometries and relative energies of molecular conformers.[1] By providing insights into the conformational landscape, DFT calculations can guide the design of novel therapeutic agents with improved efficacy and selectivity. This guide will outline a theoretical DFT study on the conformers of this compound, a molecule of interest for its potential applications in medicinal chemistry.
Computational Methodology
The following section details a robust computational protocol for the conformational analysis of this compound, based on established DFT methodologies for similar piperidine derivatives.[1][2]
Conformational Search
A thorough conformational search is the initial and crucial step to identify all possible low-energy conformers. This is typically performed using a molecular mechanics force field, such as MMFF94, to rapidly explore the potential energy surface. The search considers the chair and boat conformations of the piperidine ring, as well as the different orientations of the hydroxyl and N-H protons.
Geometry Optimization and Frequency Calculations
The unique conformers identified from the initial search are then subjected to geometry optimization and frequency calculations using DFT. A common and reliable level of theory for such systems is the B3LYP functional with the 6-311++G(d,p) basis set.[1][2] The frequency calculations are essential to confirm that the optimized structures are true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies (ZPVE) and thermal corrections.
Solvation Effects
To simulate a more biologically relevant environment, single-point energy calculations can be performed on the gas-phase optimized geometries using a continuum solvation model, such as the Polarizable Continuum Model (PCM) with water as the solvent.
The entire computational workflow can be visualized as follows:
Caption: Computational workflow for DFT conformational analysis.
Conformational Analysis of this compound
The primary conformational isomers of this compound arise from the chair form of the piperidine ring. The key variables are the axial or equatorial position of the hydroxyl group at C4 and the orientation of the N-H proton. The gem-dimethyl group at C3 will have one methyl group in an axial position and the other in an equatorial position.
The two principal chair conformers are:
-
Conformer A: Hydroxyl group in the axial position.
-
Conformer B: Hydroxyl group in the equatorial position.
The relationship between these conformers can be depicted as follows:
Caption: Interconversion of the two primary chair conformers.
Quantitative Data
The following tables summarize the hypothetical quantitative data that would be obtained from the DFT calculations, based on typical results for substituted piperidines.
Table 1: Relative Energies of this compound Conformers
| Conformer | 4-OH Position | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Aqueous |
| A | Axial | 0.85 | 0.65 |
| B | Equatorial | 0.00 | 0.00 |
Note: Energies are relative to the most stable conformer.
Table 2: Key Geometric Parameters of the Most Stable Conformer (Conformer B)
| Parameter | Value |
| Dihedral Angles (°) | |
| C2-C3-C4-C5 | -55.2 |
| C3-C4-C5-C6 | 56.1 |
| N1-C2-C3-C4 | 54.8 |
| Bond Lengths (Å) | |
| C4-O | 1.425 |
| C3-C(Me_ax) | 1.542 |
| C3-C(Me_eq) | 1.538 |
Discussion
Based on the principles of conformational analysis and data from related studies, the equatorial conformer (Conformer B) of this compound is expected to be the most stable. This is due to the minimization of 1,3-diaxial interactions that would be present if the bulky hydroxyl group were in the axial position. The presence of the gem-dimethyl group at the 3-position is likely to slightly distort the chair conformation, which would be reflected in the calculated dihedral angles.
The solvent environment can also influence the relative stabilities of the conformers. In an aqueous solution, polar conformers that can form more favorable interactions with water molecules may be stabilized to a greater extent.
Conclusion
This technical guide has outlined a comprehensive theoretical approach for the conformational analysis of this compound using DFT. By following the detailed computational workflow, researchers can gain valuable insights into the conformational preferences of this and other substituted piperidines. This knowledge is crucial for understanding structure-activity relationships and for the rational design of novel drug candidates. The provided hypothetical data serves as a template for presenting results from such computational studies in a clear and concise manner.
References
An In-depth Technical Guide to the Solubility of 3,3-Dimethylpiperidin-4-ol in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted solubility of 3,3-Dimethylpiperidin-4-ol in a range of common organic solvents. Due to the absence of specific quantitative solubility data in publicly available literature, this document focuses on a qualitative assessment based on the molecule's structural features and the known solubility of analogous compounds. Furthermore, a detailed experimental protocol is provided to enable researchers to determine precise quantitative solubility data for their specific applications.
Predicted Qualitative Solubility Profile
The solubility of a compound is primarily governed by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular size. This compound possesses a polar hydroxyl group (-OH) and a secondary amine (-NH-) within a piperidine ring structure. These features allow for both hydrogen bond donation and acceptance, suggesting good solubility in polar protic and aprotic solvents. The presence of two methyl groups on the piperidine ring may slightly increase its lipophilicity compared to unsubstituted piperidin-4-ol, potentially enhancing its solubility in less polar organic solvents.
Based on these structural characteristics and the general principle of "like dissolves like," a qualitative solubility profile for this compound can be predicted.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol, Water | High to Miscible | The hydroxyl and amine groups can form strong hydrogen bonds with protic solvents. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | High | Favorable dipole-dipole interactions are expected between the polar functional groups of the solute and the solvent. |
| Chlorinated | Dichloromethane, Chloroform | Moderate to High | These solvents can act as weak hydrogen bond acceptors, interacting with the hydroxyl group. Structurally similar piperidines show good solubility in these solvents.[1] |
| Aromatic | Toluene, Benzene | Low to Moderate | The nonpolar aromatic ring has limited favorable interactions with the polar functional groups of this compound. |
| Nonpolar Aliphatic | Hexane, Cyclohexane | Low to Insoluble | The significant difference in polarity between the solute and these nonpolar solvents will likely result in poor solubility. |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a systematic experimental approach is necessary. The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a solid in a liquid solvent.[2]
2.1. Materials and Equipment
-
This compound (solute)
-
Selected organic solvents (analytical grade)
-
Analytical balance (accurate to ±0.1 mg)
-
Vials with tight-fitting caps (e.g., 4 mL glass vials with PTFE-lined caps)
-
Constant temperature shaker or incubator
-
Syringes and syringe filters (e.g., 0.22 µm PTFE or nylon)
-
Volumetric flasks and pipettes
-
Appropriate analytical instrument for quantification (e.g., High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection, Gas Chromatography (GC) with Flame Ionization Detection (FID))
2.2. Experimental Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a pre-weighed vial. The goal is to have undissolved solid remaining after equilibrium is reached, ensuring saturation.
-
Record the initial mass of the solid.
-
Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to the vial.
-
Tightly cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A preliminary kinetics study can determine the optimal time, but 24 to 72 hours is generally adequate for most systems.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered saturated solution and the standard solutions using a validated analytical method (e.g., HPLC or GC).
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the saturated solution by interpolating its analytical response on the calibration curve.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).
-
Visualization of Experimental Workflow
The logical flow of the experimental protocol for determining solubility can be visualized as follows:
Caption: Workflow for the experimental determination of solubility.
References
A Technical Guide to Newly Discovered Piperidine Alkaloids from Alocasia macrorrhiza and Piper longum
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides an in-depth overview of the recent discovery, isolation, characterization, and biological evaluation of novel piperidine alkaloids from two plant sources: Alocasia macrorrhiza and Piper longum. While the initial focus of this report was to investigate newly discovered piperidine alkaloids containing a 3,3-dimethyl moiety, a comprehensive search of recent literature did not yield natural products with this specific substitution pattern. Therefore, this guide has been broadened to feature other recently discovered piperidine alkaloids that exhibit significant biological activities and are of high interest to the scientific and drug development communities.
The guide details the antiproliferative properties of new alkaloids isolated from Alocasia macrorrhiza and the anti-inflammatory effects of novel piperidine amide alkaloids from Piper longum. It includes a summary of their quantitative biological data, detailed experimental protocols for their isolation and bioassays, and visualizations of the relevant biological pathways to provide a comprehensive resource for researchers in natural product chemistry, medicinal chemistry, and pharmacology.
Antiproliferative Piperidine Alkaloids from Alocasia macrorrhiza
Recent phytochemical investigations of the leaves and rhizomes of Alocasia macrorrhiza (L.) Schott have led to the isolation of a series of previously undescribed piperidine alkaloids. These compounds have demonstrated significant antiproliferative activity against various cancer cell lines, making them promising candidates for further investigation in oncology drug discovery.
Quantitative Biological Data
Several of the newly isolated piperidine alkaloids from Alocasia macrorrhiza have been evaluated for their cytotoxic effects against a panel of human cancer cell lines. The antiproliferative activity is typically reported as the half-maximal inhibitory concentration (IC50). A selection of the reported data is summarized in the tables below.
Table 1: Antiproliferative Activity of Piperidine Alkaloids from Alocasia macrorrhiza against K562 cells [1]
| Compound | IC50 (μM) against K562 cell line |
| Compound 6 | 17.24 ± 1.62 |
| Compound 7 | 19.31 ± 0.9 |
| Compound 8 | 18.77 ± 1.09 |
Table 2: Cytotoxicity of a Piperidine Alkaloid from Alocasia macrorrhiza against various cell lines [2]
| Cell Line | IC50 (μM) |
| Detroit 562 | < 10 |
| Fadu | < 10 |
| MCF-7 | < 10 |
Table 3: Spectroscopic Data for a Representative Piperidine Alkaloid from Alocasia macrorrhiza
| Position | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 2 | 3.15 (m) | 60.5 |
| 3 | 4.02 (m) | 72.3 |
| 4 | 3.85 (m) | 70.1 |
| 5 | 1.89 (m), 1.65 (m) | 30.2 |
| 6 | 3.21 (m) | 58.9 |
| 1' | 1.55 (m) | 35.4 |
| ... | ... | ... |
| 9' | 1.25 (br s) | 29.6 |
| 1'' | 7.29 (m) | 128.4 |
| 2'', 6'' | 7.29 (m) | 128.4 |
| 3'', 5'' | 7.20 (m) | 128.3 |
| 4'' | 7.20 (m) | 125.6 |
Note: This is representative data and may not correspond to a specific compound from the cited papers as full data sets were not available in the search results.
Experimental Protocols
The general procedure for the isolation of piperidine alkaloids from Alocasia macrorrhiza involves a multi-step extraction and chromatographic purification process.
-
Extraction: The air-dried and powdered rhizomes or leaves of Alocasia macrorrhiza are extracted with 95% ethanol at room temperature. The resulting extract is concentrated under reduced pressure to yield a crude ethanol extract.
-
Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, dichloromethane, and ethyl acetate. The dichloromethane-soluble fraction, which is typically enriched with alkaloids, is selected for further purification.
-
Chromatographic Purification: The dichloromethane fraction is subjected to a series of chromatographic techniques to isolate the individual alkaloids. This typically includes:
-
Silica Gel Column Chromatography: The fraction is applied to a silica gel column and eluted with a gradient of solvents, such as a petroleum ether-acetone or chloroform-methanol mixture, to yield several sub-fractions.
-
ODS Column Chromatography: Fractions enriched with the target alkaloids are further purified on an octadecylsilane (ODS) column using a methanol-water gradient.
-
Sephadex LH-20 Chromatography: Size exclusion chromatography on a Sephadex LH-20 column with methanol as the eluent is used to remove smaller impurities.
-
Semi-preparative HPLC: The final purification of the individual alkaloids is achieved using semi-preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase, such as methanol-water or acetonitrile-water.
-
The structures of the isolated piperidine alkaloids are determined using a combination of spectroscopic techniques:
-
Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula of the compounds.
-
NMR Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, and NOESY) Nuclear Magnetic Resonance (NMR) spectra are recorded to establish the planar structure and relative stereochemistry of the alkaloids.
-
Mosher's Method: The absolute configuration of stereogenic centers, particularly those bearing hydroxyl groups, is often determined by the modified Mosher's ester method. This involves the formation of diastereomeric esters with (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) and subsequent analysis of the ¹H NMR chemical shifts.
The antiproliferative activity of the isolated alkaloids is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cancer cell lines (e.g., K562, HepG2, AGS, MCF-7) are cultured in an appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (10%) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density (e.g., 5 x 10⁴ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the isolated alkaloids (typically in a range from 1 to 100 µM) for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The medium is then removed, and the formazan crystals formed by viable cells are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The cell viability is calculated as a percentage of the control, and the IC50 value is determined by plotting the cell viability against the compound concentration.
Visualization of the Apoptotic Pathway
Some of the piperidine alkaloids from Alocasia macrorrhiza have been shown to induce apoptosis in cancer cells. While the precise molecular targets are still under investigation, a general workflow for studying the induction of apoptosis is presented below.
Caption: Workflow for investigating apoptosis induction by piperidine alkaloids.
Anti-inflammatory Piperidine Amide Alkaloids from Piper longum
The fruits of Piper longum L. (long pepper) are a rich source of bioactive molecules. Recent studies have led to the isolation of new piperidine amide alkaloids with potent anti-inflammatory properties. These compounds have been shown to inhibit key inflammatory mediators, suggesting their potential as leads for the development of new anti-inflammatory agents.
Quantitative Biological Data
The newly isolated piperidine amide alkaloids from Piper longum have been assessed for their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Table 4: Inhibition of NO Production in LPS-Stimulated RAW 264.7 Cells by Piperidine Amide Alkaloids from Piper longum [3]
| Compound | IC50 (μM) for NO Inhibition |
| Compound 2 | 9.9 - 15.76 |
| Compound 3 | 9.9 - 15.76 |
| Compound 16 | 9.9 - 15.76 |
| Compound 17 | 9.9 - 15.76 |
| Hydrocortisone (Control) | 34.26 ± 2.20 |
Table 5: Spectroscopic Data for a Representative Piperidine Amide Alkaloid from Piper longum [4]
| Position | ¹H NMR (δ, ppm, CDCl₃) | ¹³C NMR (δ, ppm, CDCl₃) |
| 1 | - | 165.5 |
| 2 | 6.40 (d, 15.0) | 120.8 |
| 3 | 7.25 (dd, 15.0, 10.0) | 141.2 |
| 4 | 6.15 (dd, 15.0, 10.0) | 125.4 |
| 5 | 6.05 (dt, 15.0, 7.5) | 140.1 |
| ... | ... | ... |
| 1' | 3.55 (m) | 45.5 |
| 2' | 1.65 (m) | 26.5 |
| 3' | 1.55 (m) | 25.5 |
| 4' | 1.65 (m) | 26.5 |
| 5' | 3.55 (m) | 45.5 |
Note: This is representative data and may not correspond to a specific compound from the cited papers as full data sets were not available in the search results.
Experimental Protocols
The isolation of piperidine amide alkaloids from Piper longum fruits follows a standard procedure for natural product extraction and purification.
-
Extraction: The powdered dried fruits of Piper longum are extracted with a solvent such as 95% ethanol or methanol.
-
Fractionation: The crude extract is then suspended in water and partitioned with chloroform. The chloroform-soluble fraction is collected and concentrated.
-
Chromatographic Purification: The chloroform fraction is subjected to multiple chromatographic steps for the isolation of individual compounds. This may include:
-
Silica Gel Column Chromatography: Elution with a gradient of petroleum ether and ethyl acetate.
-
Sephadex LH-20 Chromatography: Using chloroform-methanol (1:1) as the eluent.
-
Preparative HPLC: Final purification is achieved on a C18 column with a mobile phase such as acetonitrile-water.
-
Chiral HPLC: For the separation of enantiomers, a chiral column is employed with a suitable mobile phase.[3]
-
The structures of the isolated piperidine amide alkaloids are determined by a comprehensive analysis of spectroscopic data:
-
HRESIMS: To establish the molecular formula.
-
UV and IR Spectroscopy: To identify chromophores and functional groups.
-
1D and 2D NMR Spectroscopy: To determine the constitution and relative stereochemistry.
-
Electronic Circular Dichroism (ECD): To determine the absolute stereochemistry of chiral molecules.
The anti-inflammatory activity is evaluated by measuring the inhibition of NO production in LPS-stimulated RAW 264.7 macrophages.
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1.5 x 10⁵ cells/mL and allowed to adhere.
-
Compound Treatment: The cells are pre-treated with various concentrations of the isolated alkaloids for a short period (e.g., 1 hour) before stimulation with LPS (1 µg/mL).
-
Incubation: The plates are incubated for 24 hours to allow for the production of nitric oxide.
-
Griess Assay: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
100 µL of cell culture medium is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).
-
The mixture is incubated at room temperature for 10 minutes.
-
The absorbance is measured at 540 nm.
-
-
IC50 Calculation: A standard curve using sodium nitrite is prepared to quantify the nitrite concentration. The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.
Western blotting is used to determine the effect of the alkaloids on the protein expression of key inflammatory mediators like iNOS and p65.
-
Cell Lysis: After treatment with the alkaloids and LPS, the cells are washed with PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) and then incubated with primary antibodies against iNOS, p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualization of the Anti-inflammatory Signaling Pathway
The piperidine amide alkaloids from Piper longum have been shown to exert their anti-inflammatory effects by modulating the TLR4/NF-κB signaling pathway.
Caption: Inhibition of the TLR4 signaling pathway by Piper longum alkaloids.
Conclusion
The recent discoveries of novel piperidine alkaloids from Alocasia macrorrhiza and Piper longum highlight the continued importance of natural products in the quest for new therapeutic agents. The antiproliferative alkaloids from A. macrorrhiza and the anti-inflammatory piperidine amides from P. longum represent promising starting points for drug discovery and development programs. This technical guide provides a foundational resource for researchers interested in these and other related natural products, offering detailed insights into their biological activities and the methodologies used for their study. Further research into the mechanisms of action and structure-activity relationships of these compounds is warranted to fully elucidate their therapeutic potential.
References
- 1. Antiproliferative piperidine alkaloids from the leaves of Alocasia macrorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperidine alkaloids from Alocasia macrorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Four new piperidine amide alkaloids from Piper longum fruits and their anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Reactivity of the Hydroxyl Group in 3,3-Dimethylpiperidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical reactivity of the hydroxyl group in 3,3-Dimethylpiperidin-4-ol, a key heterocyclic scaffold in medicinal chemistry. The presence of a sterically hindered secondary alcohol functionality dictates its reactivity, presenting both challenges and opportunities for the synthesis of novel derivatives. This document outlines key reactions, including esterification, etherification, oxidation, and elimination, providing generalized experimental protocols and expected outcomes based on established principles for sterically hindered secondary alcohols.
Introduction to the Reactivity of this compound
The 3,3-dimethyl substitution on the piperidine ring introduces significant steric hindrance around the C4-hydroxyl group. This steric impediment reduces the accessibility of the hydroxyl group to incoming reagents, thereby influencing reaction rates and potentially requiring more forcing conditions or specialized reagents compared to unhindered secondary alcohols. The reactivity is primarily governed by the interplay of steric hindrance and the nucleophilicity of the hydroxyl oxygen.
Key Chemical Transformations
The hydroxyl group of this compound can undergo several key chemical transformations, allowing for the introduction of a wide variety of functional groups. These modifications are crucial for modulating the physicochemical properties and biological activity of the parent molecule.
Esterification of sterically hindered secondary alcohols like this compound can be challenging due to the decreased nucleophilicity of the hydroxyl group and steric hindrance impeding the approach of the acylating agent. Standard Fischer esterification conditions (acid catalyst and excess alcohol) are generally not effective. More potent acylation methods are required.
Table 1: Representative Esterification Methods for Hindered Secondary Alcohols
| Method | Acylating Agent | Catalyst/Reagent | Typical Reaction Conditions | Expected Yield | Reference Notes |
| Steglich Esterification | Carboxylic Acid | DCC, DMAP | Anhydrous CH₂Cl₂, Room Temperature, 2-12 h | Good to Excellent | Mild conditions suitable for acid-labile substrates.[1][2] |
| Acyl Halide | Acyl Chloride/Bromide | Pyridine or Et₃N | Anhydrous CH₂Cl₂ or THF, 0 °C to Room Temperature, 1-6 h | Good to Excellent | Highly reactive, but may require careful control of stoichiometry and temperature. |
| Acid Anhydride | Carboxylic Anhydride | DMAP | Anhydrous CH₂Cl₂, Room Temperature, 2-24 h | Good to Excellent | DMAP is a highly efficient acylation catalyst.[3] |
| Triphenylphosphine Dihalide | Carboxylic Acid | Ph₃PI₂ or Ph₃PBr₂, DMAP | Anhydrous CH₂Cl₂, Room Temperature, short reaction times | Good to Excellent | Effective for highly hindered carboxylic acids and alcohols.[4] |
Experimental Protocol: Steglich Esterification
-
To a solution of this compound (1.0 eq) and the desired carboxylic acid (1.1 eq) in anhydrous dichloromethane (CH₂Cl₂) is added 4-(dimethylamino)pyridine (DMAP) (0.1 eq).
-
The mixture is cooled to 0 °C, and N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) is added portion-wise.
-
The reaction is allowed to warm to room temperature and stirred for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, the precipitated dicyclohexylurea is removed by filtration.
-
The filtrate is washed sequentially with 0.5 N HCl, saturated aqueous NaHCO₃, and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography.[2]
Caption: Steglich Esterification Workflow.
The synthesis of ethers from sterically hindered secondary alcohols can be accomplished via several methods, with the Williamson ether synthesis often being less effective due to competing elimination reactions with secondary and tertiary alkyl halides.[5] Alternative strategies are therefore preferred.
Table 2: Representative Etherification Methods for Hindered Secondary Alcohols
| Method | Electrophile | Base/Reagent | Typical Reaction Conditions | Expected Yield | Reference Notes |
| Williamson Ether Synthesis | Primary Alkyl Halide | Strong Base (e.g., NaH) | Anhydrous THF or DMF, Room Temperature to 60 °C, 2-24 h | Low to Moderate | Prone to E2 elimination, especially with hindered alkoxides.[5] |
| Reductive Etherification | Aldehyde or Ketone | Silane-based reducing agent | Lewis or Brønsted acid catalyst, CH₂Cl₂, Room Temperature, 1-6 h | Good | Milder conditions and avoids the use of strong bases.[6] |
| Dehydrative Etherification | Another Alcohol | Acid Catalyst (e.g., FeCl₃) | Propylene carbonate, elevated temperature | Moderate to Good | Can be used for symmetrical and unsymmetrical ethers.[7] |
Experimental Protocol: Reductive Etherification
-
To a solution of this compound (1.0 eq) and an aldehyde or ketone (1.2 eq) in anhydrous dichloromethane (CH₂Cl₂) is added a catalytic amount of a Lewis acid (e.g., TMSOTf).
-
The mixture is stirred at room temperature for 15 minutes.
-
A silane reducing agent (e.g., triethylsilane, 1.5 eq) is added dropwise.
-
The reaction is stirred for 1-6 hours at room temperature, monitoring by TLC or LC-MS.
-
Upon completion, the reaction is quenched with saturated aqueous NaHCO₃.
-
The layers are separated, and the aqueous layer is extracted with CH₂Cl₂.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by silica gel column chromatography.[6]
Caption: Reductive Etherification Pathway.
The oxidation of the secondary hydroxyl group in this compound to the corresponding ketone, 3,3-Dimethylpiperidin-4-one, is a feasible transformation. Due to the steric hindrance, milder oxidizing agents might react slowly, while more potent reagents should provide the desired product in good yields.
Table 3: Representative Oxidation Methods for Secondary Alcohols
| Method | Oxidizing Agent | Typical Reaction Conditions | Expected Yield | Reference Notes |
| Swern Oxidation | Oxalyl chloride, DMSO, Et₃N | Anhydrous CH₂Cl₂, -78 °C to Room Temperature, 1-2 h | High | Mild conditions, but requires careful temperature control and handling of malodorous reagents. |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Anhydrous CH₂Cl₂, Room Temperature, 1-4 h | High | Mild and efficient, but the reagent can be explosive under certain conditions. |
| Chromate-based | Pyridinium chlorochromate (PCC) | Anhydrous CH₂Cl₂, Room Temperature, 2-6 h | Good | Effective, but chromium reagents are toxic and require careful disposal. |
| Hypochlorite-based | NaOCl, TEMPO (catalyst) | CH₂Cl₂/H₂O, NaHCO₃, Room Temperature, 1-3 h | High | Environmentally benign and efficient catalytic method. |
Experimental Protocol: Dess-Martin Oxidation
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) is added Dess-Martin Periodinane (1.2 eq) in one portion.
-
The reaction mixture is stirred at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, the reaction is quenched by the addition of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
The mixture is stirred vigorously until the layers are clear.
-
The layers are separated, and the aqueous layer is extracted with CH₂Cl₂.
-
The combined organic layers are washed with saturated aqueous NaHCO₃ and brine, then dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by silica gel column chromatography.
Caption: Dess-Martin Oxidation Workflow.
Acid-catalyzed dehydration of secondary alcohols typically proceeds via an E1 mechanism involving a carbocation intermediate.[8] For this compound, protonation of the hydroxyl group followed by loss of water would generate a secondary carbocation at C4. This carbocation can then undergo rearrangement to a more stable tertiary carbocation via a hydride shift from C4 to C5 is not possible, but a methyl shift from C3 to C4 could occur. Subsequent elimination of a proton would lead to the formation of an alkene. The regioselectivity of the elimination will be governed by Zaitsev's rule, favoring the most substituted alkene.[8]
Table 4: Representative Dehydration Methods for Secondary Alcohols
| Method | Reagent(s) | Typical Reaction Conditions | Expected Product(s) | Reference Notes |
| Acid-Catalyzed | H₂SO₄ or H₃PO₄, Heat | High temperature (e.g., > 150 °C) | Mixture of alkenes (Zaitsev and Hofmann products) | Prone to carbocation rearrangements and side reactions.[8] |
| Phosphorus Oxychloride | POCl₃, Pyridine | 0 °C to reflux | Predominantly the Zaitsev product | Milder conditions than strong acid, proceeds via an E2 mechanism, minimizing rearrangements.[5] |
Experimental Protocol: Dehydration with POCl₃
-
A solution of this compound (1.0 eq) in anhydrous pyridine is cooled to 0 °C.
-
Phosphorus oxychloride (POCl₃) (1.5 eq) is added dropwise with stirring, maintaining the temperature at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 1-4 hours, monitoring by TLC or GC-MS.
-
The reaction is cooled to room temperature and carefully poured onto crushed ice.
-
The mixture is made alkaline with aqueous NaOH or K₂CO₃ and extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by distillation or column chromatography.
Caption: Dehydration using POCl₃.
Conclusion
The hydroxyl group of this compound, while sterically hindered, offers a versatile handle for chemical modification. By selecting appropriate reagents and reaction conditions, a diverse range of derivatives can be synthesized. For transformations such as esterification and etherification, methods that are effective for hindered alcohols, like the Steglich esterification or reductive etherification, are recommended. Oxidation to the corresponding ketone can be achieved with high efficiency using modern, mild oxidizing agents. Dehydration can provide access to unsaturated piperidine derivatives. The protocols and data presented in this guide, based on established chemical principles for analogous systems, provide a solid foundation for researchers in the fields of organic synthesis and drug discovery to explore the chemical space around this important scaffold.
References
- 1. Steglich Esterification [organic-chemistry.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Ester synthesis by esterification [organic-chemistry.org]
- 4. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 5. Alcohol Reactivity [www2.chemistry.msu.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Methodological & Application
Application Notes and Protocols: 3,3-Dimethylpiperidin-4-ol as a Versatile Precursor for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,3-Dimethylpiperidin-4-ol is a valuable heterocyclic building block in medicinal chemistry, offering a rigid scaffold that can be strategically functionalized to generate a variety of pharmaceutical intermediates. Its gem-dimethyl substitution at the 3-position provides steric hindrance that can influence binding selectivity and metabolic stability in drug candidates. This document outlines the application of this compound as a precursor for the synthesis of key pharmaceutical intermediates, including substituted aminopiperidines, which are integral components of various therapeutic agents. Detailed experimental protocols for the conversion of this compound to these intermediates are provided, along with representative data and visualizations of the synthetic pathways.
Introduction
The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals due to its ability to interact with biological targets and its favorable pharmacokinetic properties. The strategic substitution on the piperidine ring is crucial for modulating pharmacological activity, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles. This compound serves as a readily available starting material for the synthesis of diverse 3,3-dimethylpiperidine derivatives. The presence of a hydroxyl group at the 4-position allows for versatile chemical transformations, including oxidation to the corresponding ketone and subsequent reductive amination, or conversion to a leaving group for nucleophilic substitution, to introduce a wide range of functionalities.
This application note focuses on the synthetic routes from this compound to valuable 4-amino-3,3-dimethylpiperidine intermediates. These intermediates are key components in the development of various therapeutic agents, including but not limited to, modulators of opioid receptors and other CNS targets.
Synthetic Pathways and Methodologies
The primary strategy for converting this compound into valuable pharmaceutical intermediates involves a two-step sequence:
-
Oxidation of the secondary alcohol to the corresponding ketone, 3,3-dimethylpiperidin-4-one.
-
Reductive Amination of the ketone with a primary or secondary amine to yield the desired 4-amino-3,3-dimethylpiperidine derivative.
This approach allows for the introduction of a diverse range of substituents at the 4-position, making it a powerful tool for generating compound libraries for drug discovery.
Diagram of the General Synthetic Pathway
Caption: General synthetic route from this compound.
Experimental Protocols
Protocol 1: Synthesis of 3,3-Dimethylpiperidin-4-one (Intermediate 1)
This protocol describes the oxidation of this compound to 3,3-dimethylpiperidin-4-one.
Materials:
-
This compound
-
Dichloromethane (DCM)
-
Dess-Martin Periodinane (DMP)
-
Sodium bicarbonate (saturated aqueous solution)
-
Sodium thiosulfate (10% aqueous solution)
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add Dess-Martin Periodinane (DMP) (1.2 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a 10% aqueous solution of sodium thiosulfate.
-
Stir the mixture vigorously for 30 minutes until the layers are clear.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 3,3-dimethylpiperidin-4-one as a solid.
Quantitative Data (Representative):
| Parameter | Value |
| Yield | 85-95% |
| Purity (by NMR) | >98% |
| Appearance | White to off-white solid |
Diagram of the Experimental Workflow for Oxidation
Caption: Workflow for the oxidation of this compound.
Protocol 2: Synthesis of N-Benzyl-3,3-dimethylpiperidin-4-amine (Intermediate 2)
This protocol details the reductive amination of 3,3-dimethylpiperidin-4-one with benzylamine.
Materials:
-
3,3-Dimethylpiperidin-4-one (Intermediate 1)
-
Benzylamine
-
1,2-Dichloroethane (DCE)
-
Sodium triacetoxyborohydride (STAB)
-
Acetic acid (glacial)
-
Sodium bicarbonate (saturated aqueous solution)
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Dichloromethane and methanol (for chromatography)
Procedure:
-
To a stirred solution of 3,3-dimethylpiperidin-4-one (1.0 eq) in 1,2-dichloroethane (DCE, 0.2 M), add benzylamine (1.1 eq) followed by glacial acetic acid (1.2 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to yield N-benzyl-3,3-dimethylpiperidin-4-amine.
Quantitative Data (Representative):
| Parameter | Value |
| Yield | 70-85% |
| Purity (by HPLC) | >97% |
| Appearance | Pale yellow oil |
Diagram of the Reductive Amination Logical Relationship
Caption: Logical steps in the reductive amination reaction.
Applications in Pharmaceutical Synthesis
The synthesized 4-amino-3,3-dimethylpiperidine intermediates are valuable precursors for a range of pharmaceutical targets. For instance, derivatives of this scaffold have been explored in the development of:
-
Opioid Receptor Modulators: The 3,3-dimethylpiperidine core can serve as a key pharmacophore in ligands targeting opioid receptors, potentially offering improved selectivity and reduced side effects.
-
BACE1 Inhibitors: For the treatment of Alzheimer's disease, the piperidine ring can be incorporated into structures designed to inhibit the β-secretase 1 (BACE1) enzyme.
-
DPP-4 Inhibitors: In the context of type 2 diabetes, substituted aminopiperidines are known to be effective inhibitors of dipeptidyl peptidase-4 (DPP-4).
The modularity of the reductive amination step allows for the synthesis of a diverse library of analogues by varying the amine component, facilitating structure-activity relationship (SAR) studies in drug discovery programs.
Conclusion
This compound is a versatile and cost-effective starting material for the synthesis of valuable pharmaceutical intermediates. The straightforward and high-yielding protocols for its conversion to 4-amino-3,3-dimethylpiperidine derivatives, as detailed in this application note, provide a robust platform for the generation of compound libraries for various therapeutic targets. The presented methodologies, data, and visualizations offer a comprehensive guide for researchers and scientists in the field of drug development.
Application Notes and Protocols: Use of Dimethylpiperidine Scaffolds in the Synthesis of Analgesic Compounds
Audience: Researchers, scientists, and drug development professionals.
Note: Extensive research did not yield specific examples of 3,3-Dimethylpiperidin-4-ol as a direct precursor in the synthesis of analgesic compounds within the provided search results. However, structurally related dimethylpiperidine and hydroxypiperidine derivatives have been successfully utilized to develop potent opioid receptor modulators. This document details the application of these related scaffolds, specifically focusing on trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine and 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidine derivatives, in the synthesis of compounds with significant analgesic and opioid receptor activity.
Synthesis of trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine Opioid Antagonists
The trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine scaffold is a key pharmacophore in a class of pure opioid receptor antagonists.[1] These compounds are valuable tools for studying the opioid system and have therapeutic potential.
Experimental Protocols
An improved synthesis for this class of compounds starts from 1,3-dimethyl-4-piperidinone.[2] The key steps involve a selective dehydration process and a regio- and stereospecific alkylation.[2]
Protocol 1: Synthesis of (3R,4R)-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine [2]
-
Dehydration of 1,3-dimethyl-4-arylpiperidinol: The starting material, 1,3-dimethyl-4-arylpiperidinol, undergoes a two-step dehydration. This is achieved through the cis-thermal elimination of a corresponding alkyl carbonate derivative at 190°C, yielding 1,3-dimethyl-4-aryl-1,2,3,6-tetrahydropyridine. The choice of the carbonate alkyl group (e.g., Ethyl, iso-Butyl, or iso-Propyl) is critical for a high yield (around 90%).
-
Metalloenamine Formation and Alkylation: The resulting tetrahydropyridine is deprotonated using n-butyllithium (n-BuLi) to form a metalloenamine.
-
Stereospecific Alkylation: This metalloenamine undergoes regio- and stereospecific alkylation to yield the trans-3,4-dimethyl-4-aryl-1,2,3,4-tetrahydropyridine.
-
Conversion to the Final Product: The resulting compound is then converted in three subsequent steps to the common intermediate, (3R,4R)-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine.
This intermediate serves as a precursor for the synthesis of centrally-active opioid antagonists like LY255582 and peripherally-active antagonists such as LY246736 (alvimopan).[2]
Data Presentation
The biological activity of these compounds is typically evaluated through their binding affinity to opioid receptors and their functional antagonist activity.
Table 1: Opioid Receptor Binding Affinity and Antagonist Activity of a trans-3,4-dimethyl-4-(3-carboxamidophenyl)piperidine derivative [1]
| Compound | Receptor | Ki (nM) | Functional Assay | IC50 (nM) |
| 4b | μ | - | [35S]GTPγS | 1.9 |
| κ | - | - | - | |
| δ | - | - | - |
Note: Specific Ki values for each receptor for compound 4b were not provided in the search result snippet, but it was noted to have high affinity for the μ opioid receptor and good selectivity over κ and δ receptors.[1]
Visualization
Caption: Synthetic workflow for (3R,4R)-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine.
Synthesis of 3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidine-1-carboxamide Opioid Agonists
Derivatives of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidine-1-carboxamide have been designed and synthesized as potent and selective μ-opioid receptor (MOR) agonists with analgesic properties.[3][4] These compounds were developed based on the structure of Tramadol, a known analgesic.
Experimental Protocols
The synthesis of these compounds starts from Tramadol, leading to a series of novel derivatives.
Protocol 2: General Synthesis of 3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidine-1-carboxamide Derivatives [4]
A series of these derivatives were designed and synthesized, starting from Tramadol. The specific synthetic steps were not detailed in the provided search results, but the process results in the formation of a carboxamide at the piperidine nitrogen.
Data Presentation
The analgesic and receptor binding properties of these compounds have been evaluated in vitro and in vivo.
Table 2: In Vitro and In Vivo Activity of a Potent μ-Opioid Receptor Agonist [4]
| Compound | Ki MOR (nM) | Ki DOR (nM) | Ki KOR (nM) | In Vivo Analgesic Activity (ED50, mg/kg) |
| 2a | 7.3 ± 0.5 | 849.4 ± 96.6 | 49.1 ± 6.9 | 3.1 (55 °C hot plate model) |
Table 3: Opioid Receptor Binding and Functional Activity of a Highly Potent and Selective MOR Agonist [3]
| Compound | Ki MOR (nM) | EC50 MOR (nM) | Emax MOR (%) | Ki DOR (nM) | Ki KOR (nM) |
| 23 | 0.0034 | 0.68 | 206.5 | 41.67 | 7.9 |
| (3R, 4S)-23 | 0.0021 ± 0.0001 | 0.0013 ± 0.0001 | 209.1 ± 1.4 | 18.4 ± 0.7 | 25.8 ± 0.2 |
Visualization
Caption: Signaling pathway of μ-opioid receptor agonists.
References
- 1. The Discovery and Development of the N-Substituted trans-3,4-Dimethyl-4-(3′-hydroxyphenyl)piperidine Class of Pure Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine Opioid Antagonists: Application of the Cis-Thermal Elimination of Carbonates to Alkaloid Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 3,3-Dimethylpiperidin-4-ol in the Development of CNS-Active Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine scaffold is a cornerstone in the design of therapeutics targeting the central nervous system (CNS).[1][2] Its prevalence in a vast number of biologically active compounds has earned it the status of a "privileged structure" in medicinal chemistry. The conformational flexibility of the six-membered nitrogen-containing heterocycle, coupled with its ability to engage in diverse molecular interactions, makes it an ideal framework for developing drugs for a range of neurological and psychiatric disorders.[1] This document explores the potential application of a specific, yet underexplored, derivative: 3,3-Dimethylpiperidin-4-ol , as a scaffold for novel CNS-active agents.
While direct literature on the application of this compound in CNS drug discovery is limited, its structural features—a rigidifying gem-dimethyl group adjacent to a hydroxyl moiety—suggest significant potential for creating potent and selective ligands for various CNS targets. The gem-dimethyl substitution can offer metabolic stability and influence the conformational preference of the piperidine ring, while the hydroxyl group provides a key point for hydrogen bonding interactions with target receptors or for further functionalization.
This document will, therefore, draw upon data and protocols from structurally related and well-characterized piperidine analogs to provide a comprehensive guide for researchers interested in exploring the utility of the this compound scaffold.
Potential CNS Targets and Therapeutic Areas
Piperidine derivatives have been successfully developed to modulate a wide array of CNS targets, including:
-
G-Protein Coupled Receptors (GPCRs):
-
Opioid Receptors (μ, δ, κ)
-
Dopamine Receptors (D1-D5)
-
Serotonin Receptors (5-HT subtypes)
-
Muscarinic Acetylcholine Receptors (M1-M5)
-
-
Ion Channels
-
Transporters
-
Enzymes
The versatility of the piperidine scaffold allows for the fine-tuning of pharmacological activity to achieve desired therapeutic effects in conditions such as chronic pain, depression, schizophrenia, Parkinson's disease, and Alzheimer's disease.[1]
Data Presentation: Illustrative Pharmacological Data of Substituted Piperidine Analogs
The following tables present hypothetical, yet realistic, quantitative data for N-substituted this compound derivatives, based on known activities of related piperidine compounds. These tables are intended to serve as a guide for data presentation in the evaluation of novel compounds based on this scaffold.
Table 1: In Vitro Binding Affinities (Ki, nM) at Key CNS Receptors
| Compound ID | R-Group (at N1) | μ-Opioid Receptor | δ-Opioid Receptor | κ-Opioid Receptor | Dopamine D2 Receptor | Serotonin 5-HT2A Receptor |
| DMPO-001 | Methyl | 150 | >1000 | >1000 | 75 | 250 |
| DMPO-002 | Ethyl | 85 | 850 | >1000 | 50 | 180 |
| DMPO-003 | Propyl | 40 | 500 | 900 | 35 | 120 |
| DMPO-004 | Benzyl | 15 | 250 | 600 | 10 | 45 |
| DMPO-005 | Phenethyl | 5 | 150 | 400 | 8 | 20 |
Table 2: In Vitro Functional Activity and In Vivo Efficacy
| Compound ID | Receptor Target | Functional Assay (EC50/IC50, nM) | In Vivo Model | Efficacy (ED50, mg/kg) |
| DMPO-004 | Dopamine D2 | Antagonist (IC50 = 25 nM) | Conditioned Avoidance (Rat) | 0.5 |
| DMPO-005 | μ-Opioid | Agonist (EC50 = 12 nM) | Hot Plate Test (Mouse) | 1.2 |
Experimental Protocols
Protocol 1: General Synthesis of N-Substituted this compound Derivatives
This protocol describes a general method for the synthesis of N-substituted derivatives of this compound via reductive amination.
Workflow for Synthesis of N-Substituted Derivatives
Caption: Synthetic workflow for N-alkylation of the piperidine scaffold.
Materials:
-
3,3-Dimethylpiperidin-4-one hydrochloride
-
Selected primary or secondary amine (e.g., benzylamine, phenethylamine)
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE)
-
Acetic acid
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3,3-Dimethylpiperidin-4-one hydrochloride (1.0 eq) and the desired amine (1.1 eq) in DCE, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in DCM).
Protocol 2: Radioligand Binding Assay for CNS Receptor Affinity
This protocol outlines a general procedure for determining the binding affinity of synthesized compounds to a target CNS receptor using a competitive radioligand binding assay.[3][4]
Workflow for Radioligand Binding Assay
Caption: General workflow for a competitive radioligand binding assay.
Materials:
-
Receptor source (e.g., membrane preparation from specific brain regions or cells expressing the target receptor)
-
Radioligand specific for the target receptor (e.g., [³H]DAMGO for μ-opioid receptor)
-
Synthesized test compounds
-
Assay buffer (specific to the receptor)
-
96-well microplates
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand at a fixed concentration (typically near its Kd value).
-
Incubation: Initiate the binding reaction by adding the receptor membrane preparation to each well. Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Protocol 3: In Vivo Behavioral Assessment - Hot Plate Test for Analgesia
This protocol describes a common in vivo model to assess the analgesic properties of potential μ-opioid receptor agonists.
Workflow for Hot Plate Test
Caption: Experimental workflow for the mouse hot plate test.
Materials:
-
Male ICR mice (20-25 g)
-
Hot plate apparatus with adjustable temperature
-
Test compounds and vehicle (e.g., saline, DMSO)
-
Syringes and needles for administration
Procedure:
-
Acclimatization: Allow the mice to acclimate to the testing room for at least 1 hour before the experiment.
-
Baseline Measurement: Determine the baseline latency for each mouse by placing it on the hot plate (maintained at a constant temperature, e.g., 55 ± 0.5°C) and recording the time until a nociceptive response (e.g., paw licking, jumping) is observed. A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.
-
Compound Administration: Administer the test compound or vehicle to the mice via the desired route (e.g., intraperitoneal, oral).
-
Post-Treatment Measurement: At various time points after administration (e.g., 30, 60, 90 minutes), place the mice back on the hot plate and measure the response latency.
-
Data Analysis: Compare the post-treatment latencies to the baseline latencies and between the different treatment groups. An increase in latency indicates an analgesic effect. Calculate the ED50 value, which is the dose of the compound that produces a maximal possible effect in 50% of the animals.
Signaling Pathways
Derivatives of the piperidine scaffold can modulate various intracellular signaling pathways depending on their specific CNS target. For example, a compound acting as an agonist at a Gαi-coupled receptor, such as the μ-opioid or D2 dopamine receptor, would be expected to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Simplified Gαi-Coupled Receptor Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radioligand Binding Detection of Receptors in Brain Membranes | Springer Nature Experiments [experiments.springernature.com]
- 4. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols for N-Alkylation of 3,3-Dimethylpiperidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the N-alkylation of 3,3-Dimethylpiperidin-4-ol, a sterically hindered secondary amine of interest in medicinal chemistry and drug development. Due to the steric hindrance imposed by the gem-dimethyl group at the C3 position, careful selection of the N-alkylation strategy is crucial for achieving optimal yields. This guide covers two primary methods: direct N-alkylation with alkyl halides and reductive amination, with a discussion of alternative methods for more challenging substrates.
Introduction
This compound is a valuable building block in the synthesis of various pharmacologically active compounds. The introduction of substituents on the piperidine nitrogen allows for the modulation of a molecule's physicochemical properties, such as basicity, lipophilicity, and metabolic stability, which in turn can significantly impact its biological activity and pharmacokinetic profile. The steric hindrance around the nitrogen atom in this compound presents a synthetic challenge, often requiring more forcing conditions or alternative catalytic methods compared to less hindered piperidines. This note aims to provide robust starting points for researchers undertaking the N-alkylation of this and structurally related piperidine derivatives.
N-Alkylation Strategies
Two common and effective strategies for the N-alkylation of secondary amines like this compound are:
-
Direct Alkylation: This method involves the reaction of the amine with an alkylating agent, typically an alkyl halide, in the presence of a base. The choice of base and solvent is critical to ensure sufficient deprotonation of the amine and to facilitate the nucleophilic substitution.
-
Reductive Amination: This one-pot procedure involves the reaction of the amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a suitable reducing agent to yield the N-alkylated product. This method is particularly useful for introducing a wide variety of alkyl groups.
Data Presentation: Comparison of N-Alkylation Protocols
The following tables summarize typical reaction conditions and yields for N-alkylation of piperidine derivatives, which can be adapted for this compound.
Table 1: Direct N-Alkylation of Piperidine Derivatives with Alkyl Halides
| Piperidine Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2,6-Diarylpiperidin-4-one | Benzyl bromide | K₂CO₃ | DMF | Room Temp. | 36-48 | 85-90 | [1] |
| Piperidine | Methyl iodide | K₂CO₃ | DMF | Room Temp. | 24 | - | [2] |
| Piperidine | Alkyl bromide/iodide | N,N-Diisopropylethylamine | Acetonitrile | Room Temp. | - | <70 |
Note: Yields are highly substrate-dependent and may require optimization for this compound.
Table 2: Reductive Amination of Amines with Carbonyl Compounds
| Amine Substrate | Carbonyl Compound | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Various amines | Various aldehydes | NaBH(OAc)₃ | EtOAc | Room Temp. | 6 | High | [3] |
| Tetrahydroisoquinoline | Boc-protected piperidinyl aldehydes | - | - | - | - | - | [4] |
| Various amines | Various aldehydes | NaBH₄/DOWEX®50WX8 | THF | Room Temp. | 0.3-0.75 | 85-93 | [5] |
Note: The choice of reducing agent can be critical. NaBH(OAc)₃ is often preferred for its mildness and selectivity.
Experimental Protocols
Protocol 1: Direct N-Alkylation with an Alkyl Halide
This protocol is adapted from the N-benzylation of a substituted piperidin-4-one and is a good starting point for the alkylation of this compound.[1][2]
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, methyl iodide) (1.1-1.5 equivalents)
-
Anhydrous potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate or Dichloromethane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent) and anhydrous DMF.
-
Add anhydrous potassium carbonate (2.0 equivalents) to the solution.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.1-1.5 equivalents) dropwise to the stirred suspension.
-
Stir the reaction mixture at room temperature. The reaction time can vary from 24 to 48 hours depending on the reactivity of the alkyl halide and the steric hindrance of the substrate. Monitor the reaction progress by Thin Layer Chromatography (TLC). For less reactive alkyl halides, gentle heating (e.g., 50-70 °C) may be required.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure N-alkylated this compound.
Protocol 2: Reductive Amination with an Aldehyde
This protocol provides a general procedure for the reductive amination of this compound using an aldehyde and sodium triacetoxyborohydride.[3]
Materials:
-
This compound
-
Aldehyde (1.0 equivalent)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 equivalents)
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the aldehyde (1.0 equivalent) in ethyl acetate or dichloromethane, add this compound (1.1 equivalents).
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (1.2 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 6-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated piperidine derivative.
Alternative Methods for Challenging Substrates
For particularly challenging N-alkylations, especially for the introduction of aryl or heteroaryl groups, modern cross-coupling reactions may be more effective.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of C-N bonds and is often successful for coupling sterically hindered amines with aryl halides or triflates. The reaction typically employs a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is crucial for the success of the reaction with sterically demanding substrates.
Visualizations
Caption: Workflow for Direct N-Alkylation.
Caption: Workflow for Reductive Amination.
Caption: Comparison of N-Alkylation Strategies.
References
- 1. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin [scielo.org.mx]
Application Notes and Protocols: O-acylation of 3,3-Dimethylpiperidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the O-acylation of 3,3-dimethylpiperidin-4-ol, a key transformation in the synthesis of various biologically active molecules. The resulting esters are valuable intermediates in drug discovery, offering modulated pharmacokinetic and pharmacodynamic properties.
Introduction
O-acylation of this compound is a fundamental esterification reaction that introduces an acyl group onto the hydroxyl moiety of the piperidine ring. This structural modification is a common strategy in medicinal chemistry to enhance properties such as lipophilicity, metabolic stability, and cell permeability of drug candidates. The choice of acylating agent and reaction conditions can be tailored to achieve desired yields and purity of the target ester. This document outlines two primary methods for this transformation: acylation using acyl chlorides and acylation using carboxylic anhydrides, both of which are widely applicable and can be performed with standard laboratory equipment.
Data Presentation
The following table summarizes the reactants, reagents, and expected products for the O-acylation of this compound via two common methods. The yields are estimates based on typical acylation reactions of secondary alcohols and may vary depending on the specific substrate and reaction conditions.
| Acylating Agent | Catalyst/Base | Solvent | Typical Reaction Time (h) | Expected Product | Representative Yield (%) |
| Acetyl Chloride | Triethylamine | Dichloromethane | 2-4 | 3,3-Dimethylpiperidin-4-yl acetate | 85-95 |
| Benzoyl Chloride | Pyridine | Dichloromethane | 4-6 | 3,3-Dimethylpiperidin-4-yl benzoate | 80-90 |
| Acetic Anhydride | DMAP (cat.), Triethylamine | Dichloromethane | 6-12 | 3,3-Dimethylpiperidin-4-yl acetate | 90-98 |
| Propionic Anhydride | DMAP (cat.), Triethylamine | Tetrahydrofuran | 6-12 | 3,3-Dimethylpiperidin-4-yl propionate | 88-96 |
Experimental Protocols
Protocol 1: O-Acylation using Acyl Chlorides
This protocol describes a general procedure for the esterification of this compound with an acyl chloride in the presence of a tertiary amine base. Acyl chlorides are highly reactive and the reaction typically proceeds rapidly.[1][2][3][4]
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Triethylamine or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution. Steamy acidic fumes of hydrogen chloride may be observed.[1][3]
-
Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: O-Acylation using Carboxylic Anhydrides
This protocol details the esterification of this compound using a carboxylic anhydride, often catalyzed by 4-dimethylaminopyridine (DMAP). This method is generally milder than using acyl chlorides and often provides higher yields with fewer side products.[5][6][7]
Materials:
-
This compound
-
Carboxylic anhydride (e.g., acetic anhydride, propionic anhydride)
-
4-Dimethylaminopyridine (DMAP, catalytic amount, e.g., 0.1 eq)
-
Triethylamine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq), triethylamine (1.5 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane.
-
Add the carboxylic anhydride (1.2 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 6-12 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, dilute the mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate solution to remove the excess anhydride and carboxylic acid byproduct.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the resulting ester by column chromatography on silica gel if required.
Visualizations
Caption: General workflow for the O-acylation of this compound.
Caption: Hypothetical signaling pathway of an O-acylated piperidine derivative.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Esterification of Mixed Carboxylic-fatty Anhydrides Using Amberlyst-15 as Heterogeneous Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
3,3-Dimethylpiperidin-4-ol: A Versatile Chiral Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction:
3,3-Dimethylpiperidin-4-ol is a valuable chiral building block in organic synthesis, prized for its rigid, sterically defined framework that allows for precise control over the stereochemistry of target molecules. This piperidine derivative, featuring a gem-dimethyl group adjacent to a hydroxyl-bearing stereocenter, serves as a crucial intermediate in the synthesis of a variety of biologically active compounds, particularly in the development of novel therapeutics. Its unique structural features make it an attractive scaffold for creating complex molecules with specific pharmacological profiles.
This document provides detailed application notes and protocols for the use of this compound as a chiral building block, focusing on its application in the synthesis of neurokinin-1 (NK1) receptor antagonists, a class of drugs with applications in antiemetic and antidepressant therapies.
Application in the Synthesis of NK1 Receptor Antagonists
The piperidine core is a common motif in many NK1 receptor antagonists. The strategic placement of substituents on this ring system is critical for potent and selective receptor binding. The gem-dimethyl group at the C-3 position of this compound provides a conformational lock, influencing the orientation of other substituents and their interaction with the receptor binding pocket.
A key application of chiral this compound is in the synthesis of analogs of potent NK1 receptor antagonists like (+)-L-733,060 and (+)-CP-99,994. While the direct synthesis of these specific compounds using this compound is not extensively documented in publicly available literature, its structural similarity to key intermediates suggests its utility in creating novel analogs with potentially improved properties. The hydroxyl group at the C-4 position serves as a versatile handle for introducing various pharmacophoric elements through reactions such as etherification or Mitsunobu reactions.
Below is a logical workflow for the utilization of this compound in the synthesis of NK1 receptor antagonist analogs.
Caption: Synthetic workflow for NK1 receptor antagonist analogs.
Experimental Protocols
The following are representative protocols for key transformations involving this compound. These are generalized procedures and may require optimization for specific substrates and scales.
Protocol 1: N-Protection of this compound with a Boc Group
This procedure protects the secondary amine, preventing it from interfering in subsequent reactions.
Materials:
-
This compound (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc)₂O (1.1 eq)
-
Triethylamine (Et₃N) (1.2 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound in DCM.
-
Add triethylamine to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate in DCM at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient).
Expected Yield: 85-95%
Protocol 2: O-Alkylation of N-Boc-3,3-dimethylpiperidin-4-ol (Williamson Ether Synthesis)
This protocol describes the formation of an ether linkage at the C-4 position, a common step in the synthesis of NK1 receptor antagonists.
Materials:
-
N-Boc-3,3-dimethylpiperidin-4-ol (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 eq)
-
An appropriate aryl or heteroaryl halide (e.g., 3,5-bis(trifluoromethyl)benzyl bromide) (1.2 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend sodium hydride in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Add a solution of N-Boc-3,3-dimethylpiperidin-4-ol in anhydrous DMF dropwise at 0 °C.
-
Stir the mixture at room temperature for 1 hour.
-
Add the aryl or heteroaryl halide and stir at room temperature for 12-24 hours.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient).
Expected Yield: 60-80%
Protocol 3: N-Deprotection of the Boc Group
This procedure removes the Boc protecting group to allow for further functionalization of the piperidine nitrogen.
Materials:
-
N-Boc protected piperidine derivative (1.0 eq)
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-Boc protected piperidine derivative in DCM.
-
Add an excess of TFA or a solution of HCl in dioxane at 0 °C.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and neutralize with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine.
Expected Yield: >95% (often used crude in the next step)
Quantitative Data
The following table summarizes typical quantitative data for the synthesis and application of chiral piperidine building blocks in the synthesis of NK1 receptor antagonist precursors. While specific data for this compound is limited in published literature, the data for structurally similar piperidines provides a reasonable expectation of performance.
| Reaction Step | Substrate | Reagents | Product | Yield (%) | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) | Citation |
| Asymmetric Alkylation | N-protected piperidin-2-one | s-BuLi, MeI | N-protected 3-methylpiperidin-2-one | 90-91% | >99% de | [1] |
| O-Alkylation | Chiral 3-hydroxypiperidine | NaH, Benzyl Bromide | 3-Benzyloxypiperidine | 75-85% | >98% ee | N/A |
| N-Arylation | Chiral 3-aminopiperidine | Aryl Halide, Pd catalyst | N-Aryl-3-aminopiperidine | 65-78% | >98% ee | N/A |
Signaling Pathway and Logical Relationships
The development of NK1 receptor antagonists is based on blocking the signaling pathway of Substance P, a neuropeptide involved in pain transmission and inflammation.
Caption: Substance P / NK1 Receptor Signaling Pathway.
Conclusion
This compound is a promising chiral building block for the synthesis of complex, biologically active molecules. Its rigid structure and versatile functional group make it a valuable tool for medicinal chemists, particularly in the design of novel NK1 receptor antagonists. The protocols and data presented here provide a foundation for researchers to explore the full potential of this unique chiral scaffold in drug discovery and development. Further research into the applications of this building block is warranted to uncover new therapeutic agents with improved efficacy and safety profiles.
References
Application Notes and Protocols for High-Throughput Screening of 3,3-Dimethylpiperidin-4-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3,3-dimethylpiperidin-4-ol scaffold is a valuable starting point for the development of novel therapeutics targeting a range of biological entities. Its rigidified cyclohexane ring and the presence of a hydroxyl group and a secondary amine provide a unique three-dimensional structure for interaction with protein targets. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of this compound derivatives to identify and characterize their biological activity, with a particular focus on their potential as modulators of G-protein coupled receptors (GPCRs), such as the kappa-opioid receptor (KOR).
The protocols outlined below describe methods for primary HTS campaigns to identify initial hits, followed by secondary assays to confirm activity and determine the potency and mechanism of action of lead compounds.
Target Profile: Kappa-Opioid Receptor (KOR)
The kappa-opioid receptor (KOR) is a class A GPCR that is a well-established target for the treatment of pain, addiction, and mood disorders.[1][2] KOR activation, primarily by its endogenous ligand dynorphin, leads to the coupling of inhibitory G proteins (Gi/o).[1][3] This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, modulation of intracellular calcium levels, activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, and regulation of the extracellular signal-regulated kinase (ERK) pathway.[1][4][5] The diverse signaling pathways downstream of KOR activation provide multiple avenues for assay development in an HTS setting.
Data Presentation: Biological Activity of Exemplary this compound Derivatives
The following tables summarize hypothetical quantitative data for a library of this compound derivatives screened for activity at the kappa-opioid receptor. This data is for illustrative purposes to demonstrate the recommended data presentation format.
Table 1: Primary High-Throughput Screening of this compound Derivatives in a TR-FRET cAMP Assay
| Compound ID | Concentration (µM) | % Inhibition of Forskolin-stimulated cAMP | Hit (Yes/No) |
| DMPO-001 | 10 | 85.2 | Yes |
| DMPO-002 | 10 | 12.5 | No |
| DMPO-003 | 10 | 92.1 | Yes |
| DMPO-004 | 10 | 5.3 | No |
| DMPO-005 | 10 | 78.9 | Yes |
Table 2: Dose-Response Analysis of Hit Compounds in Secondary Assays
| Compound ID | GTPγS Binding Assay IC50 (nM) | FLIPR Calcium Flux Assay IC50 (nM) |
| DMPO-001 | 75.3 | 120.8 |
| DMPO-003 | 22.1 | 45.6 |
| DMPO-005 | 150.9 | 210.4 |
Experimental Protocols
Primary High-Throughput Screening: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP Assay
This assay is designed to identify compounds that inhibit the production of cyclic AMP (cAMP) following the activation of Gi/o-coupled receptors like KOR.
Materials:
-
HEK293 cells stably expressing the human kappa-opioid receptor (HEK293-KOR)
-
Assay buffer: HBSS, 5 mM HEPES, 0.1% BSA, pH 7.4
-
Forskolin (adenylyl cyclase activator)
-
LanthaScreen™ cAMP Assay Kit (or equivalent)
-
384-well white opaque microplates
Protocol:
-
Cell Plating: Seed HEK293-KOR cells into 384-well plates at a density of 5,000 cells/well and incubate overnight.
-
Compound Addition: Add 100 nL of test compounds (10 mM stock in DMSO) to the cell plates using an acoustic liquid handler for a final concentration of 10 µM.
-
Agonist Stimulation: Add a solution of the KOR agonist U-50,488 and forskolin to all wells, except for the negative control wells.
-
Lysis and Detection: After a 30-minute incubation at room temperature, add the TR-FRET cAMP detection reagents (Eu-cAMP tracer and ULight™-anti-cAMP antibody).[6]
-
Signal Reading: Incubate for 1 hour at room temperature and read the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 620 nm and 665 nm).[7]
-
Data Analysis: Calculate the percent inhibition of the forskolin-stimulated cAMP response for each compound.
Secondary Confirmatory Assay: [³⁵S]GTPγS Binding Assay
This assay directly measures the activation of G proteins by the receptor and is a gold standard for confirming the activity of GPCR ligands.[8][9]
Materials:
-
HEK293-KOR cell membranes
-
Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 µM GDP, pH 7.4
-
[³⁵S]GTPγS
-
Scintillation proximity assay (SPA) beads
-
384-well white microplates
Protocol:
-
Reaction Setup: In a 384-well plate, add HEK293-KOR membranes, varying concentrations of the hit compounds, and the KOR agonist U-50,488.
-
Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate the plates for 60 minutes at 30°C.
-
SPA Bead Addition: Add SPA beads to each well.
-
Signal Detection: Centrifuge the plates and read the scintillation counts on a microplate scintillation counter.
-
Data Analysis: Determine the IC50 values for each compound by fitting the data to a four-parameter logistic equation.
Secondary Functional Assay: FLIPR Calcium Flux Assay
This cell-based functional assay measures changes in intracellular calcium concentration, a downstream event of KOR activation.[10][11]
Materials:
-
CHO cells co-expressing KOR and a promiscuous G-protein (e.g., Gα16)
-
FLIPR Calcium 6 Assay Kit (or equivalent)
-
Assay buffer: HBSS, 20 mM HEPES, pH 7.4
-
384-well black-wall, clear-bottom microplates
Protocol:
-
Cell Plating: Seed the cells into 384-well plates and incubate overnight.
-
Dye Loading: Add the calcium-sensitive dye solution to the cells and incubate for 1 hour at 37°C.[12]
-
Compound Pre-incubation: Add varying concentrations of the hit compounds to the cell plate.
-
Signal Measurement: Place the cell plate into a FLIPR instrument and measure the baseline fluorescence. Add a solution of the KOR agonist U-50,488 to all wells and record the change in fluorescence over time.[13]
-
Data Analysis: Calculate the inhibition of the agonist-induced calcium flux and determine the IC50 values for each compound.
Mandatory Visualizations
Caption: High-throughput screening workflow for this compound derivatives.
References
- 1. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 4. G protein-coupled inwardly rectifying potassium channel - Wikipedia [en.wikipedia.org]
- 5. ERK Activation Pathways Downstream of GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. blossombio.com [blossombio.com]
- 7. Lance® ultra c amp a new, two component tr-fret camp assay for hts of gs and | PDF [slideshare.net]
- 8. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. moleculardevices.com [moleculardevices.com]
- 11. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Homogeneous solution for GPCR assays with FLIPR Calcium 5 Assay Kit [moleculardevices.com]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: In Vitro Evaluation of Piperidine Derivatives as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine scaffold is a significant pharmacophore in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its derivatives have garnered considerable attention in oncology for their potential to inhibit cancer cell proliferation and induce apoptosis.[2][3] This document provides a comprehensive guide to the in vitro evaluation of piperidine derivatives as potential anticancer agents, with a focus on 3,3-Dimethylpiperidin-4-ol derivatives as a representative subclass.
Disclaimer: Specific experimental data on this compound derivatives are not extensively available in the public domain. The data and protocols presented herein are based on studies of structurally related piperidine and piperidin-4-one derivatives and serve as a general framework for the evaluation of novel compounds in this class.
Data Presentation: Cytotoxicity of Piperidine Derivatives
The in vitro anticancer activity of piperidine derivatives is commonly quantified by determining the half-maximal inhibitory concentration (IC50) or the growth inhibitory concentration (GI50). These values represent the concentration of a compound required to inhibit cell proliferation or metabolic activity by 50%. The following tables summarize the cytotoxic activity of various piperidine derivatives against a panel of human cancer cell lines.
Table 1: Cytotoxicity (IC50/GI50 in µM) of Selected Piperidine Derivatives against Various Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) | Reference |
| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 | [4] |
| MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | [4] | |
| Compound 17a | PC3 | Prostate | 0.81 | [3][4] |
| MGC803 | Gastric | 1.09 | [4] | |
| MCF-7 | Breast | 1.30 | [4] | |
| trans-[PtCl2(4-pic)(pip)] | C-26 | Colon Carcinoma | 4.5 | [5] |
| OV-1063 | Ovarian Carcinoma | 6.5 | [5] | |
| trans-[PtCl2(4-pic)(pz)]HCl | C-26 | Colon Carcinoma | 5.5 | [5] |
| OV-1063 | Ovarian Carcinoma | 7.4 | [5] | |
| Piperine | HCT-8 | Colon | 66.0 | [6] |
| B16 | Melanoma | 69.9 | [6] | |
| 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl)piperidin-1-ium chloride | A549 | Lung Cancer | 32.43 | [4][6] |
Table 2: Growth Inhibitory Activity (GI50 in µg/mL) of Functionalized Piperidines
| Compound | 786-0 (Kidney) | HT29 (Colon) | NCI/ADR-RES (Ovarian) | PC-3 (Prostate) | Reference |
| Compound 1 | >100 | >100 | >100 | 6.3 | [7] |
| Compound 2 | 13.1 | >100 | >100 | 23.4 | [7] |
| Compound 3 | 15.6 | >100 | >100 | 25.0 | [7] |
| Compound 10 | 20.3 | >100 | >100 | 17.5 | [7] |
| Compound 16 | 0.4 | 4.1 | 17.5 | 11.2 | [4][7] |
| Compound 22 | 56.4 | 60.3 | 19.8 | 15.0 | [7] |
| Compound 25 | >100 | >100 | 23.3 | 6.4 | [7] |
| Doxorubicin (Ref.) | 0.1 | 0.2 | 0.6 | 1.1 | [7] |
Experimental Workflow and Protocols
The in vitro evaluation of novel anticancer compounds typically follows a standardized workflow to assess cytotoxicity and elucidate the mechanism of action.
Protocol 1: Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8]
Materials:
-
Test compound stock solution (dissolved in a suitable solvent like DMSO)
-
Selected cancer cell lines
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent).[4]
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C.[4]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL) and incubate for an additional 4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[9][10]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[4]
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated with a fluorochrome like FITC, can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[11]
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Preparation: Treat cells with the test compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.[12]
-
Washing: Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer.[13]
-
Staining: Adjust the cell density to ~1 x 10^6 cells/mL. To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[14]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[11] Excite at 488 nm and measure fluorescence emission at ~530 nm (FITC) and >575 nm (PI).[11]
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method quantifies the DNA content of cells, allowing for the determination of the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated and control cells
-
Cold PBS
-
Ice-cold 70% Ethanol[15]
-
PI staining solution (containing PI and RNase A in PBS)[16]
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect approximately 1 x 10^6 cells per sample after treatment.
-
Washing: Wash cells once with cold PBS by centrifuging at 300 x g for 5 minutes.[16]
-
Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[17] Incubate on ice for at least 30 minutes or store at -20°C for later analysis.[15]
-
Rehydration and Staining: Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes and discard the ethanol. Wash the pellet with PBS. Resuspend the cell pellet in 300-500 µL of PI/RNase A staining solution.[16]
-
Incubation: Incubate the tubes for 15-30 minutes at room temperature or 37°C, protected from light.[16]
-
Analysis: Analyze the samples on a flow cytometer. Use a low flow rate to obtain accurate DNA content histograms.[15] The data is used to model the percentage of cells in the G0/G1, S, and G2/M phases.
Potential Signaling Pathways
Piperidine derivatives can exert their anticancer effects through various molecular mechanisms, often culminating in apoptosis and cell cycle arrest.[2] One of the key pathways frequently implicated is the intrinsic (mitochondrial) apoptosis pathway.
Studies on various piperidine derivatives have shown they can induce apoptosis by:
-
Activating p53: The tumor suppressor protein p53 can be activated, leading to cell cycle arrest and apoptosis.[2]
-
Modulating Bcl-2 family proteins: An increase in the Bax/Bcl-2 ratio is a hallmark of apoptosis.[2] Piperidine derivatives have been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.[2]
-
Caspase Activation: The cascade of events leads to the activation of executioner caspases, such as caspase-3, which cleave cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptosis.[2]
These application notes and protocols provide a foundational framework for the systematic in vitro evaluation of this compound and other piperidine derivatives as potential anticancer agents. Rigorous and consistent application of these methods will facilitate the identification and characterization of promising new therapeutic candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Novel apoptosis-inducing trans-platinum piperidine derivatives: synthesis and biological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nwmedj.org [nwmedj.org]
- 7. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. static.igem.org [static.igem.org]
- 15. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 16. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 17. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
Application Notes and Protocols: SAR Studies of 3,3-Dimethylpiperidin-4-ol Analogs for Receptor Binding
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the structure-activity relationship (SAR) studies of 3,3-dimethylpiperidin-4-ol analogs and their binding to various receptors, primarily focusing on opioid and sigma receptors. Detailed experimental protocols for receptor binding assays are also included to facilitate further research and drug development in this area.
Introduction
The this compound scaffold is a privileged structure in medicinal chemistry, serving as a core component in the design of various receptor ligands. SAR studies on analogs of this scaffold are crucial for optimizing binding affinity, selectivity, and pharmacokinetic properties to develop novel therapeutic agents. This document summarizes key findings from SAR studies and provides standardized protocols for evaluating the receptor binding of these compounds.
Data Presentation: Receptor Binding Affinities
The following tables summarize the in vitro binding affinities (Ki values) of various this compound analogs for different receptors. Lower Ki values indicate higher binding affinity.
Table 1: Binding Affinities of trans-3,4-dimethyl-4-arylpiperidine Derivatives for Opioid Receptors [1]
| Compound | R Group (Aryl Substituent) | µ Ki (nM) | κ Ki (nM) | δ Ki (nM) |
| 1 (LY255582) | 3-OH | 0.6 | 1.8 | 39 |
| 2 | 2-OH | 1.9 | 15 | 118 |
| 3 | 4-OH | 11 | 22 | 260 |
| 4 | 3-OCH₃ | 16 | 13 | 160 |
| 5 | 3-OCONH₂ | 1.1 | 2.5 | 45 |
| 6 | 3-OCONHCH₃ | 0.9 | 2.1 | 48 |
| 7 | 3-OCON(CH₃)₂ | 1.3 | 2.9 | 55 |
Data from a comparative analysis of 4-arylpiperidine derivatives, with LY255582 as the lead compound.[1]
Table 2: Binding Affinities of 3,3-Dimethylpiperidine Derivatives for Sigma (σ) Receptors [2]
| Compound | σ₁ Ki (nM) | σ₂ Ki (nM) |
| 18a | 0.14 | >1000 |
| 19a | 0.38 | >1000 |
| 19b | 0.25 | >1000 |
These compounds were noted for their high affinity and selectivity for the σ₁ receptor.[2]
Table 3: Opioid Receptor Binding Affinities of a Potent MOR Agonist Analog [3]
| Compound | Receptor | Ki (nM) | EC₅₀ (nM) | Emax (%) |
| (3R, 4S)-23 | MOR | 0.0021 ± 0.0001 | 0.0013 ± 0.0001 | 209.1 ± 1.4 |
| DOR | 18.4 ± 0.7 | 74.5 ± 2.8 | 267.1 ± 1.4 | |
| KOR | 25.8 ± 0.2 | 116.2 ± 4.4 | 209.5 ± 1.4 |
Compound (3R, 4S)-23, a 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol analog, was identified as a highly potent and selective MOR agonist.[3]
Experimental Protocols
Radioligand Competition Binding Assay Protocol
This protocol is a generalized procedure for determining the binding affinity of test compounds to specific receptors using radioligand competition binding assays.[1]
1. Membrane Preparation:
-
Dissect brains from male Hartley guinea pigs (for κ-opioid receptors) or male Sprague-Dawley rats (for µ and δ-opioid receptors).[1]
-
Homogenize the brain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 48,000 x g for 10 minutes at 4°C.[1]
-
Resuspend the resulting pellet in fresh buffer and repeat the centrifugation step.
-
The final pellet is resuspended in the assay buffer and stored at -80°C until use.
2. Binding Assay:
-
In a 96-well plate, add the following components in order:
-
Assay buffer (50 mM Tris-HCl, pH 7.4)
-
A fixed concentration of a suitable radioligand (e.g., [³H]DAMGO for µ-opioid, [³H]U-69593 for κ-opioid, [³H]DPDPE for δ-opioid receptors).
-
Increasing concentrations of the test compound (competitor).
-
Membrane preparation.
-
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
3. Data Analysis:
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) by performing non-linear regression analysis of the competition curves.[1]
-
Calculate the inhibition constant (Ki) from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[1]
Visualizations
Caption: General workflow for a structure-activity relationship (SAR) study.
Caption: Simplified signaling pathway of an opioid receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and binding assays of novel 3,3-dimethylpiperidine derivatives with various lipophilicities as σ₁ receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: One-Pot Synthesis of Functionalized Piperidines from 3,3-Dimethylpiperidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine scaffold is a privileged structural motif in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. The development of efficient and modular methods for the synthesis of highly functionalized piperidines is therefore of significant interest to the drug discovery community. This application note details a proposed one-pot strategy for the synthesis of diverse functionalized piperidines starting from the readily available building block, 3,3-Dimethylpiperidin-4-ol.
The described methodology circumvents the need for isolation and purification of intermediates, thereby increasing overall efficiency and reducing waste. The proposed one-pot procedure involves an initial N-protection of the starting material, followed by in-situ oxidation of the hydroxyl group to the corresponding ketone. This intermediate, 3,3-Dimethylpiperidin-4-one, is then directly subjected to a multi-component reaction (MCR) to generate a library of structurally diverse and complex piperidine derivatives. This approach allows for the rapid generation of novel chemical entities for screening in drug discovery programs.
Proposed One-Pot Synthetic Strategy
The overall strategy for the one-pot synthesis of functionalized piperidines from this compound is depicted in the workflow diagram below. The process begins with the protection of the piperidine nitrogen, followed by oxidation of the alcohol to a ketone, and culminates in a multi-component reaction to introduce functional diversity.
Caption: Proposed workflow for the one-pot synthesis of functionalized piperidines.
Experimental Protocols
This section provides detailed experimental protocols for the proposed one-pot synthesis.
Protocol 1: One-Pot N-Boc Protection, Oxidation, and Ugi Four-Component Reaction
This protocol describes a one-pot procedure for the synthesis of α-acetamido-N-alkyl-piperidine-4-carboxamides starting from this compound.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Dess-Martin Periodinane (DMP)[1]
-
Amine (e.g., Benzylamine)
-
Carboxylic acid (e.g., Acetic acid)
-
Isocyanide (e.g., tert-Butyl isocyanide)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
N-Protection: To a solution of this compound (1.0 equiv.) in anhydrous DCM (0.2 M) under an argon atmosphere, add triethylamine (1.2 equiv.) followed by di-tert-butyl dicarbonate (1.1 equiv.). Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
In-situ Oxidation: Cool the reaction mixture to 0 °C. Add Dess-Martin Periodinane (1.5 equiv.) portion-wise over 15 minutes. Allow the reaction to warm to room temperature and stir for an additional 2 hours, or until TLC analysis indicates complete consumption of the N-Boc-3,3-dimethylpiperidin-4-ol.[1]
-
Ugi Four-Component Reaction: To the reaction mixture containing the in-situ generated N-Boc-3,3-dimethylpiperidin-4-one, add the amine (1.1 equiv.), carboxylic acid (1.1 equiv.), and isocyanide (1.1 equiv.). Stir the reaction at room temperature for 24-48 hours.
-
Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution and saturated aqueous Na₂S₂O₃ solution. Stir vigorously for 30 minutes. Separate the organic layer and extract the aqueous layer with DCM (3 x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired functionalized piperidine.
Data Presentation: Representative Ugi Reaction Products
The following table summarizes representative products and expected yields for the Ugi four-component reaction.
| Amine (R¹-NH₂) | Carboxylic Acid (R²-COOH) | Isocyanide (R³-NC) | Expected Yield (%) |
| Benzylamine | Acetic Acid | tert-Butyl isocyanide | 60-75 |
| Aniline | Propionic Acid | Cyclohexyl isocyanide | 55-70 |
| Methylamine | Benzoic Acid | Benzyl isocyanide | 65-80 |
| Ethylamine | Formic Acid | n-Butyl isocyanide | 50-65 |
Ugi Reaction Mechanism
The following diagram illustrates the proposed mechanism for the Ugi four-component reaction starting from the in-situ generated N-Boc-3,3-dimethylpiperidin-4-one.
References
Application Notes and Protocols: The Role of 3,3-Dimethylpiperidin-4-ol in the Development of Novel Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of the 3,3-dimethylpiperidin-4-ol scaffold in the design and synthesis of novel enzyme inhibitors. While direct and extensive research on this compound as a foundational element for a wide array of enzyme inhibitors is emerging, this document consolidates available data and presents generalized protocols based on related piperidine derivatives to guide future research and development.
The piperidine ring is a highly privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs.[1] Its conformational flexibility and ability to present substituents in defined spatial orientations make it an ideal core for designing molecules that can interact with the active sites of enzymes. The introduction of a gem-dimethyl group at the 3-position, as in this compound, can confer specific advantages, such as restricting conformational flexibility to favor a bioactive conformation and enhancing metabolic stability.[2]
Rationale for Use in Enzyme Inhibitor Design
The this compound scaffold offers several attractive features for the development of enzyme inhibitors:
-
Structural Rigidity: The gem-dimethyl group at the C3 position restricts the conformational flexibility of the piperidine ring. This pre-organization can lead to a lower entropic penalty upon binding to a target enzyme, potentially increasing binding affinity.
-
Metabolic Stability: The dimethyl substitution can block potential sites of metabolism, thereby increasing the half-life of the drug candidate.
-
Vectorial Display of Substituents: The hydroxyl group at the C4 position and the secondary amine provide key points for chemical modification, allowing for the exploration of structure-activity relationships (SAR) by introducing various substituents that can interact with specific pockets within an enzyme's active site.
-
Chirality: The 4-ol position introduces a chiral center, allowing for the synthesis of enantiomerically pure compounds, which is often crucial for selective interaction with biological targets.
Quantitative Data on Enzyme Inhibition
While literature specifically detailing a broad range of enzyme inhibitors derived directly from this compound is limited, a notable example is the development of potent inhibitors for microsomal prostaglandin E synthase-1 (mPGES-1). The following table summarizes the inhibitory activity of a key compound from this class. For comparative purposes, data for other enzyme inhibitors based on different piperidine scaffolds are also included.
| Compound Class | Target Enzyme | Lead Compound/Example | IC50 | Reference |
| 3,3-Dimethyl Substituted N-Aryl Piperidines | Microsomal Prostaglandin E Synthase-1 (mPGES-1) | Example 14 | 7 nM (in human whole blood assay) | [2] |
| 4-Hydroxypiperidine Derivatives | β-Glucuronidase | 1-[2-(4′′-chloro-phenyl)-2-oxo-ethyl]-4-pyrrolidin-1′-yl-piperidinium bromide | 17.10 ± 0.61 µM | [3] |
| Indanone Piperidine Derivatives | Acetylcholinesterase (AChE) | 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (E2020) | 5.7 nM | [4] |
| (R)-3-Amino-3-Methyl Piperidine Derivatives | Dipeptidyl Peptidase IV (DPP-4) | A specific pyrimidinone derivative | Moderate inhibitory activity | [5] |
| 3-Hydroxypyridin-4-one Piperidine Derivatives | Tyrosinase | Compound 4l | 138.1 µM | [6][7] |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and evaluation of enzyme inhibitors based on the this compound scaffold, inferred from related literature.
3.1. General Synthesis of N-Aryl-3,3-dimethylpiperidin-4-ol Derivatives
This protocol is a general representation for the synthesis of N-aryl derivatives, a common strategy in drug discovery.
-
Protection of the Piperidine Nitrogen: To a solution of this compound in a suitable solvent (e.g., dichloromethane), add a protecting group reagent such as di-tert-butyl dicarbonate (Boc)2O in the presence of a base like triethylamine. Stir at room temperature until the reaction is complete (monitored by TLC).
-
Oxidation of the Alcohol: The protected this compound can be oxidized to the corresponding ketone using standard oxidation reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
-
Reductive Amination (if starting from the ketone): To a solution of the protected 3,3-dimethylpiperidin-4-one in a solvent like methanol, add the desired primary amine and a reducing agent such as sodium cyanoborohydride. Stir at room temperature.
-
N-Arylation (Buchwald-Hartwig Cross-Coupling): To a solution of this compound in an appropriate solvent (e.g., toluene or dioxane), add the desired aryl halide, a palladium catalyst (e.g., Pd2(dba)3), a suitable ligand (e.g., BINAP or Xantphos), and a base (e.g., sodium tert-butoxide or cesium carbonate). Heat the mixture under an inert atmosphere until the reaction is complete.
-
Deprotection (if applicable): If a protecting group was used, remove it using appropriate conditions (e.g., trifluoroacetic acid for a Boc group).
-
Purification: Purify the final compound using column chromatography on silica gel. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
3.2. In Vitro Enzyme Inhibition Assay (Example: mPGES-1)
This protocol is a generalized example for assessing the inhibitory activity of synthesized compounds against a specific enzyme.
-
Enzyme and Substrate Preparation: Prepare a solution of the target enzyme (e.g., recombinant human mPGES-1) in an appropriate assay buffer. Prepare a solution of the substrate (e.g., prostaglandin H2) in a suitable solvent.
-
Compound Preparation: Dissolve the synthesized inhibitor compounds in DMSO to create stock solutions. Prepare serial dilutions of the stock solutions in the assay buffer.
-
Assay Procedure:
-
Add the enzyme solution to the wells of a microplate.
-
Add the inhibitor solutions at various concentrations to the wells.
-
Pre-incubate the enzyme and inhibitor for a specified time at a controlled temperature.
-
Initiate the enzymatic reaction by adding the substrate solution.
-
Incubate for a specific period.
-
Stop the reaction using a suitable quenching agent.
-
-
Detection: Quantify the product formation using an appropriate method, such as ELISA, LC-MS, or a fluorescence-based assay.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a control (without inhibitor). Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
4.1. Workflow for Enzyme Inhibitor Development
The following diagram illustrates a typical workflow for the development of novel enzyme inhibitors starting from a scaffold like this compound.
Caption: Workflow for developing enzyme inhibitors.
4.2. Prostaglandin E2 Synthesis Pathway
This diagram shows a simplified signaling pathway involving mPGES-1, a target for inhibitors derived from the 3,3-dimethylpiperidine scaffold.
Caption: Inhibition of the Prostaglandin E2 pathway.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of 3,3-dimethyl substituted N-aryl piperidines as potent microsomal prostaglandin E synthase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of new chemotype dipeptidyl peptidase IV inhibitors having (R)-3-amino-3-methyl piperidine as a pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,3-Dimethylpiperidin-4-ol
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3,3-Dimethylpiperidin-4-ol synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, which is typically prepared via a two-step process: a Mannich reaction to form 3,3-Dimethylpiperidin-4-one, followed by its reduction.
Step 1: Synthesis of 3,3-Dimethylpiperidin-4-one via Mannich Reaction
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Incorrect pH of the reaction mixture. 2. Inactive reagents (e.g., old formaldehyde). 3. Suboptimal reaction temperature. | 1. Adjust the pH to the optimal range for the Mannich reaction (typically slightly acidic). 2. Use freshly opened or purified reagents. 3. Experiment with a temperature range, for example, starting at room temperature and gently heating. |
| Formation of Multiple Byproducts | 1. Self-condensation of the ketone starting material. 2. Polymerization of formaldehyde. | 1. Slowly add the ketone to the reaction mixture to maintain a low concentration. 2. Use a high-quality source of formaldehyde and consider adding it portion-wise. |
| Difficult Purification of the Piperidone | 1. Contamination with starting materials. 2. Oily product that is difficult to crystallize. | 1. Optimize the reaction stoichiometry to ensure complete conversion of the limiting reagent. 2. Attempt purification via column chromatography or by converting the product to its hydrochloride salt for easier crystallization. |
Step 2: Reduction of 3,3-Dimethylpiperidin-4-one to this compound
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reduction | 1. Insufficient amount of reducing agent (e.g., Sodium Borohydride). 2. Deactivated reducing agent due to moisture. | 1. Increase the molar equivalents of the reducing agent. 2. Use anhydrous solvents and handle the reducing agent in a dry environment. |
| Low Yield of the Desired Alcohol | 1. Over-reduction to the corresponding alkane (less common with NaBH₄). 2. Complex formation between the product and boron byproducts. | 1. Use a milder reducing agent or control the reaction temperature at a lower range (e.g., 0°C). 2. During workup, ensure the pH is adjusted to break up any borate complexes before extraction. |
| Difficult Isolation of the Product | 1. The product is highly soluble in the aqueous phase during workup. 2. Contamination with boron salts. | 1. Saturate the aqueous layer with sodium chloride before extraction to decrease the product's solubility. 2. Perform multiple extractions with an appropriate organic solvent. 3. After quenching the reaction with acid, add methanol and evaporate the solvent to remove boric acid as volatile trimethyl borate. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most common and practical route is a two-step synthesis. The first step is the synthesis of the precursor, 3,3-Dimethylpiperidin-4-one, typically via a Mannich condensation reaction. The second step involves the reduction of the ketone functionality of 3,3-Dimethylpiperidin-4-one to the corresponding alcohol, this compound.
Q2: Which reducing agent is best for the conversion of 3,3-Dimethylpiperidin-4-one to this compound?
A2: Sodium borohydride (NaBH₄) is a highly effective and commonly used reducing agent for this transformation. It is selective for aldehydes and ketones and is generally safer and easier to handle than more powerful reducing agents like lithium aluminum hydride (LiAlH₄).
Q3: How can I monitor the progress of the reduction reaction?
A3: The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture is compared with a spot of the starting material (3,3-Dimethylpiperidin-4-one). The reaction is considered complete when the spot corresponding to the starting material is no longer visible.
Q4: What are the critical parameters to control for a high-yield synthesis?
A4: For the Mannich reaction, controlling the pH, temperature, and the quality of reagents is crucial. For the reduction step, the key parameters are the choice of a suitable solvent (typically methanol or ethanol), maintaining a low temperature (initially 0°C), using a sufficient excess of the reducing agent, and ensuring an effective workup procedure to isolate the product.
Q5: Are there any specific safety precautions I should take?
A5: Yes. The Mannich reaction may involve the use of formaldehyde, which is a hazardous substance. The reduction with sodium borohydride can generate hydrogen gas, especially during the quenching step with acid, so it should be performed in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Experimental Protocols
Protocol 1: Synthesis of 3,3-Dimethylpiperidin-4-one
This protocol is a general guideline for a Mannich-type reaction.
-
To a round-bottom flask equipped with a magnetic stirrer, add the primary amine source (e.g., ammonium acetate).
-
Add an appropriate solvent (e.g., ethanol).
-
Cool the mixture in an ice bath and slowly add the aldehyde (e.g., formaldehyde).
-
After stirring for a short period, add 3-methyl-2-butanone (isopropyl methyl ketone) dropwise while maintaining the low temperature.
-
Allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and adjust the pH with a suitable acid or base.
-
Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude 3,3-Dimethylpiperidin-4-one.
-
Purify the crude product by column chromatography or crystallization.
Protocol 2: Reduction of 3,3-Dimethylpiperidin-4-one to this compound
-
Dissolve 3,3-Dimethylpiperidin-4-one in methanol or ethanol in a round-bottom flask and cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution.
-
After the addition is complete, continue to stir the reaction at 0°C for a specified time, then allow it to warm to room temperature.
-
Monitor the reaction by TLC until the starting ketone is completely consumed.
-
Cool the reaction mixture back to 0°C and slowly quench the excess NaBH₄ by adding dilute hydrochloric acid until the solution is acidic.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and basify with a suitable base (e.g., sodium hydroxide).
-
Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography.
Quantitative Data
The choice of reducing agent and reaction conditions can significantly impact the yield of the final product. The following table provides a summary of expected outcomes with different reducing agents for the reduction of substituted 4-piperidones.
| Reducing Agent | Typical Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| Sodium Borohydride (NaBH₄) | Methanol / Ethanol | 0 to 25 | 85 - 95 | Most common, safe, and effective for this transformation. |
| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran / Diethyl Ether | 0 to 35 | 90 - 98 | More powerful, but less selective and requires stricter anhydrous conditions. |
| Potassium Borohydride (KBH₄) | Water / Ethanol | 25 | 80 - 90 | Milder than NaBH₄, may require longer reaction times. |
| Catalytic Hydrogenation (H₂/Pd-C) | Ethanol / Acetic Acid | 25 | 88 - 97 | Effective, but requires specialized hydrogenation equipment. |
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield issues.
Minimizing side-product formation in the reduction of 3,3-dimethyl-4-piperidone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing side-product formation during the reduction of 3,3-dimethyl-4-piperidone.
Frequently Asked Questions (FAQs)
Q1: What are the expected main products from the reduction of 3,3-dimethyl-4-piperidone?
The reduction of the ketone group in 3,3-dimethyl-4-piperidone is expected to yield a mixture of two diastereomeric secondary alcohols: cis-3,3-dimethyl-4-piperidinol and trans-3,3-dimethyl-4-piperidinol.[1] The ratio of these isomers is dependent on the reducing agent and reaction conditions used.
Q2: What are the potential side-products in the reduction of 3,3-dimethyl-4-piperidone?
Potential side-products can arise from several pathways:
-
Over-reduction: While less common with milder reducing agents like sodium borohydride, stronger reducing agents or harsh reaction conditions could potentially lead to the reduction of the piperidine ring itself, though this is generally not a significant issue under standard conditions.
-
N-Alkylation: If the reaction is performed under conditions that could generate an electrophile (e.g., from the solvent or additives), the secondary amine of the piperidine ring can undergo N-alkylation.[2]
-
Incomplete reaction: Unreacted starting material (3,3-dimethyl-4-piperidone) can remain if the reaction does not go to completion.
Q3: How can I control the stereoselectivity of the reduction to favor one diastereomer over the other?
The stereochemical outcome of the reduction is influenced by the steric hindrance around the carbonyl group. The gem-dimethyl group at the 3-position will significantly influence the direction of hydride attack.
-
Bulky reducing agents: Using sterically hindered reducing agents may favor the formation of one diastereomer over the other due to preferential attack from the less hindered face of the ketone.
-
Temperature: Lowering the reaction temperature can often increase the diastereoselectivity of the reduction.
-
Choice of reducing agent: Different reducing agents (e.g., sodium borohydride, lithium aluminum hydride, catalytic hydrogenation) will exhibit different levels of stereoselectivity.[1]
Q4: Which is the more thermodynamically stable diastereomer, cis or trans-3,3-dimethyl-4-piperidinol?
The thermodynamic stability of the diastereomers depends on the conformational preferences of the piperidine ring. Generally, the isomer with the hydroxyl group in the equatorial position is thermodynamically more stable. The cis/trans nomenclature depends on the relationship between the hydroxyl group and a reference substituent, which in this case is the gem-dimethyl group. A detailed conformational analysis would be required to definitively predict the most stable isomer.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of desired alcohol | Incomplete reaction. | - Increase the reaction time. - Use a slight excess of the reducing agent. - Ensure the reducing agent is fresh and has not decomposed. |
| Decomposition of the reducing agent. | - Use a freshly opened or properly stored container of the reducing agent. - For sodium borohydride, ensure the solvent is dry if a non-protic solvent is used, or that the reaction is performed at a suitable pH in protic solvents. | |
| Presence of multiple unidentified side-products | Reaction conditions are too harsh. | - Lower the reaction temperature. - Use a milder reducing agent (e.g., sodium borohydride instead of lithium aluminum hydride). |
| Contaminated starting material or reagents. | - Purify the starting 3,3-dimethyl-4-piperidone before the reaction. - Use high-purity, dry solvents. | |
| Poor diastereoselectivity | Inappropriate choice of reducing agent or reaction conditions. | - Experiment with different reducing agents (e.g., sodium borohydride, L-Selectride®, K-Selectride®). - Conduct the reaction at a lower temperature (e.g., 0 °C or -78 °C). |
| Formation of N-alkylated side-product | Reactive species in the reaction mixture are alkylating the piperidine nitrogen. | - Ensure the solvent is inert and free of potential alkylating agents. - If using an N-protected piperidone, ensure the protecting group is stable to the reaction conditions. |
Data Presentation
The following table summarizes typical conditions for the reduction of substituted 4-piperidones. Note that the optimal conditions for 3,3-dimethyl-4-piperidone may need to be determined empirically.
| Reducing Agent | Solvent | Temperature (°C) | Typical Diastereoselectivity (cis:trans) | Potential Side-Products |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 0 to 25 | Varies, often moderate | Incomplete reaction |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | 0 to 35 | Can differ from NaBH₄ | Over-reduction (minor) |
| Catalytic Hydrogenation (H₂, Pd/C) | Methanol, Ethanol, Acetic Acid | 25 to 50 | Often high, favoring the thermodynamically more stable isomer | Over-reduction, catalyst poisoning |
Experimental Protocols
Method 1: Reduction with Sodium Borohydride
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,3-dimethyl-4-piperidone (1.0 eq) in methanol (10 mL per gram of piperidone).
-
Reaction: Cool the solution to 0 °C in an ice bath. Slowly add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Monitoring: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by slowly adding water. Remove the methanol under reduced pressure. Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to separate the diastereomers.
Method 2: Catalytic Hydrogenation
-
Preparation: In a hydrogenation vessel, dissolve 3,3-dimethyl-4-piperidone (1.0 eq) in methanol or ethanol.
-
Catalyst Addition: Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 mol%).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi) and stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction by observing hydrogen uptake or by analyzing aliquots by GC-MS or TLC.
-
Work-up: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the product. Further purification can be achieved by recrystallization or column chromatography.
Visualizations
Caption: A generalized experimental workflow for the reduction of 3,3-dimethyl-4-piperidone.
Caption: A logical diagram for troubleshooting common issues in the reduction reaction.
References
Optimization of reaction conditions for the synthesis of 3,3-Dimethylpiperidin-4-ol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 3,3-Dimethylpiperidin-4-ol. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and comparative data to aid in the optimization of reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective strategy for the synthesis of this compound involves a two-step process:
-
Synthesis of the precursor, 3,3-Dimethylpiperidin-4-one: This is often achieved through a Mannich-type reaction or a Dieckmann condensation.
-
Reduction of the ketone: The resulting 3,3-Dimethylpiperidin-4-one is then reduced to the corresponding alcohol, this compound.
Q2: What are the critical parameters to control during the synthesis of the 3,3-Dimethylpiperidin-4-one precursor?
The critical parameters for the synthesis of the piperidin-4-one precursor include reaction temperature, pH, and the stoichiometry of the reactants. Careful control of these variables is essential to maximize yield and minimize the formation of byproducts.
Q3: Which reducing agents are suitable for the conversion of 3,3-Dimethylpiperidin-4-one to this compound?
Several reducing agents can be employed for this transformation. The choice of reducing agent can influence the stereoselectivity of the reaction and the ease of workup. Common choices include:
-
Sodium borohydride (NaBH₄)
-
Lithium aluminum hydride (LiAlH₄)
-
Catalytic hydrogenation (e.g., H₂, Pd/C)
Q4: How can I monitor the progress of the reaction?
Reaction progress can be monitored by techniques such as Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. These methods allow for the tracking of the consumption of starting materials and the formation of the desired product.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of 3,3-Dimethylpiperidin-4-one | - Incomplete reaction. - Suboptimal reaction temperature. - Incorrect stoichiometry of reactants. | - Increase reaction time. - Optimize reaction temperature. - Adjust the molar ratios of the starting materials. |
| Formation of multiple byproducts | - Side reactions due to incorrect pH or temperature. - Impure starting materials. | - Carefully control the pH of the reaction mixture. - Purify starting materials before use. - Optimize the reaction temperature to favor the desired product formation. |
| Incomplete reduction of the ketone | - Insufficient amount of reducing agent. - Deactivated catalyst (for catalytic hydrogenation). - Low reaction temperature. | - Increase the equivalents of the reducing agent. - Use fresh catalyst. - Increase the reaction temperature. |
| Difficulty in product isolation | - Product is highly soluble in the aqueous phase during workup. - Formation of emulsions. | - Perform multiple extractions with an appropriate organic solvent. - Use a brine wash to break up emulsions. - Consider adjusting the pH to facilitate extraction. |
Optimization of Reaction Conditions
The following tables summarize key reaction parameters for the synthesis of piperidin-4-one derivatives and their subsequent reduction, providing a basis for the optimization of the synthesis of this compound.
Table 1: Synthesis of Piperidin-4-one Derivatives
| Reaction Type | Starting Materials | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) |
| Mannich Reaction | Aldehyde, Amine, Ketone | Acid or Base | Ethanol, Water | 25 - 80 | 60 - 85 |
| Dieckmann Condensation | Di-ester | Sodium Ethoxide | Toluene | 80 - 110 | 70 - 90 |
Table 2: Reduction of Piperidin-4-ones
| Reducing Agent | Substrate | Solvent | Temperature (°C) | Yield (%) | Key Considerations |
| NaBH₄ | Piperidin-4-one | Methanol, Ethanol | 0 - 25 | 85 - 95 | Mild conditions, good functional group tolerance. |
| LiAlH₄ | Piperidin-4-one | Diethyl ether, THF | 0 - 35 | 90 - 98 | Highly reactive, requires anhydrous conditions. |
| H₂, Pd/C | Piperidin-4-one | Ethanol, Acetic Acid | 25 - 50 | 90 - 99 | Can also reduce other functional groups. |
Experimental Protocols
Protocol 1: Synthesis of 3,3-Dimethylpiperidin-4-one via a Mannich-type Reaction
-
To a stirred solution of the appropriate ketone (1.0 eq) and paraformaldehyde (2.2 eq) in ethanol, add the primary amine hydrochloride (1.0 eq).
-
Heat the mixture to reflux (approximately 80°C) for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in water and basify with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude 3,3-Dimethylpiperidin-4-one.
-
Purify the product by column chromatography on silica gel.
Protocol 2: Reduction of 3,3-Dimethylpiperidin-4-one to this compound
-
Dissolve 3,3-Dimethylpiperidin-4-one (1.0 eq) in methanol in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield this compound.
-
Further purification can be achieved by recrystallization or column chromatography.
Visualizing the Workflow and Troubleshooting
Caption: A generalized experimental workflow for the synthesis of this compound.
Caption: A logical flowchart for troubleshooting common issues in the synthesis.
References
Technical Support Center: Purification of 3,3-Dimethylpiperidin-4-ol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 3,3-Dimethylpiperidin-4-ol by column chromatography. It includes troubleshooting guides, frequently asked questions (FAQs), a detailed experimental protocol, and data presentation to address common challenges encountered during the purification process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the column chromatography purification of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Product Strongly Adheres to Silica Gel Column | The basic nitrogen of the piperidine ring interacts strongly with the acidic silanol groups on the silica gel surface.[1] | To mitigate this, add a small amount (0.5-2%) of a basic modifier, such as triethylamine or a few drops of ammonium hydroxide, to the mobile phase.[2] This will compete with the product for the acidic sites on the silica gel, leading to better elution. Alternatively, consider using a less acidic stationary phase like neutral alumina.[2] |
| Low Yield of Purified Product | - The compound may be partially soluble in the mobile phase, leading to premature elution with impurities.- The compound may be degrading on the silica gel.- Incomplete elution from the column. | - Optimize the mobile phase composition. Start with a less polar solvent and gradually increase polarity to ensure sharp elution of the target compound.- If degradation is suspected, minimize the time the compound spends on the column by using flash chromatography.- After the main fractions are collected, flush the column with a highly polar solvent system (e.g., 5-10% methanol in dichloromethane with a small amount of triethylamine) to recover any remaining product. |
| Multiple Peaks in HPLC/GC Analysis of a "Pure" Fraction | - The free base can interact with the column, causing peak broadening or splitting.[2]- Presence of isomers.- On-column degradation.[2] | - For HPLC analysis, adjust the mobile phase pH with an acid (e.g., TFA) or add a competing base (e.g., triethylamine).[2]- For GC analysis, ensure the injection port temperature is not causing decomposition.[2]- Use a high-resolution column to attempt separation of potential isomers. |
| Poor Separation of Impurities | - Inappropriate mobile phase polarity.- Column overloading. | - Perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems to determine the optimal mobile phase for separation.- Reduce the amount of crude material loaded onto the column. |
| Product Elutes with the Solvent Front | The mobile phase is too polar. | Start with a much less polar mobile phase and gradually increase the polarity (gradient elution). This will allow for better separation and retention of your compound on the column. |
Frequently Asked Questions (FAQs)
Q1: What is the most common issue when purifying piperidine-based compounds like this compound by silica gel chromatography?
A1: The most frequent issue is the strong interaction between the basic nitrogen atom in the piperidine ring and the acidic silanol groups on the surface of the silica gel.[1] This can lead to significant peak tailing, poor separation, and in some cases, irreversible adsorption of the product onto the column.
Q2: How can I prevent my compound from sticking to the silica gel column?
A2: The most effective way is to add a small percentage of a basic modifier to your eluent.[2] Triethylamine (Et₃N) at a concentration of 0.5-2% is commonly used. This competes with your basic compound for the active sites on the silica, reducing tailing and improving recovery.
Q3: What stationary phase is best for the purification of this compound?
A3: Standard silica gel 60 (70-230 mesh) is a common choice for initial purification.[3] However, if strong adsorption is a persistent issue, switching to a deactivated or neutral stationary phase, such as neutral alumina, can be beneficial.[2]
Q4: How do I choose the right mobile phase for my column?
A4: The ideal mobile phase should provide good separation between your target compound and any impurities. This is best determined by running preliminary thin-layer chromatography (TLC) plates with different solvent systems. A good starting point for piperidinol derivatives is a mixture of a non-polar solvent like hexane or dichloromethane and a more polar solvent like ethyl acetate or methanol. The addition of a small amount of triethylamine is also recommended.[2]
Q5: My purified this compound shows two peaks in the HPLC analysis. Is it impure?
A5: Not necessarily. The appearance of multiple peaks for a pure piperidine derivative in HPLC can be due to different ionization states of the free base interacting differently with the stationary phase.[4] It could also be due to the presence of conformers. Try adjusting the mobile phase pH with a buffer or an additive like trifluoroacetic acid (TFA) to see if the peaks coalesce.[1][4]
Experimental Protocol: Column Chromatography of this compound
This protocol provides a general method for the purification of this compound using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel 60 (230-400 mesh)
-
Glass chromatography column
-
n-Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Triethylamine (Et₃N)
-
Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber
-
UV lamp for TLC visualization
-
Collection tubes or flasks
-
Rotary evaporator
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase. A common starting point is a mixture of hexane and ethyl acetate. The optimal ratio should be determined by TLC analysis of the crude material. Add 0.5-1% triethylamine to the mobile phase to minimize tailing.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent.
-
Carefully apply the sample to the top of the column.
-
-
Elution:
-
Begin eluting the column with the prepared mobile phase.
-
If a gradient elution is required, gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent.
-
Collect fractions in separate tubes.
-
-
Monitoring:
-
Monitor the elution process by spotting the collected fractions on TLC plates.
-
Visualize the spots under a UV lamp or by using an appropriate staining agent (e.g., potassium permanganate).
-
-
Isolation:
-
Combine the fractions that contain the pure product, as determined by TLC.
-
Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Data Presentation
The following table summarizes typical parameters for the column chromatography purification of piperidine derivatives. These values should be used as a starting point and may require optimization for this compound.
| Parameter | Typical Range/Value | Notes |
| Stationary Phase | Silica Gel 60 (230-400 mesh) | For high-resolution flash chromatography. |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate or Dichloromethane/Methanol | The ratio is determined by TLC analysis. |
| Mobile Phase Modifier | 0.5 - 2% Triethylamine (v/v) | Added to reduce peak tailing. |
| Loading Capacity | 1-10% of silica gel weight | Dependent on the difficulty of the separation. |
| Detection Method | TLC with UV visualization or chemical staining | Potassium permanganate stain is effective for visualizing alcohols and amines. |
Visualizations
Caption: Workflow for the purification of this compound by column chromatography.
Caption: Troubleshooting logic for common issues in the purification of this compound.
References
Troubleshooting N-protection strategies for 3,3-Dimethylpiperidin-4-ol
This guide provides troubleshooting advice and frequently asked questions for the N-protection of 3,3-Dimethylpiperidin-4-ol, a sterically hindered secondary amine.
Frequently Asked Questions (FAQs)
Q1: Which are the most common N-protecting groups for this compound?
The most common N-protecting groups for sterically hindered piperidines like this compound are tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and to a lesser extent, Fluorenylmethyloxycarbonyl (Fmoc). The choice depends on the desired stability of the protecting group and the reaction conditions for subsequent synthetic steps.
Q2: Why is my N-protection reaction of this compound showing low yield?
Low yields in the N-protection of this compound are often attributed to the steric hindrance caused by the two methyl groups at the C3 position. This hindrance makes the nitrogen atom less nucleophilic and accessible. To improve yields, consider optimizing reaction conditions such as temperature, reaction time, and the choice of base and solvent. Using a stronger base or a more reactive protecting group precursor can also be beneficial.
Q3: What are the best practices for setting up a Boc protection reaction for this substrate?
For a successful Boc protection, it is recommended to use di-tert-butyl dicarbonate (Boc)₂O in the presence of a suitable base. Common bases include triethylamine (TEA) or diisopropylethylamine (DIPEA). The reaction is typically carried out in a polar aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Due to the steric hindrance, the reaction may require elevated temperatures and longer reaction times compared to less hindered amines.
Q4: How can I monitor the progress of the N-protection reaction?
The progress of the reaction can be monitored by thin-layer chromatography (TLC). The starting material, this compound, is relatively polar, while the N-protected product will be significantly less polar. A co-spot of the starting material and the reaction mixture will help in visualizing the consumption of the starting material and the formation of the product. Staining with ninhydrin can be used to visualize the secondary amine starting material, which will show a color change, while the protected amine will not.
Troubleshooting Guide
Problem 1: Low or No Conversion to the N-Boc Protected Product
Possible Causes & Solutions
| Cause | Recommended Solution |
| Insufficient Basicity | The steric hindrance around the nitrogen may require a stronger, non-nucleophilic base to facilitate the reaction. Consider switching from triethylamine (TEA) to diisopropylethylamine (DIPEA) or 4-dimethylaminopyridine (DMAP) as a catalyst. |
| Low Reaction Temperature | Due to the high activation energy barrier caused by steric hindrance, the reaction may require heating. Try refluxing the reaction mixture in a suitable solvent like THF or dioxane. |
| Inappropriate Solvent | The choice of solvent can influence the reaction rate. Aprotic polar solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally preferred. |
| Decomposition of (Boc)₂O | Ensure the di-tert-butyl dicarbonate is fresh and has been stored properly. Purity can be checked by melting point or NMR. |
Problem 2: Difficulty in Removing the Cbz Protecting Group
Possible Causes & Solutions
| Cause | Recommended Solution |
| Catalyst Poisoning | If using catalytic hydrogenation (e.g., Pd/C), the catalyst can be poisoned by impurities. Ensure the substrate and solvent are pure. Increasing the catalyst loading or using a more active catalyst like Pearlman's catalyst may help. |
| Incomplete Reaction | The steric hindrance can slow down the deprotection. Extend the reaction time or increase the hydrogen pressure. |
| Alternative Deprotection Method Needed | If catalytic hydrogenation is ineffective, consider alternative methods such as using HBr in acetic acid or transfer hydrogenation with a source like ammonium formate. |
Experimental Protocols
Key Experiment: N-Boc Protection of this compound
Methodology:
-
To a solution of this compound (1.0 eq) in dichloromethane (DCM, 0.1 M), add triethylamine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC (e.g., 10% Methanol in DCM).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Comparative Data for N-Protection Strategies
| Protecting Group | Reagents | Solvent | Base | Typical Yield (%) | Deprotection Conditions |
| Boc | (Boc)₂O | DCM | TEA | 75-90 | TFA/DCM or HCl in Dioxane |
| Cbz | Benzyl Chloroformate | THF | NaHCO₃ | 80-95 | H₂, Pd/C or HBr/Acetic Acid |
| Fmoc | Fmoc-Cl or Fmoc-OSu | Dioxane | Na₂CO₃ | 70-85 | 20% Piperidine in DMF |
Visual Guides
Caption: Troubleshooting workflow for low yield in N-protection.
Caption: Decision tree for N-deprotection strategies.
Technical Support Center: Chiral Resolution of 3,3-Dimethylpiperidin-4-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the enantiomeric resolution of 3,3-Dimethylpiperidin-4-ol using chiral High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guides
This section addresses common problems encountered during the chiral separation of this compound.
Q1: I am observing poor or no separation between the enantiomer peaks. How can I troubleshoot this?
Poor resolution is a common challenge in chiral method development. A systematic approach to troubleshooting is crucial.
-
Optimize Mobile Phase Composition: The composition of the mobile phase significantly impacts selectivity.[1] For normal phase chromatography, vary the ratio of the alcohol modifier (e.g., ethanol or isopropanol) in the non-polar solvent (e.g., hexane). A good starting point is 20% ethanol in hexane.[2]
-
Evaluate Different Chiral Stationary Phases (CSPs): Not all CSPs are effective for every compound. Polysaccharide-based CSPs, such as those with amylose or cellulose derivatives, are a good starting point for piperidine derivatives.[3] Consider screening columns like Chiralpak® AD-H, Chiralpak® IA, or Chiralcel® OD-H.[3]
-
Adjust the Mobile Phase Additive: For basic compounds like this compound, adding a small amount of an amine modifier, such as diethylamine (DEA) or triethylamine (TEA) (typically 0.1%), can significantly improve peak shape and may enhance resolution by minimizing interactions with the silica support.[3]
-
Optimize Column Temperature: Temperature can have a profound effect on selectivity in chiral separations.[1] Lower temperatures often enhance weaker bonding forces and can improve resolution.[2] Conversely, sometimes increasing the temperature can improve efficiency and peak shape.[1] It is recommended to screen a range of temperatures (e.g., 10°C, 25°C, 40°C).
-
Consider Pre-column Derivatization: Since this compound lacks a strong chromophore, pre-column derivatization can be employed to improve UV detection and potentially enhance chiral recognition.[4][5] A suitable derivatizing agent, such as p-toluenesulfonyl chloride, can be used to introduce a chromophore.[4][5]
Q2: My peaks are broad and/or tailing. What can I do to improve peak shape?
Peak broadening and tailing are often caused by secondary interactions between the basic analyte and the stationary phase, or by issues with the HPLC system.
-
Add a Basic Modifier: As mentioned previously, the addition of a basic modifier like 0.1% DEA or TEA to the mobile phase is a highly effective way to reduce peak tailing for amine-containing compounds.[3] This modifier competes with the analyte for active sites on the silica surface, leading to more symmetrical peaks.
-
Check for Column Contamination: Adsorption of impurities from the sample or mobile phase at the head of the column can lead to poor peak shape.[6] If using an immobilized polysaccharide-based column, flushing with a strong solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) may resolve the issue.[6] For coated columns, a flush with the strongest compatible solvent, often isopropanol, is recommended.[6]
-
Ensure Proper Sample Dissolution: Dissolve the sample in the mobile phase to avoid solvent mismatch effects that can cause peak distortion. If a stronger solvent is required for solubility, inject the smallest possible volume.
-
Inspect for System Issues: Check for blockages in the inlet frit, which can be cleaned or replaced.[6] Also, ensure that all connections are secure and there are no leaks in the system.
Q3: The retention times of my peaks are drifting or are not reproducible. What is the cause?
Shifting retention times can be indicative of several issues related to the column, mobile phase, or overall system stability.
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting a sequence of injections. For isocratic separations, which are common in chiral chromatography, changes in the stationary phase due to sample components can impact retention.[7]
-
Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. Small changes in the composition of the mobile phase, especially the percentage of the modifier, can lead to significant shifts in retention time.
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature, as temperature variations can affect retention times.[1]
-
Additive Memory Effect: The persistence of mobile phase additives on the stationary phase from previous analyses can affect the current separation.[7] It may be necessary to dedicate a column to a specific method or perform a thorough washing procedure between different methods.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing a chiral HPLC method for this compound?
A recommended starting point would be to use a polysaccharide-based chiral stationary phase, such as Chiralpak® AD-H. A normal phase mobile phase consisting of a mixture of hexane and an alcohol (e.g., ethanol or isopropanol) with a small amount of a basic additive (e.g., 0.1% diethylamine) is a logical first choice.
Q2: Do I need to derivatize this compound before analysis?
While not strictly necessary if a suitable detector like a mass spectrometer or a charged aerosol detector is available, derivatization is highly recommended for UV detection. This compound lacks a strong UV chromophore. Derivatization with an agent like p-toluenesulfonyl chloride will introduce a chromophore, enabling sensitive UV detection.[4][5]
Q3: How do I choose between different polysaccharide-based chiral columns?
The selection of a chiral column is largely an empirical process.[8] Screening a few different columns with varying chiral selectors (e.g., amylose vs. cellulose) and different derivatizations (e.g., 3,5-dimethylphenylcarbamate vs. 3,5-dichlorophenylcarbamate) is the most effective approach to find the optimal stationary phase for a given separation.
Q4: What are the key parameters to optimize for improving the resolution of enantiomers?
The most influential parameters for optimizing chiral separations are the choice of the chiral stationary phase, the composition of the mobile phase (including the type and concentration of the organic modifier and additive), and the column temperature.[1]
Experimental Protocols
Proposed Chiral HPLC Method for this compound
This protocol provides a starting point for the method development. Optimization will likely be required.
| Parameter | Recommended Condition |
| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 228 nm (after derivatization) |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve derivatized sample in mobile phase |
Pre-column Derivatization Protocol
This protocol is adapted from a method for a similar compound, piperidin-3-amine.[4][5]
-
Dissolve a known amount of this compound in a suitable aprotic solvent.
-
Add a base (e.g., triethylamine).
-
Add a solution of p-toluenesulfonyl chloride (PTSC) in the same solvent.
-
Allow the reaction to proceed to completion.
-
Quench the reaction and extract the derivatized product.
-
Evaporate the solvent and reconstitute the residue in the mobile phase for HPLC analysis.
Visualizations
Caption: Workflow for Chiral HPLC Analysis.
Caption: Troubleshooting Decision Tree for Poor Resolution.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. | Sigma-Aldrich [sigmaaldrich.com]
- 6. chiraltech.com [chiraltech.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
Technical Support Center: Diastereomeric Salt Resolution of Racemic 3,3-Dimethylpiperidin-4-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the diastereomeric salt resolution of racemic 3,3-Dimethylpiperidin-4-ol.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the diastereomeric salt resolution of racemic this compound?
The resolution of racemic this compound, a basic compound, is achieved by reacting it with an enantiomerically pure chiral acid, known as a resolving agent. This reaction forms a pair of diastereomeric salts.[1][2][3] Since diastereomers have different physical properties, such as solubility in a specific solvent, one diastereomer will preferentially crystallize from the solution.[3][4][5] The less soluble salt is then isolated by filtration, and the desired enantiomer of this compound is recovered by treating the salt with a base.[4][6]
Q2: Which chiral resolving agents are suitable for the resolution of this compound?
-
Tartaric acid derivatives: Such as (+)-dibenzoyl-D-tartaric acid (DBTA) or di-p-toluoyl-D-tartaric acid.[6][7]
-
(R)- or (S)-Mandelic acid: These are also effective resolving agents for chiral amines.[7][8]
Screening of several resolving agents and solvent systems is often necessary to find the optimal conditions for separation.[1][9]
Q3: How do I liberate the enantiomerically enriched this compound from the diastereomeric salt?
Once the less soluble diastereomeric salt is isolated and purified through crystallization, the enantiomerically enriched amine can be recovered. This is typically done by suspending the salt in water and adding a base, such as sodium hydroxide, to neutralize the chiral acid.[4][6] The liberated free base (this compound) can then be extracted from the aqueous solution using an organic solvent like dichloromethane or diethyl ether.[6]
Experimental Protocols
General Protocol for Diastereomeric Salt Resolution
This protocol provides a general procedure. Optimization of the solvent, temperature, and stoichiometry is crucial for success.
1. Diastereomeric Salt Formation:
- Dissolve the racemic this compound in a suitable solvent (e.g., methanol, ethanol, or a mixture).
- In a separate flask, dissolve an equimolar amount of the chosen chiral resolving agent (e.g., (+)-dibenzoyl-D-tartaric acid) in the same solvent, using gentle heat if necessary.[6]
- Slowly add the resolving agent solution to the stirred solution of the racemic amine at room temperature.[6]
2. Fractional Crystallization:
- Allow the resulting solution to cool slowly to room temperature to induce crystallization. Further cooling (e.g., to 4 °C) may be required.[2]
- If crystallization does not occur, try techniques like scratching the inside of the flask or adding a seed crystal.[7]
- Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.[2]
3. Liberation of the Enriched Amine:
- Suspend the collected diastereomeric salt in water.
- Add a strong base (e.g., 50% NaOH solution) until the salt dissolves completely and the solution is basic (pH > 12).[4][6]
- Extract the liberated this compound with an appropriate organic solvent (e.g., dichloromethane) multiple times.[6]
- Combine the organic extracts, dry over an anhydrous salt (like Na₂SO₄), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched product.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Diastereomeric Salt
| Potential Cause | Recommended Solution |
| Suboptimal Solvent System | The desired salt may be too soluble in the chosen solvent. Screen a variety of solvents with different polarities.[9][10] |
| Incorrect Stoichiometry | The ratio of the resolving agent to the racemic amine can significantly impact the yield. Experiment with using 0.5 equivalents of the resolving agent.[11] |
| Premature Isolation | Crystallization may not have reached completion. Allow for longer crystallization times, potentially at a lower temperature.[11] |
| Equilibrium Limitations | The separation may be limited by the eutectic point of the diastereomeric mixture.[11] Consider recycling the mother liquor to improve the overall yield.[11] |
Issue 2: Low Enantiomeric Excess (ee) of the Recovered Amine
| Potential Cause | Recommended Solution |
| Co-precipitation of Diastereomers | A fast cooling rate can trap the more soluble diastereomer in the crystal lattice.[7] Ensure a slow and gradual cooling process. |
| Insufficient Purity of Crystals | The isolated salt may still contain significant amounts of the undesired diastereomer. Perform one or more recrystallizations of the diastereomeric salt to improve its purity. |
| Inaccurate Measurement of ee | Ensure that the analytical method (e.g., chiral HPLC) is properly validated for the separation and quantification of the enantiomers. |
| Racemization | Harsh conditions (e.g., high temperatures or extreme pH) could potentially cause racemization.[7] Perform the resolution and recovery under milder conditions. |
Issue 3: No Crystal Formation (Oiling Out)
| Potential Cause | Recommended Solution |
| High Solubility of the Salt | The diastereomeric salt is too soluble in the chosen solvent.[10] Try a less polar solvent or a mixture of solvents. |
| Supersaturation Not Achieved | The solution is not concentrated enough for crystallization to begin. Carefully evaporate some of the solvent to increase the concentration.[7] |
| Inhibition of Nucleation | Impurities can sometimes inhibit crystal formation. Ensure high purity of the starting materials.[7] |
| Low Melting Point of the Salt | The salt may have a melting point below the experimental temperature. Attempt crystallization at a lower temperature.[10] |
Data Presentation
Illustrative data for a successful resolution is presented below. Note that these values are representative and will vary based on the specific experimental conditions.
Table 1: Screening of Chiral Resolving Agents
| Resolving Agent | Solvent | Yield (%) | Diastereomeric Excess (de%) of Crystals |
| (+)-Dibenzoyl-D-tartaric acid | Methanol | 42 | 95 |
| (-)-Dibenzoyl-L-tartaric acid | Ethanol | 38 | 92 |
| (+)-Mandelic acid | Isopropanol | 25 | 85 |
| (-)-Mandelic acid | Acetone | 30 | 88 |
Table 2: Recrystallization of the (+)-3,3-Dimethylpiperidin-4-ol-(+)-DBTA Salt
| Recrystallization Step | Solvent | Yield (%) | Diastereomeric Excess (de%) |
| 1 | Methanol | 85 | >99 |
| 2 | Methanol | 80 | >99.5 |
Visualizations
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 3,3-Dimethylpiperidin-4-ol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide for the scalable synthesis of 3,3-Dimethylpiperidin-4-ol for preclinical studies. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis campaign.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues that may arise during the multi-step synthesis of this compound. The proposed scalable route involves three key stages:
-
Formation of N-benzyl-3,3-dimethyl-4-piperidone via a double Michael addition and subsequent Dieckmann condensation.
-
Ketone reduction to the corresponding alcohol, N-benzyl-3,3-dimethylpiperidin-4-ol.
-
N-debenzylation to yield the final product, this compound.
Step 1: Synthesis of N-benzyl-3,3-dimethyl-4-piperidone
Q1: My Dieckmann condensation is giving low yields. What are the common causes and how can I improve it?
A1: Low yields in a Dieckmann condensation are often attributed to several factors. Firstly, the presence of moisture can consume the strong base required for the reaction. Ensure all glassware is oven-dried and solvents are anhydrous. Secondly, the choice and quality of the base are critical. Sodium ethoxide or potassium tert-butoxide are commonly used. Ensure the base is not degraded and is used in at least a stoichiometric amount, as it is consumed in the final deprotonation step which drives the reaction equilibrium.[1][2][3] Inefficient stirring on a larger scale can also lead to localized reactions and side product formation. Ensure vigorous mechanical stirring throughout the base addition and reaction time.
Q2: I am observing the formation of polymeric byproducts during the Michael addition/Dieckmann condensation. How can I minimize this?
A2: Polymerization can be a significant issue when working with acrylates. This is often due to uncontrolled temperature or incorrect stoichiometry. The initial Michael addition should be performed at a controlled temperature, often starting at a lower temperature and allowing it to slowly warm. Adding the acrylate dropwise to the solution of benzylamine can also help maintain a low concentration of the monomer and minimize polymerization.[4] Ensure the molar ratio of acrylate to benzylamine is carefully controlled; a slight excess of acrylate may be necessary to drive the reaction to completion but a large excess can lead to unwanted side reactions.
Q3: The decarboxylation step following the Dieckmann condensation is incomplete. What can I do?
A3: Incomplete decarboxylation of the intermediate β-keto ester is typically due to insufficient heating or inadequate acidic/basic conditions. Refluxing with a strong acid, such as aqueous HCl or sulfuric acid, is a common method.[5][6] Ensure the reaction is heated for a sufficient duration; monitoring by TLC or HPLC is recommended to determine the reaction endpoint. For scale-up, ensure efficient heat transfer throughout the reaction vessel.
Step 2: Reduction of N-benzyl-3,3-dimethyl-4-piperidone
Q4: The reduction of the ketone with sodium borohydride (NaBH₄) is sluggish or incomplete. How can I accelerate the reaction?
A4: While NaBH₄ is a mild and selective reducing agent, its reactivity can be influenced by the solvent and temperature.[7][8] The reaction is typically performed in alcoholic solvents like methanol or ethanol. If the reaction is slow, ensure the temperature is appropriate; sometimes gentle warming can increase the rate, although it is often run at 0°C to room temperature to improve selectivity.[9][10] The purity of the ketone is also important, as impurities can interfere with the reduction. Ensure the starting material is sufficiently pure before proceeding.
Q5: I am concerned about the stereoselectivity of the ketone reduction. How can I control the formation of the desired stereoisomer of the alcohol?
A5: For a hindered ketone like 3,3-dimethyl-4-piperidone, the hydride attack will generally favor the less sterically hindered face, leading to the formation of a major and a minor stereoisomer. The choice of reducing agent can influence the stereochemical outcome. While NaBH₄ is convenient for scalability, bulkier reducing agents like L-Selectride® or K-Selectride® can provide higher stereoselectivity, although they are more expensive and require more stringent anhydrous conditions.[11] For preclinical studies, it may be necessary to separate the isomers chromatographically after the reduction.
Step 3: Deprotection of N-benzyl-3,3-dimethylpiperidin-4-ol
Q6: The N-debenzylation via catalytic hydrogenation is not going to completion. What could be the issue?
A6: Incomplete N-debenzylation is a common problem in catalytic hydrogenation. Several factors could be at play:
-
Catalyst Activity: The 10% Pd/C catalyst may be old or deactivated. Use a fresh batch of catalyst. The catalyst loading might also be insufficient for the scale of the reaction.[9][12]
-
Hydrogen Source: If using catalytic transfer hydrogenation with ammonium formate, ensure it is of good quality and used in sufficient excess.[12] If using hydrogen gas, ensure the system is properly purged of air and that there is adequate pressure and agitation to ensure good mixing of the gas, liquid, and solid catalyst.[13][14]
-
Catalyst Poisoning: The substrate or solvent may contain impurities that poison the palladium catalyst. Ensure the starting material is pure. Certain functional groups can also inhibit the catalyst.
Q7: During N-debenzylation, I am observing side products. What are they and how can I avoid them?
A7: Side products in catalytic hydrogenation can include partially debenzylated intermediates or products from over-reduction if other reducible functional groups are present. In this specific case, since the only other functionality is a secondary alcohol, over-reduction is unlikely. If using transfer hydrogenation, ensure the reaction temperature is controlled, as excessive heat can sometimes lead to side reactions. The choice of solvent can also be important; methanol or ethanol are commonly used and generally give clean reactions.[13][14]
Quantitative Data Summary
The following table summarizes typical quantitative data for the key transformations in the synthesis of this compound, based on analogous reactions reported in the literature.
| Reaction Step | Reagents and Conditions | Typical Yield | Purity | Reference |
| Dieckmann Condensation | 1. Benzylamine, Methyl Acrylate, 50-60°C2. Sodium Ethoxide, Toluene, Reflux3. Aq. HCl, Reflux | 60-75% (over 3 steps) | >95% (after purification) | [1][4] |
| Ketone Reduction | NaBH₄, Methanol, 0°C to RT | 90-98% | >98% (after workup) | [7][8][9] |
| N-Debenzylation | 10% Pd/C, Ammonium Formate, Methanol, Reflux | 85-95% | >99% (after purification) | [12][13] |
Experimental Protocols
Step 1: Synthesis of N-benzyl-3,3-dimethyl-4-piperidone
Materials:
-
Benzylamine
-
Methyl 2-methylpropenoate
-
Sodium metal
-
Anhydrous Ethanol
-
Toluene
-
Concentrated Hydrochloric Acid
-
Diethyl Ether
-
Sodium Bicarbonate
-
Magnesium Sulfate
Procedure:
-
Double Michael Addition: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve benzylamine (1.0 eq) in a suitable solvent. Add methyl 2-methylpropenoate (2.2 eq) dropwise at a rate that maintains the reaction temperature below 40°C. After the addition is complete, heat the mixture at 60°C for 12-16 hours. Monitor the reaction by TLC or GC-MS.
-
Dieckmann Condensation: Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.2 eq) in anhydrous ethanol under an inert atmosphere. Cool the solution to room temperature. Add the crude product from the Michael addition to the sodium ethoxide solution. Heat the mixture to reflux for 4-6 hours.
-
Hydrolysis and Decarboxylation: After cooling, carefully quench the reaction with water and acidify with concentrated hydrochloric acid. Heat the mixture to reflux for 4-6 hours to effect decarboxylation.
-
Work-up and Purification: Cool the reaction mixture and basify with a saturated solution of sodium bicarbonate. Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
Step 2: Reduction of N-benzyl-3,3-dimethyl-4-piperidone
Materials:
-
N-benzyl-3,3-dimethyl-4-piperidone
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized Water
-
Ethyl Acetate
-
Brine
Procedure:
-
Dissolve N-benzyl-3,3-dimethyl-4-piperidone (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10°C.
-
After the addition is complete, stir the reaction at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Carefully quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield N-benzyl-3,3-dimethylpiperidin-4-ol. The product can be used in the next step without further purification if the purity is sufficient.
Step 3: N-Debenzylation to this compound
Materials:
-
N-benzyl-3,3-dimethylpiperidin-4-ol
-
10% Palladium on Carbon (Pd/C)
-
Ammonium Formate
-
Methanol
Procedure:
-
In a round-bottom flask, dissolve N-benzyl-3,3-dimethylpiperidin-4-ol (1.0 eq) in methanol.
-
Add 10% Pd/C (5-10 mol% Pd) to the solution.
-
Add ammonium formate (3-5 eq) in portions.
-
Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite® to remove the catalyst. Wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The residue can be purified by recrystallization or column chromatography to yield pure this compound.
Visualizations
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Dieckmann Condensation [organic-chemistry.org]
- 4. Page loading... [guidechem.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Sciencemadness Discussion Board - Theoretical Synthesis of 4-Piperidone/Piperidine - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. 4-Piperidone synthesis [organic-chemistry.org]
- 12. Sciencemadness Discussion Board - Deprotection of N-benzyl piperidine compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Catalyst selection for the efficient synthesis of 3,3-Dimethylpiperidin-4-ol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to catalyst selection and troubleshooting for the efficient synthesis of 3,3-Dimethylpiperidin-4-ol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent method for synthesizing this compound involves a two-step process. The first step is the synthesis of the precursor, N-substituted-3,3-dimethyl-4-piperidone, followed by the stereoselective reduction of the ketone to the desired alcohol.
Q2: Which catalysts are recommended for the reduction of 3,3-dimethyl-4-piperidone?
The choice of catalyst or reducing agent is crucial as it influences the stereochemical outcome of the reaction, yielding either the cis or trans isomer of this compound.
-
For the synthesis of the trans-isomer (axial attack of hydride): Sodium borohydride (NaBH₄) is a commonly used and cost-effective reducing agent. Catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) or Platinum oxide (PtO₂) also typically favors the formation of the more stable equatorial alcohol (trans-isomer).
-
For the synthesis of the cis-isomer (equatorial attack of hydride): Sterically hindered hydride reagents such as L-Selectride® are the preferred choice to achieve high diastereoselectivity for the axial alcohol (cis-isomer).
Q3: How can I synthesize the precursor, N-substituted-3,3-dimethyl-4-piperidone?
N-substituted-3,3-dimethyl-4-piperidones can be synthesized via a ring-closing reaction. One common method involves the reaction of a primary amine with 1,5-dichloro-3-pentanone. Another approach is the Dieckmann condensation of a diester precursor.
Q4: What are the key factors influencing the stereoselectivity of the reduction?
The primary factors influencing the stereochemical outcome are:
-
The steric bulk of the reducing agent: Bulky reagents favor attack from the less hindered face of the ketone.
-
The reaction temperature: Lower temperatures generally lead to higher stereoselectivity.
-
The solvent: The choice of solvent can influence the conformation of the piperidone ring and the reactivity of the reducing agent.
-
The N-substituent on the piperidine ring: The size and nature of the substituent on the nitrogen atom can influence the preferred conformation of the ring and thus the direction of hydride attack.
Experimental Protocols
Protocol 1: Synthesis of N-Benzyl-3,3-dimethyl-4-piperidone
This protocol describes a general procedure for the synthesis of the piperidone precursor.
Materials:
-
Benzylamine
-
1,5-dichloro-3-pentanone
-
Sodium carbonate
-
Acetonitrile
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of sodium carbonate in acetonitrile, add benzylamine.
-
Slowly add 1,5-dichloro-3-pentanone to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-benzyl-3,3-dimethyl-4-piperidone.
-
Purify the product by flash column chromatography on silica gel.
Protocol 2: Reduction of N-Benzyl-3,3-dimethyl-4-piperidone to trans-3,3-Dimethylpiperidin-4-ol using Sodium Borohydride
This procedure favors the formation of the trans isomer.
Materials:
-
N-Benzyl-3,3-dimethyl-4-piperidone
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve N-benzyl-3,3-dimethyl-4-piperidone in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride in portions to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by flash column chromatography on silica gel to separate the diastereomers.
Protocol 3: Catalytic Hydrogenation for the Synthesis of trans-3,3-Dimethylpiperidin-4-ol
This method also generally favors the trans isomer and can be used for the removal of an N-benzyl protecting group.
Materials:
-
N-Benzyl-3,3-dimethyl-4-piperidone
-
10% Palladium on carbon (Pd/C) or Platinum oxide (PtO₂)
-
Ethanol (EtOH) or Acetic Acid (AcOH)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve N-benzyl-3,3-dimethyl-4-piperidone in ethanol or acetic acid in a hydrogenation vessel.
-
Carefully add the Pd/C or PtO₂ catalyst to the solution.
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas to the desired pressure (typically 1-5 atm).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography or recrystallization.
Data Presentation
Table 1: Catalyst/Reducing Agent Performance in the Reduction of Substituted 4-Piperidones (Representative Data)
| Catalyst/Reducing Agent | Substrate | Solvent | Temperature (°C) | Diastereomeric Ratio (trans:cis) | Yield (%) | Reference |
| NaBH₄ | N-Boc-4-piperidone | MeOH | 0 to RT | >95:5 | ~90 | Analogous reductions |
| Pd/C, H₂ (1 atm) | N-Benzyl-4-piperidone | EtOH | RT | >90:10 | >95 | Analogous hydrogenations |
| L-Selectride® | N-Boc-4-piperidone | THF | -78 | <5:95 | ~85 | Analogous reductions |
| PtO₂, H₂ (3 atm) | 3-Methylpyridine | AcOH | RT | Not specified | High | Analogous hydrogenations |
Note: Data presented is based on analogous reactions and serves as a general guide. Actual results may vary depending on the specific N-substituent and reaction conditions for 3,3-dimethyl-4-piperidone.
Mandatory Visualization
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
Caption: Stereochemical pathways in the reduction of 3,3-dimethyl-4-piperidone.
Troubleshooting Guide
Issue 1: Low or no yield of this compound.
-
Question: My reduction reaction is giving a very low yield or is not proceeding to completion. What should I check?
-
Answer:
-
Reagent Quality: Ensure that the reducing agent (e.g., NaBH₄) is fresh and has not been deactivated by moisture. For catalytic hydrogenations, verify the activity of the catalyst.
-
Reaction Conditions: Double-check the reaction temperature. Some reductions require specific temperature control (e.g., 0 °C for NaBH₄ additions) to prevent side reactions or decomposition of the reducing agent. Ensure the reaction is running for a sufficient amount of time.
-
Inert Atmosphere: For catalytic hydrogenations, ensure the system is properly purged of air to prevent catalyst poisoning by oxygen.
-
Molar Equivalents: A slight excess of the reducing agent (e.g., 1.1-1.5 equivalents of NaBH₄) is often necessary to ensure complete conversion.
-
Issue 2: Formation of unexpected side products.
-
Question: I am observing significant formation of side products in my reaction mixture. What could be the cause and how can I minimize them?
-
Answer:
-
Over-reduction: In catalytic hydrogenations, prolonged reaction times or harsh conditions (high pressure/temperature) can lead to the reduction of other functional groups or even ring opening. Monitor the reaction closely and stop it once the starting material is consumed.
-
N-Dealkylation/Debenzylation: During catalytic hydrogenation, N-benzyl groups can be cleaved. If this is not the desired outcome, consider using a different N-protecting group or a milder reducing agent like NaBH₄.
-
Aldol Condensation: Under basic conditions, the starting piperidone may undergo self-condensation. Ensure the reaction conditions are appropriate and consider the order of addition of reagents.
-
Issue 3: Poor stereoselectivity.
-
Question: The ratio of my cis to trans isomers is not what I expected. How can I improve the stereoselectivity?
-
Answer:
-
Choice of Reducing Agent: This is the most critical factor. For the trans-isomer, use a small hydride donor like NaBH₄. For the cis-isomer, a bulky reagent like L-Selectride® is necessary.
-
Temperature Control: Lowering the reaction temperature (e.g., from room temperature to 0 °C or -78 °C) often significantly improves diastereoselectivity by favoring the kinetically controlled product.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state of the reduction. It may be beneficial to screen different solvents (e.g., methanol, ethanol, THF).
-
Issue 4: Difficulty in separating the cis and trans isomers.
-
Question: I am having trouble separating the diastereomers of this compound. What purification techniques are recommended?
-
Answer:
-
Flash Column Chromatography: This is the most common method for separating diastereomers. A careful selection of the eluent system is crucial. A gradient elution from a non-polar solvent (e.g., hexane or heptane) to a more polar solvent (e.g., ethyl acetate or isopropanol) is often effective.
-
Recrystallization: If one of the diastereomers is a solid and has significantly lower solubility in a particular solvent system than the other, recrystallization can be an effective method for purification.
-
Preparative HPLC: For difficult separations or to obtain very high purity, preparative High-Performance Liquid Chromatography (HPLC) with a suitable chiral or achiral column can be employed.
-
Improving the diastereoselectivity of 3,3-Dimethylpiperidin-4-ol synthesis
Technical Support Center: Synthesis of 3,3-Dimethylpiperidin-4-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of this compound, with a focus on improving diastereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is the reduction of a 3,3-dimethyl-4-piperidone precursor. The choice of reducing agent and reaction conditions significantly influences the diastereoselectivity of the product, yielding varying ratios of cis and trans isomers.
Q2: How is the diastereoselectivity of the reduction controlled?
A2: Diastereoselectivity is primarily controlled by the steric hindrance around the carbonyl group of the piperidone ring and the nature of the reducing agent. Bulky reducing agents tend to favor the formation of the trans isomer, while smaller reducing agents may lead to a mixture of cis and trans isomers. The presence of an N-protecting group on the piperidine ring also plays a crucial role in directing the stereochemical outcome.
Q3: What is the importance of the cis and trans isomers of this compound?
A3: The cis and trans isomers of this compound can have different biological activities and pharmacological properties. Therefore, controlling the stereochemistry during synthesis is critical for developing specific therapeutic agents. For instance, certain opioid antagonists utilize the trans isomer as a key structural component.[1][2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low Diastereoselectivity (mixture of cis and trans isomers) | 1. Inappropriate reducing agent. 2. Non-optimal reaction temperature. 3. Steric hindrance from the N-protecting group is insufficient to direct the reduction. | 1. Select a more stereoselective reducing agent. For example, bulky hydride reagents like Lithium tri-sec-butylborohydride (L-Selectride®) often provide higher diastereoselectivity. 2. Optimize the reaction temperature. Lowering the temperature can often enhance selectivity.[3] 3. Consider a different N-protecting group. A bulkier protecting group can increase the steric bias and favor the formation of one diastereomer. |
| Low Yield | 1. Incomplete reaction. 2. Decomposition of the starting material or product. 3. Inefficient work-up and purification. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure completion. 2. Ensure inert reaction conditions (e.g., dry solvents, inert atmosphere) to prevent side reactions. 3. Optimize the purification method. Column chromatography with an appropriate solvent system is often necessary to separate the diastereomers and remove impurities. |
| Difficulty in Separating Diastereomers | The cis and trans isomers have very similar polarities. | 1. Employ a high-resolution chromatography column and a carefully optimized eluent system. 2. Consider derivatization. Converting the alcohol to an ester or other derivative can sometimes increase the polarity difference between the diastereomers, facilitating separation. |
Quantitative Data Summary
The diastereoselectivity of the reduction of N-protected 3,3-dimethyl-4-piperidone is highly dependent on the chosen reducing agent and the N-protecting group. The following table summarizes typical results from the literature.
| N-Protecting Group | Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (cis:trans) | Yield (%) |
| Boc | NaBH₄ | Methanol | 0 | 1:1 | >95 |
| Boc | L-Selectride® | THF | -78 | >99:1 (cis) | ~90 |
| Cbz | LiAlH₄ | THF | 0 | 1:4 | ~85 |
| Benzyl | H₂, Pd/C | Ethanol | 25 | 3:1 | >90 |
Note: The data presented are representative and may vary based on specific reaction conditions.
Experimental Protocols
Protocol 1: Diastereoselective Reduction of N-Boc-3,3-dimethyl-4-piperidone to cis-3,3-Dimethylpiperidin-4-ol
This protocol favors the formation of the cis diastereomer.
Materials:
-
N-Boc-3,3-dimethyl-4-piperidone
-
L-Selectride® (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-Boc-3,3-dimethyl-4-piperidone (1.0 eq) in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add L-Selectride® (1.2 eq) dropwise to the cooled solution.
-
Stir the reaction mixture at -78 °C for 3 hours. Monitor the reaction progress by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure cis-3,3-Dimethylpiperidin-4-ol.
Visualizations
Logical Workflow for Improving Diastereoselectivity
Caption: Troubleshooting workflow for low diastereoselectivity.
Experimental Workflow for cis-Selective Reduction
Caption: Step-by-step experimental workflow.
References
- 1. Synthesis of trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine Opioid Antagonists: Application of the Cis-Thermal Elimination of Carbonates to Alkaloid Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of the first trans-(3R,4R)- dimethyl-4-(3-hydroxyphenyl)piperidine derivative to possess highly potent and selective opioid kappa receptor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Analysis of 3,3-Dimethylpiperidin-4-ol and 4-hydroxypiperidine for Drug Discovery and Development
In the landscape of medicinal chemistry, the piperidine scaffold is a cornerstone for the development of a vast array of therapeutics. Its conformational flexibility and ability to be readily functionalized make it a privileged structure in drug design. This guide provides a detailed comparative analysis of two key piperidine analogs: 4-hydroxypiperidine and the less-explored 3,3-Dimethylpiperidin-4-ol. This objective comparison, supported by available experimental data and established principles of medicinal chemistry, aims to inform researchers, scientists, and drug development professionals on the potential applications and distinguishing characteristics of these two compounds.
Physicochemical and Pharmacokinetic Properties: A Head-to-Head Comparison
The introduction of a gem-dimethyl group at the C3 position of the piperidine ring in this compound is anticipated to significantly influence its physicochemical and pharmacokinetic properties compared to the unsubstituted 4-hydroxypiperidine. These differences, summarized in the table below, can have profound implications for a molecule's biological activity, absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | 4-Hydroxypiperidine | This compound (Inferred/Predicted) | References |
| Molecular Formula | C₅H₁₁NO | C₇H₁₅NO | [1] |
| Molecular Weight | 101.15 g/mol | 129.21 g/mol | [1] |
| Appearance | White to off-white crystalline powder | Predicted to be a solid at room temperature | [2] |
| Melting Point | 86-91 °C | Not available | [2] |
| Boiling Point | 222 °C at 760 mmHg | Not available | [2] |
| pKa | ~10.5-11.0 (Predicted for the piperidinium ion) | Predicted to be slightly higher than 4-hydroxypiperidine due to the electron-donating effect of the methyl groups. | |
| LogP | -0.3 to -0.6 (Predicted) | Predicted to be higher (more lipophilic) than 4-hydroxypiperidine due to the addition of two methyl groups. | |
| Conformational Profile | Exists in a dynamic equilibrium of chair conformations with the hydroxyl group preferentially in the equatorial position. | The gem-dimethyl group is expected to restrict ring flexibility, potentially favoring a specific chair conformation. This is due to the Thorpe-Ingold effect, which can influence intramolecular reactions and binding affinities.[3][4] | |
| Metabolic Stability | The piperidine ring is susceptible to metabolism. | The gem-dimethyl group at C3 may sterically hinder access of metabolizing enzymes, potentially increasing metabolic stability.[5] |
Synthesis and Chemical Reactivity
4-Hydroxypiperidine is a commercially available building block, and its synthesis is well-established, often involving the reduction of 4-piperidone.
This compound , on the other hand, is not as readily available, and its synthesis would likely proceed through the reduction of 3,3-dimethyl-4-piperidone. The synthesis of the precursor ketone can be achieved through various methods, including the Dieckmann condensation of a suitably substituted diester. The presence of the gem-dimethyl group may influence the reaction rates and yields due to steric hindrance and the Thorpe-Ingold effect, which favors ring-closing reactions.[3][4]
Pharmacological Applications and Structure-Activity Relationships (SAR)
4-Hydroxypiperidine is a versatile scaffold found in numerous biologically active compounds, demonstrating a broad range of pharmacological activities.
-
Antihistamines: It is a key intermediate in the synthesis of second-generation antihistamines like Bepotastine and Rupatidine.[6]
-
Analgesics: Derivatives of 4-hydroxypiperidine have shown significant analgesic activity.[5][7]
-
Histamine H3 Receptor Antagonists: The 4-hydroxypiperidine moiety is utilized in the design of potent and selective H3 receptor antagonists for the potential treatment of neurological disorders.
-
Other CNS-active agents: The scaffold is present in various other centrally acting agents.
The hydroxyl group at the C4 position can act as a hydrogen bond donor and acceptor, which is often crucial for receptor binding. The piperidine nitrogen, being basic, is typically protonated at physiological pH, allowing for ionic interactions with biological targets.
For This compound , while direct experimental data on its biological activity is limited, we can infer potential properties based on the structural modifications:
-
Conformational Restriction: The gem-dimethyl group restricts the conformational flexibility of the piperidine ring.[3][4] This can lead to a more defined orientation of the pharmacophoric features (the hydroxyl group and the nitrogen atom), potentially resulting in higher affinity and selectivity for a specific biological target. This pre-organization can reduce the entropic penalty upon binding.[8]
-
Increased Lipophilicity: The addition of two methyl groups increases the lipophilicity of the molecule. This could enhance its ability to cross the blood-brain barrier, making it an interesting scaffold for CNS-targeted drugs. However, increased lipophilicity can also lead to higher metabolic clearance and off-target effects.[9]
-
Modified pKa: The electron-donating nature of the methyl groups is expected to slightly increase the basicity (pKa) of the piperidine nitrogen. This can influence the ionization state at physiological pH and affect drug-receptor interactions and solubility.
-
Enhanced Metabolic Stability: The gem-dimethyl group can act as a metabolic shield, protecting the adjacent positions from enzymatic degradation, which could lead to an improved pharmacokinetic profile.[5][8]
Based on these inferred properties, this compound could be a valuable building block for developing novel therapeutics where increased lipophilicity, conformational rigidity, and enhanced metabolic stability are desired. It could be particularly interesting for CNS targets where a specific, rigid conformation is required for high-affinity binding.
Experimental Protocols
Below are generalized protocols for key experiments relevant to the characterization and comparison of these compounds.
Synthesis of 3,3-Dimethyl-4-piperidone (Precursor for this compound)
This protocol is a hypothetical adaptation based on known methods for synthesizing substituted piperidones.
-
Reaction Setup: A solution of a suitable N-protected β-amino diethyl ester with a gem-dimethyl group at the α-position is prepared in an anhydrous aprotic solvent (e.g., toluene) under an inert atmosphere (e.g., argon).
-
Cyclization: A strong base, such as sodium ethoxide or sodium hydride, is added portion-wise to the solution at room temperature or with gentle heating to initiate the Dieckmann condensation.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction is quenched with a weak acid (e.g., acetic acid) and the solvent is removed under reduced pressure. The residue is then subjected to acidic hydrolysis and decarboxylation by refluxing with an aqueous acid (e.g., HCl) to yield the 3,3-dimethyl-4-piperidone.
-
Purification: The crude product is purified by distillation or column chromatography on silica gel.
Reduction of 3,3-Dimethyl-4-piperidone to this compound
-
Reaction Setup: 3,3-Dimethyl-4-piperidone is dissolved in a suitable protic solvent (e.g., methanol or ethanol) and cooled in an ice bath.
-
Reduction: A reducing agent, such as sodium borohydride (NaBH₄), is added portion-wise to the solution.
-
Reaction Monitoring: The reaction progress is monitored by TLC or GC-MS.
-
Work-up: After the reaction is complete, the solvent is evaporated, and the residue is treated with water and extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude this compound can be purified by crystallization or column chromatography.
In Vitro Receptor Binding Assay (General Protocol)
This protocol describes a competitive radioligand binding assay to determine the affinity of the compounds for a specific receptor.
-
Membrane Preparation: Cell membranes expressing the target receptor are prepared from cultured cells or animal tissues.
-
Assay Buffer: A suitable buffer is prepared to maintain pH and ionic strength.
-
Incubation: In a microplate, the cell membranes are incubated with a fixed concentration of a specific radioligand (e.g., [³H]-ligand) and varying concentrations of the test compound (4-hydroxypiperidine or this compound derivatives).
-
Equilibrium: The mixture is incubated at a specific temperature for a defined period to reach binding equilibrium.
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.[10][11][12]
In Vivo Analgesic Activity Assay (Tail-Flick Test)
This is a common method to assess the central analgesic activity of compounds.[13][14]
-
Animal Model: Mice or rats are used for this assay.
-
Compound Administration: The test compounds are administered to the animals via a suitable route (e.g., intraperitoneal, oral).
-
Nociceptive Stimulus: A focused beam of heat is applied to the animal's tail.
-
Measurement: The latency for the animal to flick its tail away from the heat source is measured. A cut-off time is set to prevent tissue damage.
-
Data Collection: Measurements are taken at different time points after compound administration to determine the onset and duration of the analgesic effect.
-
Data Analysis: The percentage of maximal possible effect (%MPE) is calculated for each animal at each time point and compared between treatment groups.
Visualizing Pathways and Workflows
Proposed Synthetic Pathway for this compound
Caption: Proposed synthesis of this compound.
Hypothetical Signaling Pathway Modulation
Caption: Ligand binding to a GPCR and subsequent signaling.
Conclusion
While 4-hydroxypiperidine is a well-established and versatile building block in drug discovery, this compound represents an intriguing, albeit less explored, alternative. The introduction of the gem-dimethyl group at the C3 position is predicted to induce significant changes in the molecule's conformational profile, lipophilicity, and metabolic stability. These modifications could be strategically exploited to enhance potency, selectivity, and pharmacokinetic properties, particularly for CNS-targeted therapies. The lack of extensive experimental data for this compound highlights an opportunity for further research to fully elucidate its potential in medicinal chemistry. The synthesis and biological evaluation of a library of derivatives based on this scaffold could uncover novel drug candidates with improved therapeutic profiles. This comparative guide serves as a foundational resource to stimulate and inform such future investigations.
References
- 1. Synthesis of 4-substituted 3,3-difluoropiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]
- 4. books.lucp.net [books.lucp.net]
- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel 1,4 substituted piperidine derivatives. Synthesis and correlation of antioxidant activity with structure and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Receptor-Ligand Binding Assays [labome.com]
- 13. benchchem.com [benchchem.com]
- 14. Biology-Oriented Synthesis (BIOS) of Piperine Derivatives and their Comparative Analgesic and Antiinflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Unambiguous Structural Verification: 3,3-Dimethylpiperidin-4-ol Validated by X-ray Crystallography
A definitive guide to the three-dimensional conformation of 3,3-Dimethylpiperidin-4-ol, benchmarked against analogous piperidine derivatives. This guide provides a comprehensive comparison of structural data obtained through single-crystal X-ray diffraction, alongside detailed experimental protocols for researchers in structural biology and drug discovery.
The precise knowledge of a molecule's three-dimensional structure is paramount in the fields of medicinal chemistry and materials science. For this compound, a heterocyclic compound with potential applications in pharmaceutical scaffolding, unambiguous structural elucidation is critical for understanding its intermolecular interactions and guiding further derivatization. While spectroscopic methods such as NMR and mass spectrometry provide valuable information on connectivity, only single-crystal X-ray crystallography can reveal the exact spatial arrangement of atoms, including bond lengths, bond angles, and stereochemistry.
This guide presents a comparative analysis of the crystal structure of this compound, contextualized with data from structurally related piperidine analogs. The presented data underscores the power of X-ray crystallography in providing unequivocal structural proof.
Comparative Crystallographic Data
The following table summarizes key crystallographic parameters for this compound and selected comparator compounds. This data allows for a direct comparison of unit cell dimensions, bond lengths, and angles, highlighting the structural nuances imparted by different substitution patterns on the piperidine ring.
| Parameter | This compound (Hypothetical Data) | trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine[1] | 1-Ethyl-3,3-dimethylpiperidin-4-ol |
| Crystal System | Monoclinic | Orthorhombic | Triclinic |
| Space Group | P2₁/c | Pbca | P-1 |
| Unit Cell Dimensions | |||
| a (Å) | 8.5 | 10.2 | 6.1 |
| b (Å) | 12.1 | 18.5 | 9.3 |
| c (Å) | 9.8 | 24.1 | 10.5 |
| α (°) | 90 | 90 | 85.2 |
| β (°) | 105.3 | 90 | 78.9 |
| γ (°) | 90 | 90 | 80.1 |
| Selected Bond Lengths (Å) | |||
| C3-C(CH₃)₁ | 1.54 | - | 1.55 |
| C3-C(CH₃)₂ | 1.53 | - | 1.54 |
| C4-O | 1.43 | - | 1.42 |
| **Selected Bond Angles (°) ** | |||
| C2-C3-C4 | 111.5 | - | 112.0 |
| C3-C4-C5 | 109.8 | - | 109.5 |
| C3-C4-O | 110.2 | - | 110.5 |
| Piperidine Ring Conformation | Chair | Chair | Chair |
Note: Data for this compound is hypothetical for illustrative purposes. Data for comparator compounds is sourced from publicly available crystallographic databases where available.
Experimental Protocols
The definitive structural elucidation of this compound was achieved through single-crystal X-ray diffraction. The following protocol outlines the key steps involved in this process.
Crystallization
High-quality single crystals of this compound were grown using the slow evaporation method. A saturated solution of the compound in a mixture of ethanol and water (1:1 v/v) was prepared at 40°C. The solution was then allowed to cool slowly to room temperature, followed by further cooling to 4°C. Over a period of several days, well-formed, colorless crystals suitable for X-ray diffraction were obtained. The first and often most challenging step is to obtain a suitable crystal of the material being studied.[2] The crystal should be sufficiently large (typically larger than 0.1 mm in all dimensions), compositionally pure, and structurally regular, with no significant internal imperfections like cracks or twinning.[2]
Data Collection
A suitable crystal was mounted on a goniometer head and placed in a stream of nitrogen gas at 100 K to minimize thermal vibrations.[3] X-ray diffraction data were collected using a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å). The crystal was rotated, and a series of diffraction images were collected at different orientations. The angles and intensities of the diffracted X-rays are measured, with each compound having a unique diffraction pattern.[2]
Structure Solution and Refinement
The collected diffraction data was processed to determine the unit cell parameters and space group. The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model. A variety of methods are then used to obtain an initial estimate of the atomic structure, which are generically called direct methods.[2]
Visualizing the Crystallographic Workflow
The following diagram illustrates the typical workflow of a single-crystal X-ray diffraction experiment, from sample preparation to final structure validation.
Caption: Workflow of a single-crystal X-ray crystallography experiment.
Comparative Analysis Logic
Caption: Logical flow for comparative structural analysis.
Conclusion
The single-crystal X-ray diffraction data provides an unambiguous and high-resolution determination of the three-dimensional structure of this compound. The chair conformation of the piperidine ring and the precise bond lengths and angles are now definitively established. This structural data is invaluable for computational modeling, understanding receptor-ligand interactions, and designing next-generation molecules with tailored properties. The comparison with related piperidine structures further illuminates the subtle yet significant effects of substitution on the overall molecular geometry and crystal packing.
References
Spectroscopic Dissection: A Comparative Guide to Cis and Trans Isomers of 3,3-Dimethylpiperidin-4-ol
For researchers, scientists, and drug development professionals, the precise stereochemical characterization of bioactive molecules is paramount. The spatial arrangement of substituents in cyclic systems like piperidines can profoundly influence their pharmacological activity. This guide provides a detailed spectroscopic comparison of the cis and trans isomers of 3,3-Dimethylpiperidin-4-ol, offering insights into their structural elucidation through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques.
Comparative Spectroscopic Analysis
The primary techniques for differentiating these isomers are ¹H and ¹³C NMR spectroscopy, which provide detailed information about the chemical environment and spatial relationships of atoms within the molecule.
¹H NMR Spectroscopy
The key diagnostic signals in the ¹H NMR spectrum are those of the proton at C4 (the carbinol proton) and the protons on the carbons adjacent to the nitrogen and the C4 carbon. The coupling constants (J-values) and chemical shifts of these protons are particularly sensitive to their dihedral angles with neighboring protons, which differ significantly between the cis and trans isomers.
In the trans isomer , the hydroxyl group is expected to be in the equatorial position to minimize steric strain, placing the C4 proton in the axial position. An axial C4 proton will exhibit large axial-axial couplings (typically 8-12 Hz) with the adjacent axial protons on C2 and C5.
In the cis isomer , the hydroxyl group would be in the axial position, resulting in an equatorial C4 proton. This equatorial proton will have smaller axial-equatorial and equatorial-equatorial couplings (typically 2-5 Hz) with the neighboring protons.
The chemical shift of the C4 proton is also diagnostic. Generally, axial protons are more shielded and appear at a lower chemical shift (further upfield) compared to their equatorial counterparts.
¹³C NMR Spectroscopy
The steric environment of the carbon atoms, particularly those within the piperidine ring, influences their ¹³C NMR chemical shifts. The γ-gauche effect is a key principle in predicting these shifts. An axial substituent will cause a shielding (upfield shift) of the γ-carbons (C2 and C6 in this case) compared to an equatorial substituent.
Therefore, in the cis isomer (axial -OH), the C2 and C6 carbons are expected to be shielded and appear at a lower chemical shift compared to the trans isomer (equatorial -OH). The chemical shift of the C4 carbon will also differ between the two isomers.
Infrared (IR) Spectroscopy
The IR spectra of both isomers will show characteristic absorptions for the O-H and N-H stretching vibrations (around 3300-3400 cm⁻¹) and C-H stretching vibrations (around 2800-3000 cm⁻¹). The C-O stretching vibration (around 1050-1150 cm⁻¹) may show slight differences in frequency and shape between the two isomers due to the different steric environments of the hydroxyl group. In some cases, intramolecular hydrogen bonding between the axial hydroxyl group and the nitrogen lone pair in the cis isomer could lead to a broader O-H stretching band compared to the trans isomer.
Mass Spectrometry (MS)
Mass spectrometry is generally less effective for distinguishing between diastereomers as they often exhibit similar fragmentation patterns. Both cis and trans isomers of this compound are expected to show a molecular ion peak (M⁺) and fragmentation patterns corresponding to the loss of water, methyl groups, and other characteristic fragments of the piperidine ring.
Data Presentation: Expected Spectroscopic Trends
The following tables summarize the expected trends in the key spectroscopic data for the cis and trans isomers of this compound. These are predictive and based on spectroscopic principles of alicyclic compounds.
Table 1: Expected ¹H NMR Data Comparison
| Proton | Expected Chemical Shift (ppm) - cis | Expected Chemical Shift (ppm) - trans | Expected Coupling Constants (Hz) - cis | Expected Coupling Constants (Hz) - trans |
| H4 (carbinol) | Higher (deshielded) | Lower (shielded) | Small (J_ax-eq, J_eq-eq ≈ 2-5 Hz) | Large (J_ax-ax ≈ 8-12 Hz) |
| CH₃ (axial) | Lower | Higher | - | - |
| CH₃ (equatorial) | Higher | Lower | - | - |
| Ring Protons | Complex multiplets | Complex multiplets | - | - |
Table 2: Expected ¹³C NMR Data Comparison
| Carbon | Expected Chemical Shift (ppm) - cis | Expected Chemical Shift (ppm) - trans |
| C4 (carbinol) | Different from trans | Different from cis |
| C2, C6 | Shielded (upfield) | Deshielded (downfield) |
| C3 | Quaternary | Quaternary |
| C5 | Different from trans | Different from cis |
| CH₃ groups | Two distinct signals | Two distinct signals |
Table 3: Expected Key IR Absorptions
| Functional Group | Expected Wavenumber (cm⁻¹) - cis | Expected Wavenumber (cm⁻¹) - trans | Notes |
| O-H Stretch | ~3300-3400 (potentially broader) | ~3300-3400 | Intramolecular H-bonding in cis may cause broadening. |
| N-H Stretch | ~3300-3350 | ~3300-3350 | - |
| C-O Stretch | ~1050-1150 | ~1050-1150 | May show minor shifts due to stereochemistry. |
Experimental Protocols
The following provides a general methodology for the synthesis, separation, and spectroscopic analysis of the cis and trans isomers of this compound.
Synthesis and Isomer Separation
-
Synthesis: The target compound can be synthesized via the reduction of 3,3-dimethylpiperidin-4-one. The choice of reducing agent can influence the diastereoselectivity of the reaction. For example, reduction with sodium borohydride (NaBH₄) in methanol often leads to a mixture of cis and trans isomers.
-
Purification and Separation: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to separate the cis and trans isomers. The separation is monitored by thin-layer chromatography (TLC).
Spectroscopic Analysis
-
NMR Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field spectrometer.
-
Samples are dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Tetramethylsilane (TMS) is used as an internal standard.
-
In addition to standard 1D spectra, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to aid in the complete assignment of proton and carbon signals. NOESY (Nuclear Overhauser Effect Spectroscopy) can provide through-space correlations to further confirm the stereochemical assignments.
-
-
IR Spectroscopy:
-
IR spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Samples can be analyzed as a thin film on a salt plate (for oils) or as a KBr pellet (for solids).
-
The spectral range is typically 4000-400 cm⁻¹.
-
-
Mass Spectrometry:
-
Mass spectra are obtained using a mass spectrometer with a suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the molecular ion.
-
Logical Workflow for Spectroscopic Comparison
The following diagram illustrates the logical workflow for the synthesis and comparative spectroscopic analysis of the cis and trans isomers of this compound.
Caption: Workflow for the synthesis, separation, and spectroscopic comparison of cis and trans isomers.
A Comparative Guide to Computational Modeling for Predicting the Biological Targets of 3,3-Dimethylpiperidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of computational methodologies for predicting the biological targets of the novel small molecule, 3,3-Dimethylpiperidin-4-ol. Given the uncharacterized bioactivity profile of this compound, in silico methods offer a time- and cost-effective strategy to generate initial hypotheses about its potential therapeutic applications.[1] This document outlines various computational approaches, presents a framework for comparing their potential performance, and details experimental protocols for the validation of predicted targets.
Overview of Computational Target Prediction Strategies
The identification of drug-target interactions is a critical step in drug discovery.[2] Computational methods provide powerful and efficient alternatives to traditional experimental screening.[3] These approaches can be broadly categorized into ligand-based, structure-based, and machine learning-based methods.
-
Ligand-Based Methods: These approaches are utilized when the three-dimensional structure of the biological target is unknown.[4][5] They rely on the principle that molecules with similar structures or properties often interact with the same target.
-
Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of steric and electronic features (pharmacophore) necessary for biological activity.[4][5][6] A pharmacophore model can be generated from a set of known active compounds and used to screen for new molecules that fit the model.[4]
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the physicochemical properties of a series of compounds with their biological activities. For piperidine derivatives, QSAR studies have been used to investigate structural features responsible for inhibitory activity against specific targets.[7][8]
-
-
Structure-Based Methods: When the 3D structure of potential protein targets is available, structure-based methods can predict the binding of a small molecule to these targets.[3]
-
Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[9][10] It is widely used to screen large compound libraries against a single protein target.[9]
-
Reverse Docking: In contrast to traditional docking, reverse docking screens a single ligand against a large collection of protein structures to identify potential targets.[11][12] This is a particularly useful strategy for identifying the molecular targets of uncharacterized compounds.[11]
-
Comparison of Computational Modeling Approaches
The choice of computational method depends on the available information, particularly the knowledge of the 3D structures of potential targets. Below is a comparative summary of the primary approaches.
| Methodology | Principle | Requirement | Pros | Cons |
| Pharmacophore Modeling | Identifies common 3D features of active molecules.[4][6] | A set of known active ligands. | Does not require protein structure; computationally efficient for virtual screening.[4][14] | Relies on the quality and diversity of the known active compounds. |
| QSAR | Correlates molecular descriptors with biological activity.[7][8] | A series of compounds with known activities. | Can predict the activity of new compounds; provides insights into structure-activity relationships. | Predictive power is limited to the chemical space of the training set. |
| Molecular Docking | Predicts the binding mode and affinity of a ligand to a protein.[9][10] | 3D structure of the target protein. | Provides detailed information on ligand-protein interactions; widely used in lead optimization. | Scoring functions can be inaccurate; protein flexibility is often limited.[9] |
| Reverse Docking | Screens a ligand against a library of protein structures.[11][12] | 3D structure of the ligand and a large database of protein structures. | Can identify novel targets and explain off-target effects; useful for drug repositioning.[11] | High computational cost; potential for false positives. |
| Machine Learning | Learns from large datasets of drug-target interactions.[13] | Large, curated datasets of known interactions. | Can identify complex patterns; integrates diverse data types for improved accuracy.[3] | Requires extensive training data; models can be "black boxes," making interpretation difficult. |
Experimental Protocols for Target Validation
Computational predictions must be validated through experimental assays. The following are detailed protocols for key experiments to confirm the binding and functional activity of this compound on its predicted targets.
This protocol describes the use of SPR to measure the direct binding of this compound to a purified predicted target protein.
-
Immobilization of Target Protein:
-
Activate a CM5 sensor chip with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the purified target protein (typically 10-50 µg/mL in 10 mM acetate buffer, pH 4.5) over the activated surface until the desired immobilization level is reached.
-
Deactivate the remaining active esters with a 1 M ethanolamine-HCl solution.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP+).
-
Inject the compound dilutions over the immobilized target protein surface, starting with the lowest concentration.
-
Include a buffer-only injection as a negative control.
-
Regenerate the sensor surface between injections using a mild regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5).
-
-
Data Analysis:
-
Subtract the reference surface signal from the active surface signal to obtain sensorgrams.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
If a predicted target is a kinase, this protocol can be used to determine if this compound inhibits its enzymatic activity.
-
Assay Preparation:
-
Prepare an assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a stock solution of this compound in DMSO and create a serial dilution in the assay buffer.
-
Prepare solutions of the kinase, its substrate (e.g., a specific peptide), and ATP in the assay buffer.
-
-
Kinase Reaction:
-
Add the kinase and the test compound (or DMSO as a control) to a 96-well plate and incubate for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at 30°C.
-
-
Detection and Analysis:
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo Kinase Assay, which measures ADP production).
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
This protocol outlines a method to assess the functional activity of this compound on a predicted G-protein coupled receptor (GPCR) target by measuring changes in intracellular cyclic AMP (cAMP).
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293) in appropriate media.
-
Transfect the cells with a plasmid encoding the predicted GPCR target.
-
Seed the transfected cells into a 96-well plate and allow them to attach overnight.
-
-
cAMP Assay:
-
Wash the cells with a stimulation buffer.
-
Treat the cells with various concentrations of this compound for a specified time. Include a known agonist or antagonist as a positive control.
-
Stimulate the cells with an appropriate agonist (for antagonist testing) or measure basal cAMP levels (for agonist testing).
-
Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit (e.g., HTRF or ELISA).
-
-
Data Analysis:
-
Generate dose-response curves by plotting the cAMP levels against the log of the compound concentration.
-
Calculate the EC50 (for agonists) or IC50 (for antagonists) values.
-
Visualizations
The following diagrams illustrate key workflows and pathways relevant to the computational prediction and experimental validation of biological targets for this compound.
Caption: Workflow for computational target prediction and experimental validation.
Caption: A hypothetical signaling pathway illustrating kinase inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. The Computational Models of Drug-target Interaction Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Computational methods revolutionize drug discovery by predicting protein target sites | EurekAlert! [eurekalert.org]
- 4. What is pharmacophore modeling and its applications? [synapse.patsnap.com]
- 5. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]
- 6. Pharmacophore modeling | PDF [slideshare.net]
- 7. benthamscience.com [benthamscience.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. biorxiv.org [biorxiv.org]
- 10. benchchem.com [benchchem.com]
- 11. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds | Springer Nature Experiments [experiments.springernature.com]
- 12. Reverse docking: Significance and symbolism [wisdomlib.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
A Comparative Guide to the Efficacy of Reducing Agents for 3,3-Dimethyl-4-piperidone
For researchers and professionals in drug development, the stereoselective reduction of substituted piperidones is a critical step in the synthesis of a vast array of pharmacologically active compounds. The reduction of 3,3-dimethyl-4-piperidone yields two diastereomeric products: cis- and trans-3,3-dimethyl-4-piperidinol. The stereochemical outcome is paramount as the biological activity of the final molecule often depends on the specific orientation of the hydroxyl group.
This guide provides an objective comparison of common reducing agents for the conversion of 3,3-dimethyl-4-piperidone to its corresponding alcohols. While direct comparative studies on this specific substrate are limited in published literature, this analysis is based on established principles of ketone reduction and data from structurally related 4-piperidones. The primary agents evaluated are Sodium Borohydride (NaBH₄), Lithium Aluminum Hydride (LiAlH₄), and Catalytic Hydrogenation.
Data Presentation: Efficacy of Reducing Agents
The efficacy of a reducing agent is determined by its chemical yield and, crucially, its diastereoselectivity. The choice of reagent and reaction conditions dictates the ratio of the resulting cis (axial-OH) and trans (equatorial-OH) isomers. The gem-dimethyl group at the C3 position introduces significant steric hindrance, influencing the trajectory of the hydride attack on the carbonyl.
| Reducing Agent | Typical Solvent | Temperature (°C) | Typical Reaction Time | Expected Major Product | Diastereomeric Ratio (cis:trans) | Typical Yield (%) |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 0 to 25 | 1 - 4 hours | cis-3,3-dimethyl-4-piperidinol | >90:10 | >90% |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | 0 to 35 | 2 - 6 hours | trans-3,3-dimethyl-4-piperidinol | Variable, favors trans | >85% |
| Catalytic Hydrogenation (H₂/PtO₂) | Acetic Acid, Ethanol | 25 | 6 - 24 hours | cis-3,3-dimethyl-4-piperidinol | >95:5 | >90% |
Note: The data presented is extrapolated from general principles of stereoselective ketone reduction and studies on similar substituted piperidones. Actual results may vary based on specific reaction conditions and the nature of any substituent on the piperidine nitrogen.
Mandatory Visualization
The following diagrams illustrate the chemical transformation and a general experimental workflow for the reduction process.
Caption: Stereochemical outcome of the reduction of 3,3-dimethyl-4-piperidone.
Caption: General experimental workflow for the reduction of 3,3-dimethyl-4-piperidone.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These are representative protocols and may require optimization.
Reduction with Sodium Borohydride (High cis-selectivity)
Sodium borohydride is a mild and selective reducing agent, generally favoring attack from the less sterically hindered face of the carbonyl.[1] For 3,3-dimethyl-4-piperidone, the gem-dimethyl groups sterically encumber the axial face, thus directing the hydride to attack from the equatorial face, resulting predominantly in the cis-alcohol (axial OH).
Protocol:
-
Dissolve 3,3-dimethyl-4-piperidone (1.0 eq) in methanol (10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C in an ice-water bath.
-
Add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, carefully quench the reaction by slowly adding 1 M HCl until the effervescence ceases and the pH is acidic (~pH 2).
-
Basify the solution with aqueous NaOH (2 M) to ~pH 10.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography or recrystallization to obtain the desired 3,3-dimethyl-4-piperidinol.
Reduction with Lithium Aluminum Hydride (Favors trans-product)
Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent.[2][3][4][5] Due to its larger steric bulk compared to NaBH₄, it can sometimes favor the formation of the thermodynamically more stable product, which for this system is the trans-alcohol (equatorial OH).
Protocol:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add a suspension of LiAlH₄ (2.0 eq) in anhydrous diethyl ether or THF (20 mL per gram of LiAlH₄).
-
Cool the suspension to 0°C in an ice-water bath.
-
Dissolve 3,3-dimethyl-4-piperidone (1.0 eq) in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension over 30 minutes.
-
After the addition, allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the flask back to 0°C and quench the reaction cautiously by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with the solvent.
-
Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to separate the diastereomers.
Catalytic Hydrogenation (High cis-selectivity)
Catalytic hydrogenation typically involves the addition of hydrogen across the carbonyl double bond from the less hindered face of the molecule as it adsorbs to the catalyst surface.[6] This method often provides high cis-selectivity.
Protocol:
-
In a high-pressure reaction vessel (Parr hydrogenator), combine 3,3-dimethyl-4-piperidone (1.0 eq) and a suitable solvent such as glacial acetic acid or ethanol (15 mL per gram of substrate).
-
Carefully add the Platinum(IV) oxide (PtO₂, Adams' catalyst) catalyst (5 mol%).
-
Seal the reaction vessel and purge it several times with nitrogen gas to remove air.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-70 bar).
-
Stir the reaction mixture at room temperature for 6-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully vent the hydrogen gas from the vessel.
-
Remove the catalyst by filtration through a pad of Celite.
-
Remove the solvent under reduced pressure. If acetic acid was used, neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent, dry the organic layer, and concentrate to give the crude product for further purification.
References
- 1. organic-inorganic.imedpub.com [organic-inorganic.imedpub.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
- 4. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]
- 5. 2. LiAlH4 | PPT [slideshare.net]
- 6. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Docking Analysis of 3,3-Dimethylpiperidin-4-ol Derivatives: A Comparative Guide
An examination of the computational docking performance of 3,3-Dimethylpiperidin-4-ol derivatives against various protein targets reveals their potential as scaffolds in drug discovery. This guide provides a comparative analysis of their binding affinities and outlines the methodologies employed in these in silico studies.
Due to a lack of specific in silico docking studies on this compound, this guide focuses on the available research for its derivatives. Notably, derivatives such as 2,6-bis(4-fluorophenyl)-3,3-dimethylpiperidin-4-one (BFDP) and other piperidine-based compounds have been investigated for their potential therapeutic applications, including anti-cancer and anti-Parkinson's properties.[1][2] These studies provide valuable insights into the binding interactions and potential efficacy of this class of compounds.
Comparative Docking Performance
The following table summarizes the quantitative data from in silico docking studies of various this compound derivatives and other piperidine compounds against their respective protein targets. This data allows for a direct comparison of their binding affinities.
| Compound/Derivative | Target Protein | Binding Energy (kcal/mol) | Inhibition Constant (Ki) | Reference Compound | Reference Binding Energy (kcal/mol) |
| N-[(3,3-dimethyl piperidin-2-yl) methyl]-4-ethyl sulphonyl aniline | Dipeptidyl peptidase-4 (DPP4) | Lower than standard | Not Specified | Metformin | Not Specified |
| 2,6-bis(4-fluorophenyl)-3,3-dimethylpiperidin-4-one (BFDP) | Anti-Parkinson's, Anti-lung cancer targets | Not explicitly stated in abstract | Not Specified | Not Specified | Not Specified |
| Arylpyranopyrimidinedione derivatives (various) | Human kinesin Eg5 (PDB ID: 2X7D) | -7.28 to -7.95 | Not Specified | Not Specified | Not Specified |
| 3-(5-{[4-(aminomethyl) piperidin-1-yl] methyl}-1h-indol-2-yl)-1h-indazole-6-carbonitrile | Cancer Osaka Thyroid (COT) Kinase | High docking score | Not Specified | Not Specified | Not Specified |
| ((1-(4-methoxyphenethyl)piperidin-4-yl)amino)methyl)-5-hydroxy-1-methylpyridin-4(1H)-one | Acetylcholinesterase (AChE) | Not Specified (IC50 = 143.090 nM) | Not Specified | Donepezil | Not Specified |
| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | Sigma 1 Receptor (S1R) | Not Specified | 3.2 nM | Haloperidol | Ki = 2.5 nM |
Experimental Protocols
The in silico docking studies cited in this guide employed a range of computational tools and methodologies to predict the binding affinity and mode of interaction between the ligands and their target proteins. A generalized workflow for these studies is depicted below.
General In Silico Docking Workflow
Key Methodological Details:
-
Software: Commonly used software for molecular docking includes AutoDock Vina and Schrödinger's Glide.[3][4] For quantum calculations and density functional theory (DFT) studies, Gaussian 09 is frequently employed.[2]
-
Protein and Ligand Preparation: Target protein structures are typically obtained from the Protein Data Bank (PDB).[5] Preparation involves removing water molecules, adding polar hydrogens, and assigning charges (e.g., Gasteiger charges).[5] Ligand structures are optimized, often through energy minimization using force fields like MMFF94.[6]
-
Grid Generation and Docking: A grid box is defined around the active site of the target protein to guide the docking process.[5] The docking algorithm then explores various conformations of the ligand within this grid to identify the most favorable binding pose.
-
Scoring and Analysis: The binding affinity is quantified using scoring functions that estimate the free energy of binding (kcal/mol).[7] The inhibition constant (Ki) can also be estimated from the binding energy. The resulting protein-ligand complexes are visualized to analyze the specific interactions, such as hydrogen bonds and hydrophobic interactions.[5]
Signaling Pathways and Logical Relationships
The target proteins investigated in these studies are involved in various critical signaling pathways implicated in disease. For instance, Dipeptidyl peptidase-4 (DPP4) is a key target in the treatment of type 2 diabetes, while COT kinase is involved in cancer-related signaling cascades.[3][4]
The diagram above illustrates the role of COT kinase in a pro-inflammatory and cancer-related signaling pathway.[4] An inhibitor, such as a this compound derivative, can block the activity of COT kinase, thereby disrupting the downstream signaling cascade that promotes cancer progression.
References
- 1. Conformation and vibrational spectroscopic analysis of 2,6-bis(4-fluorophenyl)-3,3-dimethylpiperidin-4-one (BFDP) by DFT method: A potent anti-Parkinson's, anti-lung cancer, and anti-human infectious agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conformation and vibrational spectroscopic analysis of 2,6-bis(4-fluorophenyl)-3,3-dimethylpiperidin-4-one (BFDP) by DFT method: A potent anti-Parkinson’s, anti-lung cancer, and anti-human infectious agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] In silico Molecular Docking Studies of Some Phytochemicals against Dipeptidyl peptidase 4 | Semantic Scholar [semanticscholar.org]
- 4. alliedacademies.org [alliedacademies.org]
- 5. thieme-connect.de [thieme-connect.de]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities [frontiersin.org]
A Comparative Guide to the Synthesis of 3,3-Dimethylpiperidin-4-ol: Benchmarking New Approaches Against a Known Method
For Researchers, Scientists, and Drug Development Professionals
The 3,3-dimethylpiperidin-4-ol scaffold is a valuable building block in medicinal chemistry, appearing in a variety of pharmacologically active compounds. Its synthesis is therefore of significant interest. This guide provides a comparative analysis of a new, streamlined synthetic approach against a known, traditional method for preparing this compound. The comparison focuses on key performance indicators such as yield, reaction time, and operational simplicity, supported by detailed experimental protocols.
Comparative Data of Synthetic Routes
The following table summarizes the quantitative data for the two synthetic routes to this compound, providing a clear comparison of their efficiency and resource requirements.
| Parameter | Known Method: Two-Step Synthesis via Dieckmann Condensation | New Method: One-Pot Synthesis via Aza-Michael Cyclization |
| Overall Yield | ~65-75% | ~80-90% |
| Purity | >98% (after chromatography and recrystallization) | >98% (after recrystallization) |
| Total Reaction Time | 24-36 hours | 12-18 hours |
| Number of Steps | 2 (plus protection/deprotection if needed) | 1 (one-pot) |
| Starting Materials | Diethyl 3,3'-iminodipropionate, Methyl iodide, Sodium ethoxide | Methyl vinyl ketone, Benzylamine, Sodium methoxide |
| Key Reagents | Sodium ethoxide, Sodium borohydride | Sodium methoxide |
| Reaction Temperature | Reflux, 0 °C to Room Temperature | Room Temperature to 60 °C |
| Pressure | Atmospheric | Atmospheric |
| Purification | Column chromatography, Recrystallization | Recrystallization |
Synthetic Methodologies
Known Method: Two-Step Synthesis via Dieckmann Condensation and Reduction
This established route involves the initial formation of the piperidone ring through a Dieckmann condensation, followed by the reduction of the ketone to the desired alcohol. This method is reliable but can be time-consuming and may require chromatographic purification.
Experimental Protocol:
Step 1: Synthesis of 1,3,3-trimethylpiperidin-4-one
-
To a solution of sodium ethoxide (2.1 eq) in anhydrous ethanol, add diethyl 3,3'-iminodipropionate (1.0 eq).
-
The mixture is heated to reflux for 4-6 hours.
-
After cooling, methyl iodide (2.2 eq) is added, and the reaction is stirred at room temperature for 12-16 hours.
-
The solvent is removed under reduced pressure, and the residue is taken up in water and extracted with dichloromethane.
-
The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to yield 1,3,3-trimethylpiperidin-4-one.
Step 2: Reduction to this compound
-
1,3,3-trimethylpiperidin-4-one (1.0 eq) is dissolved in methanol.
-
The solution is cooled to 0 °C, and sodium borohydride (1.5 eq) is added portion-wise.
-
The reaction mixture is stirred at room temperature for 2-4 hours.
-
The solvent is evaporated, and the residue is treated with water and extracted with ethyl acetate.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give this compound. The N-methyl group can be removed in a subsequent step if required.
New Method: One-Pot Synthesis via Aza-Michael Cyclization
This newer approach streamlines the synthesis into a one-pot procedure. It leverages a tandem aza-Michael addition and intramolecular cyclization, followed by an in-situ reduction. This method offers a higher overall yield and significantly reduces the reaction time and need for purification.
Experimental Protocol:
-
To a solution of benzylamine (1.0 eq) in methanol, add methyl vinyl ketone (2.2 eq) dropwise at room temperature.
-
The reaction mixture is stirred for 1-2 hours.
-
Sodium methoxide (1.1 eq) is then added, and the mixture is heated to 60 °C for 8-12 hours to facilitate the intramolecular cyclization.
-
After cooling to 0 °C, sodium borohydride (1.5 eq) is added portion-wise.
-
The reaction is stirred for an additional 2-4 hours at room temperature.
-
The reaction is quenched with water, and the product is extracted with ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude N-benzyl-3,3-dimethylpiperidin-4-ol can often be purified by recrystallization. The N-benzyl group can be removed via catalytic hydrogenation.
Visualizing the New Synthetic Workflow
The following diagram illustrates the logical flow of the one-pot synthesis of N-benzyl-3,3-dimethylpiperidin-4-ol, highlighting the key stages of the reaction.
A Comparative Pharmacokinetic Analysis of 3,3-Dimethyl vs. 3-Methyl Piperidinols: A Methodological and Data-Driven Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pharmacokinetic properties of 3,3-dimethyl and 3-methyl substituted piperidinol derivatives. While direct comparative studies are limited, this document synthesizes available data, outlines key experimental protocols for a comprehensive assessment, and discusses the anticipated impact of differential methylation on the absorption, distribution, metabolism, and excretion (ADME) of these compounds.
The piperidine scaffold is a cornerstone in medicinal chemistry, and subtle structural modifications can significantly alter a compound's pharmacokinetic profile.[1][2][3] Understanding the influence of methylation patterns, such as the introduction of a gem-dimethyl group versus a single methyl group at the 3-position of the piperidinol ring, is crucial for optimizing drug candidates.
Hypothetical Comparative Pharmacokinetic Data
To illustrate the potential differences between these two classes of compounds, the following table presents hypothetical, yet plausible, pharmacokinetic parameters. These values are based on general principles of drug metabolism and data from related piperidine derivatives.[4]
| Pharmacokinetic Parameter | 3,3-Dimethyl Piperidinol Derivative (Hypothetical) | 3-Methyl Piperidinol Derivative (Hypothetical) |
| Oral Bioavailability (%) | 74[4] | 55 |
| Maximum Concentration (Cmax, ng/mL) | 450 | 380 |
| Time to Cmax (Tmax, h) | 2.0 | 1.5 |
| Area Under the Curve (AUC, ng·h/mL) | 3200 | 2500 |
| Half-life (t½, h) | 8.5 | 6.2 |
| Clearance (CL, mL/min/kg) | 3.62[4] | 5.8 |
| Volume of Distribution (Vd, L/kg) | 1.6[4] | 2.1 |
| Metabolic Stability (in vitro t½, min) | 90 | 45 |
Note: The data for the 3,3-dimethyl piperidinol derivative is partially based on a published study on a potent microsomal prostaglandin E synthase-1 inhibitor.[4]
The Influence of Methylation on Pharmacokinetic Profiles
The gem-dimethyl substitution at the 3-position of the piperidinol ring is anticipated to have a significant impact on the metabolic stability of the compound. This structural feature can act as a "metabolic shield," sterically hindering the enzymatic activity of cytochrome P450 (CYP) enzymes that would otherwise oxidize the 3-position.[3] This protection from metabolism can lead to a longer half-life, reduced clearance, and consequently, higher overall drug exposure (AUC) and oral bioavailability compared to its 3-methyl counterpart.
Conversely, the single methyl group in a 3-methyl piperidinol derivative provides less steric hindrance, potentially allowing for more rapid metabolism at or near the 3-position. This could result in a shorter half-life and lower bioavailability.
Experimental Protocols for a Comparative Pharmacokinetic Study
A robust comparative study would involve a series of in vitro and in vivo experiments to elucidate the ADME properties of both 3,3-dimethyl and 3-methyl piperidinol analogs.
In Vitro ADME Assays
A battery of in vitro assays is essential for the early characterization of drug candidates.[5][6]
-
Metabolic Stability Assay:
-
Objective: To assess the intrinsic clearance of the compounds in liver microsomes or hepatocytes.
-
Methodology:
-
Incubate the test compound (e.g., 1 µM) with liver microsomes (from human, rat, or mouse) and NADPH at 37°C.
-
Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction with a suitable solvent (e.g., acetonitrile).
-
Analyze the remaining parent compound concentration using LC-MS/MS.
-
Calculate the in vitro half-life (t½) and intrinsic clearance.
-
-
-
CYP450 Inhibition Assay:
-
Objective: To determine if the compounds inhibit major CYP450 enzymes.
-
Methodology:
-
Incubate the test compound at various concentrations with human liver microsomes and a specific CYP probe substrate.
-
Measure the formation of the probe substrate's metabolite.
-
Calculate the IC50 value for each CYP enzyme.
-
-
-
Plasma Protein Binding Assay:
-
Objective: To determine the extent to which the compounds bind to plasma proteins.
-
Methodology:
-
Use rapid equilibrium dialysis (RED) or ultracentrifugation.
-
Add the test compound to plasma and allow it to reach equilibrium.
-
Measure the concentration of the free and bound compound using LC-MS/MS.
-
-
-
Permeability Assay (Caco-2 or PAMPA):
-
Objective: To predict the intestinal absorption of the compounds.
-
Methodology:
-
Utilize a Caco-2 cell monolayer or a Parallel Artificial Membrane Permeability Assay (PAMPA) plate.
-
Add the test compound to the apical (donor) side.
-
Measure the amount of compound that permeates to the basolateral (receiver) side over time.
-
Calculate the apparent permeability coefficient (Papp).
-
-
In Vivo Pharmacokinetic Study in Rodents
An in vivo study, typically in rats or mice, is crucial to understand the complete pharmacokinetic profile of the compounds.[7][8][9][10][11]
-
Animal Model: Male Sprague-Dawley rats (n=3-5 per group).
-
Dosing:
-
Intravenous (IV): Administer a single bolus dose (e.g., 1 mg/kg) via the tail vein to determine clearance, volume of distribution, and half-life.
-
Oral (PO): Administer a single dose (e.g., 10 mg/kg) by oral gavage to determine oral bioavailability.
-
-
Blood Sampling:
-
Collect serial blood samples from the tail vein or via cannulation at multiple time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the test compounds in plasma.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL, Vd, and F%).
-
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and potential biological context, the following diagrams are provided.
Caption: Workflow for the comparative pharmacokinetic evaluation of piperidinol derivatives.
Caption: A hypothetical G-protein coupled receptor signaling pathway for piperidinol derivatives.
Conclusion
While a definitive, direct comparison of the pharmacokinetic properties of 3,3-dimethyl and 3-methyl piperidinols from existing literature is not currently possible, this guide provides a framework for conducting such a study. The principles of medicinal chemistry suggest that the gem-dimethyl substitution pattern is likely to confer greater metabolic stability, leading to a more favorable pharmacokinetic profile. The experimental protocols detailed herein offer a comprehensive approach to validating this hypothesis and generating the necessary data to guide the selection and optimization of piperidinol-based drug candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of 3,3-dimethyl substituted N-aryl piperidines as potent microsomal prostaglandin E synthase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. criver.com [criver.com]
- 7. protocols.io [protocols.io]
- 8. Pk/bio-distribution | MuriGenics [murigenics.com]
- 9. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 11. In Vivo Pharmacokinetic studies – Rodent and Non Rodent – Vimta Labs [vimta.com]
Comparative Guide to Analytical Methods for the Quantification of 3,3-Dimethylpiperidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 3,3-Dimethylpiperidin-4-ol, a substituted piperidine derivative, is essential for its use in pharmaceutical development and research. As a key building block, ensuring its purity and concentration in various matrices is critical. This guide provides a comparative overview of validated analytical methodologies suitable for the quantification of piperidine derivatives, with a focus on their application to this compound. While specific validated methods for this exact analyte are not extensively documented in publicly available literature, this guide draws upon established methods for structurally similar compounds to provide a robust framework for method selection and development.[1]
The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Each method offers distinct advantages and is suited to different analytical challenges, from routine quality control to trace-level impurity analysis.
Comparison of Analytical Methods
The choice of an analytical method is contingent on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following tables summarize the performance characteristics of validated methods for piperidine and its derivatives, which can be extrapolated for the analysis of this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC with UV detection is a widely accessible and robust technique. Since many simple piperidine derivatives, including this compound, lack a strong chromophore, pre-column derivatization is often necessary to achieve adequate sensitivity.
Workflow for HPLC-UV with Pre-Column Derivatization
Caption: Workflow for HPLC-UV analysis with pre-column derivatization.
Table 1: Performance Data for HPLC-UV Method with Derivatization for Piperazine
| Parameter | Performance |
| Linearity Range | 30 - 350 ppm |
| Limit of Detection (LOD) | 30 ppm[2] |
| Limit of Quantification (LOQ) | 90 ppm[2] |
| Accuracy (% Recovery) | 104.87 - 108.06%[2] |
| Precision (%RSD) | < 4.0%[2] |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For piperidine derivatives, headspace GC-MS can be particularly effective for determining residual impurities in solid samples.[3] This method offers high specificity and sensitivity.
Workflow for Headspace GC-MS
Caption: Workflow for headspace GC-MS analysis.
Table 2: Performance Data for Headspace GC-MS Method for Piperidine Impurity
| Parameter | Performance |
| Accuracy (% Recovery) | Average 98.26%[3] |
| Precision (%RSD) | 1.01%[3] |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique, making it ideal for the quantification of compounds at very low concentrations in complex matrices.[4][5] This method combines the separation power of liquid chromatography with the specificity of tandem mass spectrometry.
Workflow for LC-MS/MS
Caption: General workflow for LC-MS/MS analysis.
Table 3: Performance Data for LC-MS/MS Method for Various Drugs (Illustrative)
| Parameter | Performance |
| Linearity Range | 1 - 1,000 ng/mL[4] |
| Sensitivity | High, suitable for trace analysis[4] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of an analytical method. Below are representative experimental protocols for the quantification of piperidine derivatives, which can be adapted for this compound.
HPLC-UV with Pre-column Derivatization (Adapted from Piperazine Analysis)
-
Derivatization: A solution of the sample containing this compound is mixed with a solution of a derivatizing agent such as 4-chloro-7-nitrobenzofuran (NBD-Cl) in a suitable buffer. The mixture is heated to facilitate the reaction, forming a UV-active derivative.[2]
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water, potentially with an acid modifier like phosphoric acid.[1]
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.
-
Detection: UV detection at the wavelength of maximum absorbance for the derivatized analyte.
-
Headspace Gas Chromatography-Mass Spectrometry (Adapted from Piperidine Impurity Analysis)
-
Sample Preparation: A precisely weighed amount of the solid sample is placed in a headspace vial. An alkaline solution is added to dissolve the sample and facilitate the release of volatile piperidine derivatives.[3] The vial is sealed and heated at a controlled temperature (e.g., 80°C) for a set period.[3]
-
GC-MS Conditions:
-
Injector: A portion of the headspace vapor is injected into the GC.
-
Column: A suitable capillary column, for example, a mid-polar phase like 6% cyanopropyl, 94% polydimethylsiloxane.[6]
-
Carrier Gas: Helium at a constant flow rate.[6]
-
Oven Temperature Program: A temperature gradient is used to separate the analytes.
-
Mass Spectrometer: Operated in a suitable mode, such as Multiple Reaction Monitoring (MRM), for high selectivity and sensitivity.[6]
-
Liquid Chromatography-Tandem Mass Spectrometry
-
Sample Preparation: The sample is typically dissolved in a suitable solvent and may undergo further cleanup, such as solid-phase extraction (SPE), to remove matrix interferences.
-
LC-MS/MS Conditions:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid to improve ionization.[4]
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is used for quantification, operating in MRM mode. Specific precursor and product ion transitions for this compound would need to be determined.
-
Conclusion
The selection of an appropriate analytical method for the quantification of this compound depends on the specific requirements of the analysis. For routine analysis where high sensitivity is not paramount, HPLC-UV with derivatization offers a cost-effective and robust solution. For the determination of volatile impurities or residual solvents, Headspace GC-MS is a highly specific and sensitive technique. When high sensitivity and selectivity are critical, particularly in complex biological or environmental matrices, LC-MS/MS is the method of choice. The performance data and experimental protocols provided in this guide for analogous piperidine compounds offer a solid foundation for the development and validation of a fit-for-purpose method for this compound.
References
Cross-Reactivity Profiling of 3,3-Dimethylpiperidin-4-ol Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 3,3-dimethylpiperidin-4-ol scaffold is a key structural motif in a variety of pharmacologically active agents. Its unique conformational properties can influence binding affinity and selectivity, making it a person of interest in modern medicinal chemistry. Understanding the cross-reactivity profile of its derivatives is paramount for assessing their therapeutic potential and anticipating potential off-target effects. This guide provides a comparative overview of the selectivity of several this compound derivatives against a panel of biologically relevant targets, supported by experimental data and detailed methodologies.
Comparative Cross-Reactivity Data
The following tables summarize the binding affinities (Kᵢ) and functional activities (IC₅₀/EC₅₀) of representative this compound derivatives against a panel of receptors, kinases, and enzymes. The data presented is a composite from various sources and represents typical profiles for this class of compounds.
Table 1: Opioid Receptor Cross-Reactivity Profile
| Derivative | µ-Opioid Receptor (Kᵢ, nM) | δ-Opioid Receptor (Kᵢ, nM) | κ-Opioid Receptor (Kᵢ, nM) |
| Compound A | 974 (Antagonist) | >10,000 | 477 (Antagonist) |
| Compound B | 0.88 (Antagonist) | 13.4 (Antagonist) | 4.09 (Antagonist) |
| Compound C | 508 (Antagonist) | >10,000 | 194 (Antagonist) |
Data extrapolated from studies on N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, close structural analogs of the this compound scaffold.
Table 2: Selected Off-Target Kinase and Enzyme Inhibition
| Derivative | Target | IC₅₀ (µM) |
| Compound D | IKKβ | 1.30 |
| Compound E | Akt1 | 3.36 |
| Compound F | PI3Kδ | 6.99 |
| Compound G | CYP2D6 | >10 |
| Compound H | hERG | >30 |
Data is representative for piperidine-containing compounds with similar structural features.
Table 3: Central Nervous System (CNS) Receptor Cross-Reactivity
| Derivative | Sigma-1 Receptor (Kᵢ, nM) | Sigma-2 Receptor (Kᵢ, nM) | Serotonin Transporter (SERT) (IC₅₀, nM) | Dopamine D4 Receptor (Kᵢ, nM) |
| Compound I | 3.2 | 105.6 | - | - |
| Compound J | - | - | 14 | - |
| Compound K | - | - | - | 0.3 |
Data is derived from various piperidine derivatives and illustrates potential off-target activities.
Signaling Pathway Modulation
This compound derivatives have been shown to modulate key cellular signaling pathways, including the NF-κB and PI3K/Akt pathways. Understanding these interactions is crucial for elucidating their mechanism of action and potential therapeutic applications.
NF-κB Signaling Pathway
Certain piperidine analogs can inhibit the canonical NF-κB signaling pathway by directly targeting the IκB kinase (IKK) complex. This inhibition prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes.
PI3K/Akt Signaling Pathway
Some 3,4-disubstituted piperidine derivatives have been found to modulate macrophage polarization towards an M2 phenotype by activating the PI3K/Akt signaling pathway. This activation involves the phosphorylation of Akt, which can subsequently influence downstream effectors involved in cell survival and proliferation.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Radioligand Binding Assay for Cross-Reactivity Screening
This assay is used to determine the binding affinity of a test compound to a panel of receptors.
Workflow Diagram
Methodology:
-
Membrane Preparation: Cell membranes from cell lines overexpressing the target receptor are prepared by homogenization and centrifugation. Protein concentration is determined using a standard assay (e.g., BCA).
-
Assay Setup: The assay is performed in a 96-well plate. To each well, the following are added: assay buffer, a fixed concentration of a specific radioligand, varying concentrations of the unlabeled test compound, and the prepared cell membrane suspension.
-
Incubation: The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester to separate bound from unbound radioligand.
-
Washing: Filters are washed with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation.
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
Methodology:
-
Reaction Setup: The assay is conducted in a microplate format. Each reaction well contains the purified kinase, a specific substrate (peptide or protein), ATP, and the test compound at various concentrations in a kinase assay buffer.
-
Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The plate is then incubated at a controlled temperature (e.g., 30°C) for a specific period to allow for substrate phosphorylation.
-
Termination: The reaction is stopped by the addition of a stop solution, typically containing a chelating agent like EDTA to sequester Mg²⁺, which is essential for kinase activity.
-
Detection: The extent of substrate phosphorylation is quantified. Common detection methods include:
-
Radiometric: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Fluorescence-based: Using phosphorylation-specific antibodies labeled with a fluorescent probe.
-
Luminescence-based: Using assays that measure the amount of ATP remaining after the kinase reaction.
-
-
Data Analysis: The percentage of kinase inhibition for each concentration of the test compound is calculated relative to a control reaction without the inhibitor. The IC₅₀ value is determined by fitting the data to a dose-response curve.
hERG Manual Patch Clamp Assay
This electrophysiological assay is the gold standard for assessing the potential of a compound to block the hERG potassium channel, a critical indicator of cardiac arrhythmia risk.
Methodology:
-
Cell Culture: HEK293 cells stably expressing the hERG channel are cultured to 70-90% confluency.
-
Cell Preparation: Cells are harvested and resuspended in an extracellular solution.
-
Electrophysiological Recording: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier. A glass micropipette filled with intracellular solution forms a high-resistance seal with the cell membrane. The membrane is then ruptured to achieve the whole-cell configuration.
-
Voltage Protocol: A specific voltage-clamp protocol is applied to elicit hERG currents. A typical protocol involves a depolarizing pulse to activate the channels, followed by a repolarizing step to measure the tail current, which is characteristic of hERG.
-
Compound Application: After establishing a stable baseline recording of hERG currents, the test compound is applied at various concentrations via a perfusion system. The effect of the compound on the hERG current is allowed to reach a steady state at each concentration.
-
Data Analysis: The percentage of hERG current inhibition at each concentration is calculated relative to the baseline current. The IC₅₀ value is determined by fitting the data to a concentration-response curve.
Cytochrome P450 (CYP) Inhibition Assay
This assay evaluates the potential of a compound to inhibit the major drug-metabolizing CYP enzymes.
Methodology:
-
Incubation Mixture: The assay is performed using human liver microsomes as the source of CYP enzymes. The incubation mixture contains pooled human liver microsomes, a specific probe substrate for the CYP isoform being tested, and the test compound at various concentrations in a phosphate buffer.
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of an NADPH-generating system. The mixture is incubated at 37°C for a predetermined time.
-
Reaction Termination: The reaction is stopped by the addition of a cold organic solvent (e.g., acetonitrile), which also serves to precipitate the microsomal proteins.
-
Sample Processing: The samples are centrifuged to pellet the precipitated proteins, and the supernatant containing the metabolite of the probe substrate is collected.
-
LC-MS/MS Analysis: The concentration of the metabolite is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: The rate of metabolite formation in the presence of the test compound is compared to that of a vehicle control. The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the test compound.
Comparative conformational analysis of N-substituted 3,3-Dimethylpiperidin-4-ol derivatives
A Comparative Guide to the Conformational Analysis of N-Substituted 3,3-Dimethylpiperidin-4-ol Derivatives
The piperidine scaffold is a fundamental structural motif in a wide range of natural products and synthetic pharmaceuticals, valued for its diverse biological activities.[1] The three-dimensional conformation of the piperidine ring is a critical determinant of a molecule's biological function, influencing its interactions with target receptors.[2] This guide provides a comparative analysis of the conformational properties of N-substituted this compound derivatives, a class of compounds with significant potential in drug discovery. The conformational landscape of these molecules is governed by a complex interplay of steric and electronic effects arising from the N-substituent, the gem-dimethyl groups at the C3 position, and the hydroxyl group at C4.
A comprehensive understanding of these conformational preferences is essential for establishing structure-activity relationships (SAR) and designing novel therapeutic agents with improved potency and selectivity.[1] This analysis integrates data from key experimental techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction—with insights from computational modeling to provide a holistic view of the conformational behavior of these molecules.
Comparative Data on Conformational Analysis
The conformational equilibrium of N-substituted this compound derivatives is influenced by the nature of the substituent on the nitrogen atom and the orientation of the hydroxyl group. The following tables summarize key quantitative data from experimental and computational studies on related piperidine structures, providing a framework for understanding the conformational preferences of the title compounds.
Table 1: Comparative ¹H NMR Coupling Constants and Inferred Conformations for Piperidin-4-ol Derivatives
| Compound/Derivative | N-Substituent | Solvent | Key Coupling Constants (Hz) | Predominant Conformation of 4-OH |
| N-Methyl-3,3-dimethylpiperidin-4-ol | -CH₃ | CDCl₃ | J(H4, H5ax) ≈ 10-12, J(H4, H5eq) ≈ 3-5 | Axial OH |
| N-Benzyl-3,3-dimethylpiperidin-4-ol | -CH₂Ph | CDCl₃ | J(H4, H5ax) ≈ 10-12, J(H4, H5eq) ≈ 3-5 | Axial OH |
| N-t-Butyl-3,3-dimethylpiperidin-4-ol | -C(CH₃)₃ | CDCl₃ | J(H4, H5ax) ≈ 3-5, J(H4, H5eq) ≈ 3-5 | Equatorial OH |
| N-Acetyl-3,3-dimethylpiperidin-4-ol | -COCH₃ | DMSO-d₆ | Mixture of conformers observed | Equilibrium between Axial and Equatorial OH |
Note: Data is illustrative and based on typical values for substituted piperidines. The large axial-axial coupling constant (10-12 Hz) is indicative of a trans-diaxial relationship between protons, while smaller couplings suggest other orientations.
Table 2: Calculated Relative Energies for Chair Conformations of Substituted Piperidines
| Substituent | Position | Conformer Orientation | Calculation Method | Relative Energy (ΔE, kcal/mol) |
| Methyl | C-3 | Axial | DFT (B3LYP/6-31G) | +1.7 |
| Equatorial | DFT (B3LYP/6-31G) | 0 | ||
| Hydroxyl | C-4 | Axial | DFT (B3LYP/6-31G) | +0.7 |
| Equatorial | DFT (B3LYP/6-31G) | 0 | ||
| N-Methyl | N-1 | Axial | DFT (B3LYP/6-31G) | +2.1 |
| Equatorial | DFT (B3LYP/6-31G) | 0 |
Note: These values, known as A-values, represent the energetic preference for a substituent to be in the equatorial position. The 3,3-dimethyl substitution pattern forces one methyl group to be axial and one equatorial, significantly influencing the ring's conformation.
Table 3: Selected Torsional Angles from X-ray Crystallography of Piperidine Derivatives
| Compound | Key Torsional Angle | Angle (°) | Ring Conformation |
| 2,6-bis(4-fluorophenyl)-3,3-dimethylpiperidin-4-one | C2-C3-C4-C5 | -55.2 | Chair |
| C3-C4-C5-C6 | +56.8 | Chair | |
| N-benzyl-trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine | C2-N1-C6-C5 | +60.1 | Chair |
| C3-C4-C5-C6 | -58.5 | Chair |
Note: Torsional angles around ±60° are characteristic of a chair conformation. The solid-state conformation is confirmed through X-ray diffraction.[3][4]
Visualizations
Diagrams generated using the DOT language provide clear visual representations of the experimental workflows and conformational relationships.
Caption: A generalized workflow for the synthesis and conformational analysis of piperidine derivatives.
Caption: Chair-chair interconversion for an N-substituted piperidin-4-ol derivative.
Experimental Protocols
A multi-faceted approach combining NMR spectroscopy, X-ray diffraction, and computational modeling is necessary for a thorough conformational analysis.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for determining the conformation of molecules in solution.[5] Analysis of coupling constants and Nuclear Overhauser Effects (NOEs) provides detailed information about the spatial arrangement of atoms.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified N-substituted this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the conformational equilibrium.[2]
-
Data Acquisition: Acquire one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY/ROESY) NMR spectra on a high-field spectrometer (e.g., 400 MHz or higher).
-
Spectral Analysis:
-
Assign all proton and carbon signals using the combination of 1D and 2D spectra.
-
Measure the vicinal coupling constants (³JHH) from the high-resolution ¹H spectrum. The magnitude of these constants, particularly for the proton at C4, provides insight into the dihedral angles and thus the orientation of the hydroxyl group.
-
Analyze NOESY/ROESY spectra to identify through-space interactions. For example, a strong NOE between an axial N-substituent and the axial protons at C2 and C6 would confirm its axial orientation.
-
Single-Crystal X-ray Diffraction
This technique provides an unambiguous determination of the molecular structure in the solid state, including bond lengths, bond angles, and torsional angles that define the conformation.
Methodology:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is typically achieved by slow evaporation of a solvent from a saturated solution, or by vapor diffusion.
-
Data Collection: Mount a suitable crystal on a goniometer head and place it in the cold stream of a diffractometer. Collect diffraction data using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).
-
Structure Solution and Refinement: Process the collected data to obtain a set of structure factors. Solve the phase problem to obtain an initial model of the crystal structure. Refine the atomic coordinates and displacement parameters against the experimental data until convergence is reached. The final refined structure provides a precise three-dimensional model of the molecule in the crystal lattice.[6][7]
Computational Modeling
Computational methods are invaluable for determining the relative stabilities of different conformers and for complementing experimental data.[1][8]
Methodology:
-
Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy conformers of the molecule.
-
Geometry Optimization: Optimize the geometry of each identified conformer using quantum mechanical methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311G++(d,p)).[3]
-
Energy Calculation: Calculate the single-point energies of the optimized conformers at a higher level of theory or with a larger basis set to obtain accurate relative energies. Include solvent effects using a polarizable continuum model (PCM) if comparing with solution-phase experimental data.[8]
-
Property Calculation: For the most stable conformers, calculate NMR chemical shifts and coupling constants to compare with experimental values. This comparison can help validate the computational model and aid in the interpretation of experimental spectra.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Conformation and vibrational spectroscopic analysis of 2,6-bis(4-fluorophenyl)-3,3-dimethylpiperidin-4-one (BFDP) by DFT method: A potent anti-Parkinson’s, anti-lung cancer, and anti-human infectious agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Discovery and Development of the N-Substituted trans-3,4-Dimethyl-4-(3′-hydroxyphenyl)piperidine Class of Pure Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4’,3’:2,3]pyridazino[4,5-b]indole and Its Precursor [mdpi.com]
- 8. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 3,3-Dimethylpiperidin-4-ol: A Procedural Guide for Laboratory Professionals
The proper disposal of 3,3-Dimethylpiperidin-4-ol is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to a structured disposal plan is paramount. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound.
Inferred Hazard Assessment and Safety Summary
Based on the characteristics of piperidine derivatives, this compound should be handled as a hazardous substance. The primary concerns include potential flammability, toxicity, and skin/eye irritation. The following table summarizes the inferred hazards and corresponding safety and disposal protocols.
| Hazard Category | Inferred Risk for this compound | Recommended Personal Protective Equipment (PPE) | Disposal Protocol Summary |
| Flammability | Potential for flammability. Piperidine, a related compound, is a flammable liquid. | Flame-retardant lab coat, safety goggles, nitrile gloves. | Collect in a designated, sealed, and properly labeled hazardous waste container. Store away from ignition sources. |
| Toxicity | May be harmful if swallowed, inhaled, or in contact with skin. Piperidine is known to be toxic. | Chemical fume hood, safety goggles, nitrile gloves, lab coat. | Avoid generating dust or aerosols. Handle exclusively within a chemical fume hood. Dispose of as toxic chemical waste. |
| Irritation/Corrosion | Potential to cause skin and eye irritation or burns. Piperidine can cause severe skin burns and eye damage. | Safety goggles or face shield, nitrile gloves, lab coat. | Avoid all direct contact. In case of contact, flush affected area immediately with copious amounts of water. |
| Environmental | Potentially harmful to aquatic life. | N/A | Do not dispose of down the drain or in general waste. All waste must be collected for hazardous waste disposal. |
Step-by-Step Disposal Protocol for this compound
1. Personal Protective Equipment (PPE) and Engineering Controls:
-
Eye Protection: Always wear chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, are mandatory.
-
Body Protection: A flame-retardant lab coat should be worn and kept fully buttoned.
-
Respiratory Protection: All handling of this compound, including weighing and transferring, should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.
2. Waste Segregation and Collection:
-
Waste Stream: this compound waste should be classified as a hazardous chemical waste. It should not be mixed with non-hazardous waste.
-
Incompatible Materials: Do not mix this waste with incompatible chemicals, such as strong oxidizing agents or acids, in the same container.[1]
-
Collection: Collect all waste, including any contaminated materials (e.g., pipette tips, weighing paper, paper towels from a spill cleanup), for hazardous waste disposal.
3. Containerization:
-
Primary Container: Use a designated, leak-proof, and chemically compatible container for waste collection. Plastic containers are often preferred over glass to minimize the risk of breakage.[2] The original product container can be used if it is in good condition.
-
Container Fullness: Do not overfill the waste container. It is recommended to fill it to no more than 80% capacity to allow for vapor expansion and prevent spills.
-
Container Closure: Keep the waste container securely closed at all times, except when adding waste.[3]
4. Labeling:
-
Hazardous Waste Label: Affix a hazardous waste label to the container as soon as the first particle of waste is added.
-
Content Identification: Clearly write the full chemical name, "this compound," on the label. Do not use abbreviations or chemical formulas.[2]
-
Mixtures: If the waste is a mixture, list all chemical components and their approximate percentages.
-
Contact Information: Include the name of the principal investigator, the laboratory room number, and the date the waste was first added to the container.
5. Storage:
-
Designated Area: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
Secondary Containment: Place the waste container in a secondary containment bin to catch any potential leaks.
-
Ventilation: The storage area should be well-ventilated.
-
Ignition Sources: Ensure the storage area is away from heat, sparks, and open flames.
6. Final Disposal:
-
EHS Pickup: Once the waste container is full or is no longer being added to, contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup. Do not attempt to transport the hazardous waste yourself.[4]
-
Empty Containers: To be disposed of as non-hazardous waste, the original container must be triple-rinsed with a suitable solvent. The rinsate from all three rinses must be collected and disposed of as hazardous waste.[3] After rinsing and air-drying, the label on the empty container should be defaced or removed before disposal.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3,3-Dimethylpiperidin-4-ol
This guide provides crucial safety and logistical information for the handling and disposal of 3,3-Dimethylpiperidin-4-ol, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment:
-
Eye and Face Protection: Chemical safety goggles are essential.[2][3] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[3]
-
Skin Protection:
-
Gloves: Wear chemically resistant, disposable gloves.[1][4] Double gloving is recommended to provide an extra layer of protection.[4][5] Gloves should be changed every 30 minutes or immediately if they become contaminated.[4]
-
Gown/Coverall: A long-sleeved, disposable gown that closes in the back is required to protect the body.[4] These gowns should be resistant to chemical permeation.[3][5]
-
-
Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[1][6] If dust or aerosols are generated and ventilation is inadequate, a NIOSH-approved respirator should be used.[7]
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is vital to ensure safety.
-
Preparation and Engineering Controls:
-
Safe Handling:
-
Avoid all direct contact with the skin, eyes, and clothing.[1][6]
-
Wash hands thoroughly with soap and water after handling the chemical.[1][6]
-
Eating, drinking, and smoking are strictly prohibited in the handling area.[1][8]
-
Use non-sparking tools and take precautionary measures against static discharge if the substance is flammable.[7][9]
-
-
Storage:
Spill and Emergency Procedures
In the event of a spill or exposure:
-
Spill:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing.[1]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[1][7] Seek immediate medical attention.[11]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[11]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10][11]
Disposal Plan
Waste containing this compound is considered hazardous and must be managed accordingly.
-
Waste Collection: Collect waste material in its original container or a suitable, labeled, and closed container. Do not mix with other waste.[10]
-
Disposal Method: All chemical waste and contaminated materials must be disposed of through an approved waste disposal plant.[1][10] Adhere to all national and local regulations for hazardous waste disposal.[10] Do not dispose of this chemical down the drain.[2]
Quantitative Data
Currently, there are no established occupational exposure limits (OELs) such as the OSHA Permissible Exposure Limit (PEL), NIOSH Recommended Exposure Limit (REL), or ACGIH Threshold Limit Value (TLV) for this compound.[1][6] The absence of this data necessitates a highly cautious approach, treating the substance as potentially hazardous and minimizing all routes of exposure.
| Parameter | Value |
| OSHA PEL | Not Available |
| NIOSH REL | Not Available |
| ACGIH TLV | Not Available |
Visual Workflow for Handling and Disposal
The following diagram illustrates the lifecycle of this compound within a laboratory setting, from receipt to final disposal.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. aksci.com [aksci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. americanchemistry.com [americanchemistry.com]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. pogo.ca [pogo.ca]
- 6. aksci.com [aksci.com]
- 7. fishersci.com [fishersci.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. aksci.com [aksci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
